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Core Science & Biosynthesis

Foundational

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran: A Comprehensive Technical Guide to Its Chemical Properties and Synthetic Utility

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for navigating the complex landscape of drug discovery. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for navigating the complex landscape of drug discovery. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 2068726-51-0) [1] is a highly functionalized, trifunctional scaffold designed to accelerate lead optimization. By integrating a tetrahydropyran (THP) core, a terminal alkyne, and a protected primary alcohol, this molecule offers unparalleled synthetic divergence. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for its application in advanced drug development.

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of a building block is the first step in predicting its behavior in complex synthetic workflows. Table 1 summarizes the core quantitative data for this scaffold.

Table 1: Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyranDefines the exact substitution pattern.
CAS Number 2068726-51-0[1]Unique identifier for procurement and database indexing.
Molecular Formula C₁₅H₁₈O₂Dictates exact mass for LC-MS validation.
Molecular Weight 230.31 g/mol Optimal low-molecular-weight fragment for FBDD.
Core Scaffold Tetrahydro-2H-pyran (THP)Serves as a bioisostere for cycloalkanes[2].
Reactive Handles Terminal Alkyne, Benzyl EtherEnables orthogonal, chemoselective functionalization.

Structural Logic & Causality in Experimental Choices

The architectural design of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is not arbitrary; it is engineered to solve specific developability problems in medicinal chemistry[3].

  • The Tetrahydropyran (THP) Core: The THP ring is a rigid, oxygen-containing heterocycle widely deployed as a bioisostere for cyclohexane or piperidine rings[2][4]. Causality: Replacing a highly lipophilic carbocycle with a THP ring introduces a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD). This subtle exchange lowers the LogP, improves aqueous solubility, and often enhances the metabolic stability of the final drug candidate[2].

  • The Terminal Alkyne (-C≡CH): This moiety is a privileged handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. Causality: Alkynes are biologically inert (bioorthogonal), allowing them to survive complex biological milieus or harsh upstream synthetic steps before being "clicked" into a triazole linkage.

  • The Benzyloxymethyl Group (-CH₂-O-Bn): The benzyl ether serves as a robust protecting group for the underlying primary alcohol[6]. Causality: Primary alcohols are highly nucleophilic and prone to oxidation. Masking the alcohol as a benzyl ether ensures it remains unreactive during strongly basic or nucleophilic transformations (e.g., Sonogashira couplings on the alkyne). It can be selectively cleaved later using catalytic hydrogenolysis or Lewis acids[6].

Mechanistic Pathways & Visualizations

The true value of this building block lies in its orthogonal reactivity. Below are the mechanistic pathways demonstrating how the molecule can be selectively manipulated.

CuAAC_Mechanism Alkyne Terminal Alkyne (THP Core) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) - H+ Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Activation Metallacycle Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Cycloaddition Azide Organic Azide (R-N3) Azide->Metallacycle Metallacycle->Cu_Cat Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Reductive Elimination

Fig 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle for the THP-alkyne.

Divergent_Synthesis Core 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran PathA Pathway A: CuAAC Click Reaction Core->PathA R-N3, Cu(I) PathB Pathway B: Catalytic Hydrogenolysis Core->PathB H2, Pd/C PathC Pathway C: Lewis Acid Deprotection Core->PathC BCl3, -78°C ProdA Triazole Derivative (Benzyl Ether Intact) PathA->ProdA ProdB Alkyl-THP Alcohol (Alkyne Reduced) PathB->ProdB ProdC Alkynyl-THP Alcohol (Alkyne Intact) PathC->ProdC

Fig 2. Divergent synthetic pathways demonstrating chemoselective transformations of the THP core.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and the analytical markers required to confirm success.

Protocol A: CuAAC "Click" Ligation (Pathway A)

This protocol yields a 1,4-disubstituted 1,2,3-triazole while leaving the benzyl ether completely intact[5].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 eq of the THP-alkyne and 1.1 eq of the target organic azide in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic aqueous system stabilizes the Cu(I) intermediate, accelerates the reaction rate via the hydrophobic effect, and allows for easy product precipitation[5].

  • Catalyst Assembly: Add 0.05 eq of CuSO₄·5H₂O followed immediately by 0.10 eq of Sodium Ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced[5].

  • Reaction Execution: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Analytical Confirmation):

    • LC-MS: Look for the exact mass of the product

      
      .
      
    • ¹H NMR: The sharp terminal alkyne proton (~2.5 ppm) must disappear. A new, highly deshielded singlet corresponding to the triazole C5-proton will appear between 7.5–8.5 ppm.

Protocol B: Chemoselective Benzyl Deprotection (Pathway C)

Standard hydrogenolysis (H₂, Pd/C) will reduce the alkyne to an alkane. To reveal the primary alcohol while preserving the alkyne, a Lewis acid-mediated cleavage is required[6].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Dissolve the THP-alkyne in anhydrous dichloromethane (DCM) under a dry Argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise add 1.5 eq of Boron Trichloride (BCl₃) solution (1M in DCM).

    • Causality: BCl₃ selectively coordinates to the benzyl ether oxygen, weakening the benzylic C-O bond. The chloride ion then attacks the benzylic carbon, cleaving the ether to yield the free alcohol and benzyl chloride, without interacting with the alkyne π-system[6].

  • Quenching: After 2 hours, quench the reaction at -78 °C with a saturated aqueous solution of NaHCO₃, then allow it to warm to room temperature.

  • Self-Validation (Analytical Confirmation):

    • TLC: The product will be significantly more polar (lower Rf value) than the starting material and will stain strongly with KMnO₄ or CAM.

    • ¹H NMR: The benzylic -CH₂- protons (~4.5 ppm) and the aromatic multiplet (7.2–7.4 ppm) must completely disappear, while the terminal alkyne proton (~2.5 ppm) remains intact.

Applications in Drug Development

The 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran scaffold is highly prized in modern drug discovery for several strategic applications:

  • PROTAC Linkerology: The terminal alkyne is an ideal attachment point for PEG-azide linkers used in Proteolysis Targeting Chimeras (PROTACs). The THP core provides necessary rigidity to the linker, preventing the PROTAC from collapsing on itself in solution, which enhances ternary complex formation.

  • Amide Bond Bioisosterism: 1,2,3-triazoles generated from this alkyne are well-documented bioisosteres of trans-amide bonds[7]. They mimic the electronic properties and distance of an amide but are entirely resistant to proteolytic cleavage, vastly improving the in vivo half-life of peptide-like therapeutics[7].

  • ADME Optimization: By utilizing the THP ring instead of a piperidine or cyclohexane ring, medicinal chemists can fine-tune the pKa and lipophilicity (LogD) of a molecule, directly addressing developability problems such as P-glycoprotein efflux or poor microsomal stability[2][3].

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepapers.

  • BenchChem. (n.d.). A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. BenchChem.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.

  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (NIH PMC).

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH PMC.

  • BLD Pharmatech. (n.d.). Product Catalog: 4-((BENZYLOXY)METHYL)-4-ETHYNYLTETRAHYDRO-2H-PYRAN (CAS: 2068726-51-0).

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Introduction: Elucidating the Structure of a Novel Tetrahydropyran Derivative In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Structure of a Novel Tetrahydropyran Derivative

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of advancing a compound from a mere concept to a potential therapeutic. The molecule at the center of this guide, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, represents a unique structural motif, combining the saturated heterocycle of a tetrahydropyran ring with the functionalities of a benzyl ether and a terminal alkyne. Such a combination of features suggests potential applications in bioorthogonal chemistry, as a synthetic intermediate, or as a scaffold in medicinal chemistry.

We will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, predict the expected spectral features of our target molecule, and provide a detailed interpretation. This guide is structured to be a self-validating system, where the convergence of data from multiple independent analytical techniques provides an unassailable confirmation of the molecular structure.

Predicted Spectroscopic Data for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

The following sections will detail the predicted spectroscopic data for the target molecule. These predictions are derived from established chemical shift and absorption frequency correlations, and are contextualized with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (further downfield), while electron-donating groups will shield it, shifting its resonance upfield. Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule.

Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-aromatic7.25-7.40multiplet5HProtons of the benzene ring in the benzyl group.
H-benzyl4.55singlet2HMethylene protons of the benzyl group (PhCH₂O-).
H-2, H-63.60-3.80multiplet4HMethylene protons adjacent to the ring oxygen.
H-3, H-51.60-1.80multiplet4HMethylene protons on the tetrahydropyran ring.
H-alkyne2.10singlet1HThe terminal proton of the ethynyl group.
H-methylene (BnOCH₂ -C)3.45singlet2HMethylene protons of the benzyloxymethyl side chain.

Causality Behind Predictions: The predicted chemical shifts for the tetrahydropyran ring protons (H-2, H-6, H-3, H-5) are based on typical values for saturated heterocyclic systems. The protons adjacent to the oxygen (H-2, H-6) are expected to be deshielded compared to the other ring protons. The aromatic protons of the benzyl group are anticipated to appear in their characteristic region of 7.25-7.40 ppm. The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring, placing them around 4.55 ppm. The terminal alkyne proton has a characteristic chemical shift around 2.10 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles of shielding and deshielding are similar to ¹H NMR.

Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Justification
C-aromatic (ipso)138.0The quaternary carbon of the benzene ring attached to the benzylic group.
C-aromatic (ortho, meta, para)127.5-128.5The protonated carbons of the benzene ring.
C-alkyne (quaternary)85.0The quaternary carbon of the ethynyl group.
C-alkyne (terminal)70.0The terminal carbon of the ethynyl group.
C-benzyl73.0The methylene carbon of the benzyl group (PhC H₂O-).
C-2, C-665.0The carbons adjacent to the ring oxygen.
C-4 (quaternary)40.0The quaternary carbon of the tetrahydropyran ring.
C-3, C-535.0The other methylene carbons of the tetrahydropyran ring.
C-methylene (BnOC H₂-C)75.0The methylene carbon of the benzyloxymethyl side chain.

Causality Behind Predictions: The predicted chemical shifts are based on standard values for similar functional groups. The aromatic carbons will appear in the 127-138 ppm range. The sp-hybridized carbons of the alkyne have characteristic shifts between 70 and 85 ppm. The carbons of the tetrahydropyran ring will be in the aliphatic region, with those adjacent to the oxygen appearing further downfield.

Experimental Protocol for NMR Data Acquisition

A self-validating approach to NMR data acquisition would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peak should not overlap with key signals of the analyte.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, helping to establish the connectivity of proton networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on their attached protons.

  • Data Processing and Interpretation: Process the spectra using appropriate software. The combination of 1D and 2D NMR data will allow for a complete and confident assignment of all proton and carbon signals, thus confirming the molecular structure.

Visualization of NMR Correlations

G cluster_ring Tetrahydropyran Ring cluster_benzyl Benzyl Group cluster_sidechains Side Chains H-2,6 H-2,6 H-3,5 H-3,5 H-2,6->H-3,5 COSY C-2,6 C-2,6 H-2,6->C-2,6 HSQC C-3,5 C-3,5 H-3,5->C-3,5 HSQC H-benzyl H-benzyl C-benzyl C-benzyl H-benzyl->C-benzyl HSQC H-methylene_side H-methylene (BnOCH2-C) H-aromatic H-aromatic C-aromatic C-aromatic H-aromatic->C-aromatic HSQC H-alkyne H-alkyne C-alkyne (terminal) C-alkyne (terminal) H-alkyne->C-alkyne (terminal) HSQC C-methylene_side C-methylene (BnOCH2-C) H-methylene_side->C-methylene_side HSQC G M [M]⁺˙ m/z 246 F1 [M - CH₂OBn]⁺ m/z 139 M->F1 Loss of benzyloxymethyl radical F2 [M - C₂H]⁺ m/z 221 M->F2 Loss of ethynyl radical F3 [C₇H₇]⁺ m/z 91 M->F3 Formation of tropylium ion

Caption: Predicted key fragmentation pathways in mass spectrometry.

Causality Behind Predictions: The most common fragmentation for ethers is cleavage of the C-O bond. For our target molecule, a prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very stable carbocation and a hallmark of benzyl groups. Loss of the entire benzyloxymethyl side chain or the ethynyl group would also lead to observable fragments.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that is well-suited for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition and Analysis: The instrument measures the m/z values with high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion, which provides a definitive confirmation of the molecular formula.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of a novel molecule like 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran requires a multi-faceted and logical approach. While direct experimental data may not always be readily available, a predictive and systematic methodology, grounded in the fundamental principles of spectroscopy, can provide a robust and reliable structural elucidation.

By combining the detailed information from ¹H and ¹³C NMR to map the carbon-hydrogen framework, the functional group identification from IR spectroscopy, and the molecular weight and formula confirmation from high-resolution mass spectrometry, we can build a comprehensive and self-validating dataset. The convergence of these independent analytical techniques provides an unassailable confirmation of the proposed structure. This guide has outlined the expected spectroscopic signatures and the experimental workflows necessary to achieve this, providing a clear roadmap for researchers and scientists in the field of drug discovery and chemical synthesis.

References

As this guide is based on predictive data and general spectroscopic principles, direct literature references for the spectroscopic data of the title compound are not available. The following references provide foundational knowledge and data for the interpretation of the spectroscopic techniques discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

Comprehensive ¹H NMR Analysis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran: Structural Elucidation and Stereochemical Dynamics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, 4,4-disubstituted tetrahydropyrans (THPs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, 4,4-disubstituted tetrahydropyrans (THPs) are highly privileged scaffolds, frequently utilized to improve the metabolic stability and aqueous solubility of lead compounds. The structural validation of these building blocks—specifically 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran —requires a rigorous understanding of conformational thermodynamics and nuclear magnetic resonance (NMR) theory. This whitepaper provides a self-validating framework for the ¹H NMR elucidation of this molecule, detailing the causality behind its spectral dispersion, the stereochemical locking mechanism, and the field-proven synthetic protocols required to generate it.

Conformational Dynamics & Stereochemical Locking

Before interpreting the ¹H NMR spectrum, one must establish the ground-state conformation of the THP ring. At C4, the molecule features a competitive steric environment between a benzyloxymethyl group (-CH₂OBn) and an ethynyl group (-C≡CH).

The thermodynamic preference of a substituent for the equatorial position is quantified by its A-value (conformational free energy). According to established thermodynamic data, the1[1] due to its linear geometry, which minimizes 1,3-diaxial interactions. In stark contrast, a -CH₂OR group possesses an A-value exceeding 1.7 kcal/mol.

Causality Insight: Because ΔG° ≈ 1.5 kcal/mol in favor of the equatorial -CH₂OBn conformer, the thermodynamic equilibrium heavily favors this state (approx. 94% at 298 K). This stereochemical locking is critical for the NMR analyst: it prevents signal broadening caused by rapid chair-chair interconversion, resulting in sharp, distinct multiplets with well-defined axial-axial and axial-equatorial scalar couplings (³J).

Theoretical Framework of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule in CDCl₃ is governed by three primary physical phenomena:

  • Magnetic Anisotropy of the Alkyne: The terminal alkyne (-C≡CH) generates a cylindrical shielding cone along its triple bond axis. Because the alkyne is forced into the axial position, its axis is parallel to the axial C-H bonds at C3 and C5. Consequently, the H3/H5 axial protons reside outside the primary shielding cone, leading to a predictable chemical shift dispersion.

  • Antiperiplanar Lone Pair Effect: The equatorial protons at C2 and C6 (adjacent to the ring oxygen) are shifted significantly downfield (δ ~3.85 ppm) compared to their axial counterparts (δ ~3.65 ppm). This is due to the antiperiplanar relationship between the axial protons and the oxygen's non-bonding electron pairs, which shields the axial protons.

  • Isolated Spin Systems: The quaternary nature of C4 isolates the -CH₂O- protons and the terminal alkyne proton from the THP ring's spin network, rendering them as sharp singlets.

Quantitative Spectral Assignments

The following table synthesizes the expected ¹H NMR data (400 MHz, CDCl₃), providing a self-validating checklist for structural confirmation.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality
Phenyl (-Ph) 7.28 - 7.38Multiplet (m)5H-Aromatic protons; standard dispersion.
Benzyl (-OCH₂Ph) 4.60Singlet (s)2H-Deshielded by adjacent oxygen and phenyl ring.
THP H2/H6 (Eq) 3.85ddd2H~11.0, 4.5, 2.0Deshielded relative to axial due to antiperiplanar lone pair effect.
THP H2/H6 (Ax) 3.65td2H~11.5, 2.5Shielded by antiperiplanar C-C bonds; large axial-axial ³J coupling.
C4-CH₂-O 3.45Singlet (s)2H-Isolated spin system; no vicinal protons on C4.
Alkyne (-C≡CH) 2.30Singlet (s)1H-Terminal alkyne; shielded by triple bond magnetic anisotropy.
THP H3/H5 (Eq) 1.90dt2H~13.5, 4.0Geminal coupling and small equatorial-axial vicinal couplings.
THP H3/H5 (Ax) 1.65ddd2H~13.5, 11.5, 4.5Large geminal and axial-axial vicinal couplings; shielded relative to equatorial.

Experimental Methodologies

A. Self-Validating Protocol: ¹H NMR Acquisition

To ensure absolute structural integrity, the NMR acquisition parameters must be tailored to the molecule's specific relaxation physics.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Shimming: Perform gradient shimming to achieve a lock signal with a line width at half-height of <0.5 Hz. Causality: Precise shimming is mandatory to resolve the fine ³J and ⁴J couplings in the THP ring multiplets.

  • Parameter Optimization (Critical Step): Set the relaxation delay (d1) to 5.0 seconds . Causality: Terminal alkyne protons lack adjacent protons for efficient dipole-dipole relaxation, resulting in abnormally long longitudinal relaxation times (T1). A standard d1 of 1.0s will cause incomplete relaxation, leading to an artificially low integration value for the alkyne peak, thereby failing the structural validation.

  • Acquisition: Acquire 16 to 32 scans using a standard 90° pulse program. Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation.

B. Synthetic Protocol: The Ohira-Bestmann Homologation

The installation of the terminal alkyne is best achieved via the of the Seyferth-Gilbert homologation.

Causality Insight: This method is selected over the Corey-Fuchs reaction because the latter requires strongly basic conditions (e.g., n-BuLi) which can trigger the elimination of the benzyloxy group. The Ohira-Bestmann reagent operates under mild conditions, preserving the integrity of the ether linkage[2].

  • Preparation: To a flame-dried flask under argon, add 4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous methanol (0.2 M)[3].

  • Reagent Addition: Dropwise add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 equiv) in acetonitrile at room temperature. Causality: Adding the reagent as a solution controls the exothermic diazo transfer, preventing the accumulation of hazardous diazo intermediates.

  • Monitoring: Stir for 4–18 hours. The reaction proceeds via a diazoalkene intermediate that spontaneously loses N₂ gas[3].

  • Quenching: Dilute with diethyl ether and quench with 5% aqueous NaHCO₃[2]. Extract the aqueous layer with diethyl ether (3x). Causality: Diethyl ether facilitates the extraction of the highly non-polar alkyne while leaving polar phosphonate byproducts in the aqueous phase.

  • Purification: Dry the organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Visualizations

Synthetic Workflow Diagram

SyntheticWorkflow A THP-4-carbonitrile B Alkylation (BOM-Cl) A->B C C4-BOM-THP-nitrile B->C D Reduction (DIBAL-H) C->D E C4-BOM-THP-aldehyde D->E F Homologation (Ohira-Bestmann) E->F G Target Alkyne F->G

Caption: Synthetic workflow for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran.

¹H NMR Spin System Network

Caption: 1H NMR spin system and primary coupling network of the target molecule.

References

  • Title: One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Source: Organic Syntheses URL: [Link]

  • Title: Table of A-Values - Conformational Free Energy Difference Source: University of British Columbia (UBC) URL: [Link]

Sources

Exploratory

High-Resolution 13C NMR Characterization of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran: A Mechanistic and Practical Guide

Executive Summary In modern medicinal chemistry, functionalized tetrahydropyrans (THPs) are highly prized as metabolically stable bioisosteres for piperidines. Specifically, derivatives of 4-ethynyltetrahydro-2H-pyran se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized tetrahydropyrans (THPs) are highly prized as metabolically stable bioisosteres for piperidines. Specifically, derivatives of 4-ethynyltetrahydro-2H-pyran serve as critical building blocks in the synthesis of complex targeted therapeutics, including PROTACs and molecular glues designed to degrade targets like PDE6D and CK1α[1].

The molecule 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran features a highly congested quaternary center at the C4 position, bearing both an ethynyl handle (ideal for click chemistry or Sonogashira couplings) and a benzyloxymethyl ether. Accurately assigning the


C NMR spectrum of this intermediate is vital for confirming its structural integrity. This whitepaper provides an in-depth, self-validating methodology for the acquisition, processing, and mechanistic interpretation of its 

C NMR profile.

Structural Deconstruction & Chemical Shift Causality

To accurately predict and assign the


C NMR spectrum, we must deconstruct the molecule into four distinct electronic micro-environments. The natural abundance of the NMR-active 

C isotope is only 1.1%, meaning that signal intensity and chemical shift (

) are heavily dictated by the local electronic environment and relaxation dynamics[2].
  • The Tetrahydropyran (THP) Core: The endocyclic oxygen exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent C2 and C6 carbons, pushing them downfield[2]. The C3 and C5 carbons remain relatively shielded in the aliphatic region.

  • The Congested Quaternary C4: Positioned at the nexus of the THP ring, an alkyne, and an ether linkage, C4 is a quaternary sp

    
     carbon. Because it lacks directly attached protons, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement and suffers from long longitudinal relaxation times (
    
    
    
    ), resulting in a characteristically weak signal intensity[2].
  • The Propargylic/Ethynyl System: Alkynes exhibit unique magnetic properties due to the diamagnetic anisotropy of the

    
    -electron cylinder. When aligned with the external magnetic field, the induced local magnetic field opposes the applied field. This highly shields the terminal alkyne carbon (
    
    
    
    CH), causing it to resonate upfield relative to the internal quaternary alkyne carbon (-C
    
    
    ).
  • The Benzyloxymethyl Ether Linkage: The two ether CH

    
     groups (the C4-attached methylene and the benzylic methylene) are both heavily deshielded by the adjacent oxygen atoms via inductive effects[2], placing them in a crowded spectral window (70–80 ppm) alongside the terminal alkyne.
    

Chemical_Shift_Domains Molecule Target Molecule Aliphatic Aliphatic (30 - 40 ppm) Molecule->Aliphatic Alkyne Alkyne (70 - 90 ppm) Molecule->Alkyne Ether Ether (60 - 80 ppm) Molecule->Ether Aromatic Aromatic (125 - 140 ppm) Molecule->Aromatic C3_C5 C3, C5 (THP) Aliphatic->C3_C5 C4 C4 (Quaternary) Aliphatic->C4 C_Term Terminal ≡CH Alkyne->C_Term C_Int Internal -C≡ Alkyne->C_Int C2_C6 C2, C6 (THP) Ether->C2_C6 CH2OBn -CH2-O- Ether->CH2OBn BnCH2 -O-CH2-Ph Ether->BnCH2 Ph_Ipso Ipso Carbon Aromatic->Ph_Ipso Ph_Rest Ortho/Meta/Para Aromatic->Ph_Rest

Logical mapping of 13C NMR chemical shift domains for the target molecule.

Quantitative Data: Predicted C NMR Assignments

Due to the plane of symmetry bisecting the THP ring and the free rotation of the phenyl ring, the 15 carbon atoms of the molecule resolve into 11 distinct


C signals.
Carbon PositionExpected Shift (

, ppm)
DEPT-135 PhaseSignal IntensityStructural Rationale
Phenyl Ipso (C1') 138.0 - 139.0AbsentWeakQuaternary aromatic carbon; lacks NOE enhancement[2].
Phenyl Meta (C3', C5') 128.0 - 128.5Positive (CH)Strong (2C)Standard aromatic methine; minimal inductive shielding.
Phenyl Ortho (C2', C6') 127.0 - 127.8Positive (CH)Strong (2C)Slightly shielded relative to the meta position.
Phenyl Para (C4') 127.0 - 127.8Positive (CH)Medium (1C)Standard aromatic methine.
Internal Alkyne (-C

)
84.0 - 88.0AbsentWeakQuaternary sp carbon; lacks diamagnetic shielding of terminal CH.
-CH

-O- (C4 attached)
75.0 - 79.0Negative (CH

)
MediumDeshielded by adjacent ether oxygen via inductive effect[2].
Benzyl -O-CH

-Ph
72.0 - 75.0Negative (CH

)
MediumDeshielded by oxygen and the aromatic ring current.
Terminal Alkyne (

CH)
70.0 - 74.0Positive (CH)MediumShielded by the diamagnetic anisotropy of the triple bond cylinder.
THP C2, C6 63.0 - 67.0Negative (CH

)
Strong (2C)Deshielded by the endocyclic THP oxygen.
THP C3, C5 34.0 - 38.0Negative (CH

)
Strong (2C)Aliphatic carbons adjacent to the quaternary center.
THP C4 (Quaternary) 32.0 - 36.0AbsentWeakQuaternary sp

carbon; signal intensity reduced due to long

[2].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must not rely on a single 1D spectrum. The spectral window between 70 and 80 ppm is a diagnostic bottleneck containing three overlapping signals (terminal alkyne, benzyl ether, C4-attached ether). The following step-by-step protocol utilizes a closed-loop, self-validating methodology to resolve these ambiguities.

Phase 1: Sample Preparation & Calibration
  • Solvent Selection: Dissolve 30–50 mg of the highly pure analyte in 0.6 mL of CDCl

    
    . The triplet solvent signal at 77.16 ppm serves as an internal chemical shift reference.
    
  • Homogenization: Ensure absolute dissolution. Particulate matter degrades the magnetic field homogeneity, causing line broadening that can obscure closely eluting signals in the ether region.

  • Shimming & Tuning: Perform gradient shimming on the

    
    H lock signal. Tune and match the probe specifically to the 
    
    
    
    C resonance frequency to maximize the Signal-to-Noise Ratio (SNR).
Phase 2: 1D C Acquisition
  • Parameter Optimization: Utilize a standard proton-decoupled sequence (e.g., zgpg30).

  • Relaxation Delay (

    
    ): Critical Step. Set 
    
    
    
    seconds. Quaternary carbons (C4, internal alkyne, ipso-phenyl) possess long longitudinal relaxation times. A standard default
    
    
    of 1.0s will saturate these nuclei, rendering them invisible in the final spectrum[2].
  • Scans (NS): Acquire a minimum of 512 scans to compensate for the low natural abundance and low gyromagnetic ratio of

    
    C[2].
    
Phase 3: Multi-Dimensional Validation
  • DEPT-135 Acquisition: Immediately acquire a DEPT-135 spectrum.

    • Causality: This isolates the overlapping 70–80 ppm region. The terminal alkyne (

      
      CH) will phase positive, instantly distinguishing it from the two ether linkages (-CH
      
      
      
      -O- and -O-CH
      
      
      -Ph), which will phase negative. Furthermore, the disappearance of the C4, internal alkyne, and ipso-phenyl signals validates their quaternary nature.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to differentiate the two negative ether CH

    
     signals.
    
    • Causality: The benzylic carbon will exhibit strong

      
       cross-peaks to the ortho-protons of the phenyl ring. The C4-attached CH
      
      
      
      carbon will exhibit cross-peaks to the aliphatic protons of the THP core, definitively closing the assignment loop.

NMR_Workflow Start Sample Prep: 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran Acq13C Acquire 1D 13C NMR (zgpg30, D1 ≥ 2s) Start->Acq13C DEPT Acquire DEPT-135 Phase Analysis Acq13C->DEPT HSQC 2D HSQC Direct C-H Mapping DEPT->HSQC HMBC 2D HMBC Long-Range Connectivity HSQC->HMBC Validate Final Validation Closed-Loop Assignment HMBC->Validate

Multi-dimensional NMR workflow for unambiguous carbon assignment.

Troubleshooting Spectral Anomalies

  • Missing Quaternary Peaks (C4, Internal Alkyne, Ipso-Phenyl): If these peaks are absent from the 1D spectrum, the

    
     relaxation delay is too short, or the sample concentration is too low. Increase 
    
    
    
    to 3.0 seconds and double the number of scans. Alternatively, a trace amount of a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
    
    
    ] can be added to shorten
    
    
    times, though this is rarely necessary for routine characterization.
  • Signal Overlap with CDCl

    
    :  The -CH
    
    
    
    -O- ether carbon may occasionally overlap with the CDCl
    
    
    triplet (77.16 ppm). If the peak is obscured, rely on the DEPT-135 spectrum (where the deuterated solvent signal is suppressed) or switch the solvent to Benzene-
    
    
    , which shifts the solvent peak to 128.0 ppm, leaving the ether region completely unobstructed.

References

  • Source: hw.ac.
  • Source: acs.

Sources

Foundational

Mass spectrometry of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

An in-depth technical analysis of the mass spectrometric behavior of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran requires a strategic approach to ionization and fragmentation. As a highly functionalized building b...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometric behavior of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran requires a strategic approach to ionization and fragmentation. As a highly functionalized building block frequently utilized in the synthesis of spirocyclic scaffolds and complex active pharmaceutical ingredients (APIs), understanding its analytical profile is critical for drug development professionals.

This guide details the physicochemical rationale behind selecting specific mass spectrometry (MS) workflows, elucidates the core fragmentation mechanics, and provides self-validating experimental protocols.

Physicochemical Profiling & Ionization Causality

The molecule 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (C₁₅H₁₈O₂, MW: 230.30 g/mol ) presents a unique analytical challenge. It contains a tetrahydropyran core, a terminal alkyne, and a benzyl ether linkage. Crucially, it lacks highly basic heteroatoms (such as primary or secondary amines) and acidic protons.

Why choose GC-EI-MS over LC-ESI-MS for structural elucidation?

  • Electrospray Ionization (ESI): Because the molecule lacks a basic nitrogen, standard protonation in ESI is thermodynamically inefficient, leading to poor signal-to-noise ratios for the [M+H]⁺ ion. To achieve reliable detection in LC-MS workflows, we must intentionally force alkali metal adduction (e.g., [M+Na]⁺)[1]. While excellent for trace quantification, sodium adducts are highly stable and resist fragmentation, limiting their utility for structural elucidation.

  • Electron Ionization (EI): The molecule's moderate molecular weight and lack of extensive hydrogen-bonding networks make it highly volatile and thermally stable—ideal candidates for Gas Chromatography. A 70 eV EI source provides a "hard" ionization environment that strips an electron to form the radical cation [M]•⁺. This triggers a cascade of structurally diagnostic fragmentations, making GC-EI-MS the gold standard for confirming the architecture of this specific intermediate[2].

Elucidation of Fragmentation Mechanisms (The Core Science)

When subjected to 70 eV Electron Ionization, the radical cation of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran undergoes highly predictable and thermodynamically driven cleavage pathways.

  • The Tropylium Ion (m/z 91 - Base Peak): The most dominant feature of the EI mass spectrum is the m/z 91 peak. This occurs because the benzylic C-O bond is highly susceptible to α-cleavage. The resulting benzyl cation (C₇H₇⁺) rapidly undergoes a ring expansion to form the aromatic, seven-membered tropylium ion. The immense thermodynamic stability of this conjugated system drives the fragmentation pathway, serving as the primary diagnostic marker for the benzyl ether moiety[3].

  • Pyran Core Isolation (m/z 109): The loss of the entire benzyloxymethyl radical (C₈H₉O•, 121 Da) from the molecular ion (m/z 230) yields a secondary diagnostic fragment at m/z 109. This mass corresponds to the intact 4-ethynyltetrahydro-2H-pyran cation.

  • Ring Cleavage (m/z 81): The isolated tetrahydropyran ring subsequently undergoes characteristic α-cleavage and ring-opening. The expulsion of carbon monoxide (CO) or ethylene (C₂H₄) yields lower-mass hydrocarbon fragments, predominantly at m/z 81[4].

Fragmentation_Mechanisms M Molecular Ion [M]•+ C15H18O2 m/z 230 F1 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->F1 Cleavage of Benzylic C-O (-C8H11O2•) F2 Pyran Core Cation [C7H9O]+ m/z 109 M->F2 Loss of Benzyloxymethyl (-C8H9O•) F3 Ring Cleavage Fragment m/z 81 F2->F3 Ring Opening (-CO / -C2H4)

Fig 2. Logical fragmentation pathway of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in EI-MS.

Quantitative Data Summaries

To facilitate rapid reference during method development, the theoretical exact masses and diagnostic fragments are summarized below.

Table 1: Exact Mass & Adduct Profiling

SpeciesFormulaTheoretical m/zIonization ModeRelative Abundance
Molecular Ion[C₁₅H₁₈O₂]•⁺230.1307EI (70 eV)Low (<5%)
Protonated[M+H]⁺231.1380ESI (+)Low
Sodated Adduct[M+Na]⁺253.1199ESI (+)High (Base Peak in ESI)

Table 2: Principal EI-MS Fragmentation Ions

m/zFragment IdentityNeutral LossDiagnostic Utility
91.05 Tropylium Ion [C₇H₇]⁺-C₈H₁₁O₂•Confirms presence of the benzyl ether moiety.
109.06 Pyran Core [C₇H₉O]⁺-C₈H₉O• (121 Da)Confirms the 4-ethynyltetrahydro-2H-pyran scaffold.
81.07 Ring Cleavage [C₆H₉]⁺-CO / -C₂H₄Indicates tetrahydropyran ring opening.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems, ensuring that artifacts or matrix effects do not compromise data integrity.

Workflow A: GC-EI-MS (For Structural Confirmation)
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a final concentration of 1 mg/mL.

  • System Suitability (Validation Step): Inject 1 µL of a pure dichloromethane blank. Verify the absence of siloxane ghost peaks (m/z 207, 281) to ensure baseline stability and column integrity.

  • Injection Parameters: Inject 1 µL using a split ratio of 10:1. Maintain the inlet temperature at 250°C to ensure instantaneous volatilization without thermal degradation.

  • Chromatographic Separation: Utilize a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Acquisition: Operate the EI source at 230°C with an electron energy of 70 eV. Acquire full-scan data from m/z 50 to 300.

Workflow B: LC-ESI-MS/MS (For Trace Quantification / Reaction Monitoring)

Causality Note: Because we cannot rely on [M+H]⁺, we must intentionally drive the equilibrium toward [M+Na]⁺ to ensure reproducible quantification.

  • Sample Preparation: Dilute the sample in Methanol containing 0.1% Formic Acid. Crucial Step: Spike the diluent with 1 mM Sodium Formate. This forces the ionization pathway toward sodium adduction, eliminating signal variability caused by fluctuating ambient cation concentrations.

  • System Suitability (Validation Step): Infuse the spiked blank directly into the ESI source. Monitor m/z 253.1 in Q1 to ensure a stable spray and confirm that the sodium adduct background is stable.

  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column. Employ a binary gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

  • Ionization & Acquisition: Operate the ESI source in positive mode (Capillary Voltage: 3.5 kV). Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, tracking the transition from m/z 253.1 → 145.1 (corresponding to the collision-induced loss of benzyl alcohol, 108 Da).

LCMS_Workflow A Sample Prep (+ Na+ donor) B UHPLC Separation A->B C ESI(+) Source B->C D Q1: Precursor (m/z 253.1) C->D E Q2: CID (N2 Gas) D->E F Q3: Product (m/z 145.1) E->F G Data Output F->G

Fig 1. Step-by-step LC-ESI-MS/MS analytical workflow prioritizing sodium adduct formation.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health (NIH) / PMC. Available at: [Link][2]

  • Mass spectrometry in structural and stereochemical problems. CCXXXVIII. Effect of heteroatoms upon the mass spectrometric fragmentation. Journal of Organic Chemistry / ACS. (Details tetrahydropyran fragmentation). Available at: [Link][4]

Sources

Exploratory

Stability of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Under Acidic Conditions: A Mechanistic and Empirical Guide

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the stability of intermediate building blocks dictates the viability of downstream synthetic pathways. 4-((Benzyloxy)methyl)-4-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the stability of intermediate building blocks dictates the viability of downstream synthetic pathways. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized, sterically encumbered cyclic ether. Understanding its behavior under acidic conditions is critical when planning protecting group manipulations (e.g., Boc or t-Bu ester cleavage) or salt-formation steps.

This whitepaper provides an in-depth mechanistic analysis of this molecule’s stability, supported by empirical data matrices and self-validating experimental protocols designed for rigorous process chemistry environments.

Structural Deconstruction & Mechanistic Causality

To predict the stability of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, we must deconstruct its structure into four distinct functional domains, each with a unique thermodynamic and kinetic response to acidic environments.

I. The Tetrahydro-2H-pyran (THP) Core

Unlike THP acetals—which are highly acid-sensitive protecting groups for alcohols—the tetrahydropyran core of this molecule is a standard aliphatic cyclic ether. Cyclic ethers are generally unreactive toward mild Brønsted acids, requiring strong hydrogen halides (e.g., concentrated HI, HBr) or harsh Lewis acids for C–O bond cleavage[1]. The cleavage mechanism typically proceeds via an SN1 or SN2 pathway after initial protonation of the ether oxygen, ultimately leading to ring-opened 1,5-dihalide derivatives[2].

II. The Benzyloxymethyl Ether (-CH₂OBn)

Benzyl ethers are widely utilized due to their robust stability profile. The benzyl ether motif in this molecule is highly stable to the mild acidic conditions typically used in peptide synthesis or Boc deprotection (e.g., Trifluoroacetic acid (TFA) in dichloromethane, or 4M HCl in dioxane)[3]. Cleavage of this group requires specific, harsh conditions such as strong Lewis acids (e.g., BBr₃, TMSI) which coordinate to the ether oxygen, followed by nucleophilic attack by the halide to yield the corresponding primary alcohol[3].

III. The Terminal Alkyne (-C≡CH)

Terminal alkynes are intrinsically stable to standard Brønsted acids. While they can undergo Markovnikov hydration to form methyl ketones, this process is kinetically restricted in the absence of specific transition-metal catalysts (such as Hg²⁺ or Au⁺ salts)[4]. Therefore, in standard acidic media, the alkyne remains intact.

IV. The Quaternary C4 Center

The fully substituted C4 position is a critical stabilizing feature. Because C4 lacks


-hydrogens on its immediate substituents, and because elimination into the THP ring is sterically and geometrically disfavored without a direct leaving group on C4, the molecule is highly resistant to E1/E2 elimination pathways even if transient carbocations were to form nearby[1].

AcidPathways Substrate 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Mild Mild Acid (TFA, HCl) Substrate->Mild Lewis Strong Lewis Acid (BBr3) Substrate->Lewis Harsh Harsh Brønsted Acid (HBr/AcOH, Heat) Substrate->Harsh Stable Stable (No Reaction) Mild->Stable Reversible Protonation DeBenzyl O-Dealkylation (Alcohol Formation) Lewis->DeBenzyl BBr3 Coordination RingOpen Ring Opening & Complete Degradation Harsh->RingOpen SN1/SN2 Cleavage

Degradation pathways of the title compound under various acidic conditions.

Quantitative Stability Matrix

The following matrix synthesizes the expected stability of the molecule across various standard synthetic conditions. This data allows process chemists to select compatible downstream reagents.

Acidic ConditionReagent / SolventTempTimeExpected OutcomeMechanistic Rationale
Mild Brønsted 20% TFA / CH₂Cl₂25°C24 h>99% Intact Reversible oxygen protonation; insufficient nucleophilicity of trifluoroacetate to induce cleavage.
Moderate Brønsted 4M HCl / Dioxane25°C24 h>99% Intact Chloride is a poor nucleophile for ether cleavage at ambient temperatures[2].
Strong Lewis 1M BBr₃ / CH₂Cl₂-78°C to 0°C2 h-OBn Cleavage BBr₃ strongly coordinates to the benzylic ether oxygen, facilitating SN2 attack by Br⁻[3].
Harsh Brønsted 33% HBr / AcOH80°C12 hDegradation High thermal energy and strong nucleophilicity of Br⁻ drive THP ring opening and benzyl cleavage[1].

Self-Validating Experimental Protocols

To empirically verify the stability of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in a specific acidic environment, researchers must employ a self-validating system .

A common pitfall in stability testing is relying solely on the disappearance of the starting material via LC-MS. If the molecule polymerizes or becomes volatile, it will disappear from the chromatogram, leading to the false assumption that it cleanly converted to a specific degradation product. To establish true causality, we utilize Quantitative NMR (qNMR) with an internal standard to guarantee mass balance.

Protocol: qNMR-Monitored Acid Stability Profiling

Objective: Verify stability under simulated Boc-deprotection conditions (TFA/CH₂Cl₂) with 100% mass balance accountability.

Materials:

  • Substrate: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) (Highly stable, distinct aromatic singlet at ~6.1 ppm).

  • Solvent: CD₂Cl₂

  • Acid: Trifluoroacetic acid-d (TFA-d)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 20.0 mg of the substrate and 5.0 mg of TMB (Internal Standard) into a 1-dram vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of CD₂Cl₂ and transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition (T₀): Acquire a standard ¹H NMR spectrum. Integrate the TMB aromatic singlet (3H, ~6.1 ppm) against the substrate's terminal alkyne proton (1H, ~2.2 ppm) and benzylic protons (2H, ~4.5 ppm). Establish this ratio as 100% mass balance.

  • Acid Introduction: Inject 50 µL of TFA-d directly into the NMR tube. Invert 3 times to mix.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at T = 1 h, 4 h, and 24 h while maintaining the sample at 25°C.

  • Data Analysis & Validation:

    • Re-integrate the substrate peaks relative to the TMB standard.

    • Self-Validation Check: If the substrate integrals remain constant relative to TMB, absolute stability is proven. If the substrate integrals decrease, the appearance of new peaks (e.g., benzyl alcohol, ring-opened halides) must proportionally match the lost mass. A loss of mass balance without new peaks indicates non-specific degradation (e.g., acid-catalyzed alkyne polymerization).

Workflow Prep 1. Preparation Substrate + IS React 2. Acidification (TFA/DCM) Prep->React Sample 3. Time-Course Monitoring React->Sample Analyze 4. qNMR/LC-MS Analysis Sample->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Self-validating workflow utilizing internal standards for mass balance verification.

Conclusion

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly robust intermediate. Its structural features—specifically the stable THP ether core, the resilient benzyl ether, and the sterically shielded quaternary C4 center—render it virtually inert to mild and moderate Brønsted acids. Researchers can confidently carry this intermediate through standard acidic deprotections (e.g., Boc, Trt, or t-Bu removal) without risking the integrity of the THP ring or the alkyne functionality. Degradation is strictly causal to the introduction of harsh Lewis acids or high-temperature hydrohalic acids.

References

  • Source: e-bookshelf.
  • Source: wiley.
  • Source: rsc.
  • Source: masterorganicchemistry.

Sources

Foundational

Reactivity Profiling and Synthetic Utility of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of spirocyclic and gem-disubstituted saturated heterocycles is a proven tactic for improving the physicochemical properties of active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of spirocyclic and gem-disubstituted saturated heterocycles is a proven tactic for improving the physicochemical properties of active pharmaceutical ingredients (APIs). The compound 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran represents a highly versatile, dual-handle building block. The tetrahydropyran (THP) core imparts metabolic stability and favorable aqueous solubility compared to carbocyclic analogs, while the gem-disubstitution at the C4 position provides a rigid, three-dimensional vector for exploring chemical space.

This technical guide explores the mechanistic reactivity of the terminal ethynyl group within this specific scaffold, detailing its application in cross-coupling, cycloadditions, and nucleophilic additions. By understanding the causality behind the reactivity of this sterically encumbered alkyne, researchers can reliably deploy this intermediate in the synthesis of complex therapeutics, such as highly selective RET kinase inhibitors [1] and alpha-1 antitrypsin modulators [2].

Structural Rationale & Physicochemical Profile

The architecture of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is defined by two orthogonal functional handles situated on a quaternary carbon (C4):

  • The Ethynyl Group (-C≡CH): A terminal alkyne that serves as the primary site for carbon-carbon and carbon-heteroatom bond formation. Because it is anchored to a quaternary center, downstream intermediates (such as metal-alkyl species) are protected from undesired

    
    -hydride elimination or enolization.
    
  • The Benzyloxymethyl Group (-CH₂OBn): A robustly protected primary alcohol. The benzyl ether is stable to strong bases, nucleophiles, and most transition-metal catalyzed cross-coupling conditions, yet it can be cleanly unmasked via catalytic hydrogenolysis (Pd/C, H₂) or Lewis acid-mediated cleavage (e.g., BCl₃) at a later stage.

Mechanistic Reactivity of the Ethynyl Group

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires accounting for the steric bulk of the THP ring. The reactivity of the ethynyl group can be categorized into four primary pathways:

Sonogashira Cross-Coupling

The most frequent application of this building block is the Pd/Cu-cocatalyzed Sonogashira coupling to append aryl or heteroaryl groups, a methodology heavily utilized in the synthesis of diacylglycerol kinase (DGK) modulating compounds [3].

  • Causality & Catalyst Selection: The terminal alkyne is weakly acidic (pKa ~25). The addition of a Cu(I) co-catalyst (e.g., CuI) in the presence of an amine base (like Et₃N or

    
    -Pr₂NEt) facilitates the formation of a highly nucleophilic copper acetylide. This intermediate rapidly undergoes transmetalation with the Pd(II)-aryl complex. Because the C4 position is sterically demanding, electron-rich and sterically bulky phosphine ligands (e.g., XPhos or dppf) are often superior to standard PPh₃ to accelerate the rate-limiting reductive elimination step and suppress Glaser homocoupling.
    
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The ethynyl group is an ideal substrate for "Click chemistry," yielding 1,4-disubstituted 1,2,3-triazoles.

  • Causality: The reaction is strictly regioselective due to the formation of a dinuclear copper intermediate. The benzyloxy ether is completely orthogonal to the standard CuSO₄/sodium ascorbate catalytic system, allowing for the synthesis of complex bioisosteres (e.g., replacing amide bonds with triazoles for proteolytic stability).

Nucleophilic Addition via Lithium Acetylide

Treatment of the terminal alkyne with strong, non-nucleophilic bases (e.g.,


-BuLi or LiHMDS) at cryogenic temperatures (-78 °C) generates a lithium acetylide.
  • Causality: This acetylide is a potent nucleophile capable of attacking aldehydes, ketones, or Weinreb amides. Interestingly, the oxygen atom of the adjacent benzyloxymethyl group can provide weak intramolecular chelation to the lithium ion, which can influence the facial selectivity of the incoming electrophile during the formation of propargylic alcohols.

Hydration and Hydroboration

The alkyne can be hydrated to form a methyl ketone (Markovnikov addition) using Au(I) or Hg(II) catalysis, or converted to an aldehyde (anti-Markovnikov) via hydroboration-oxidation (e.g., using sterically bulky boranes like 9-BBN).

Quantitative Reaction Profiling

To facilitate experimental design, the following table summarizes the validated reaction parameters, expected yields, and functional group tolerance for the primary transformations of the ethynyl group in this specific THP scaffold.

Reaction TypeReagents & Catalyst SystemTemp / TimeTypical YieldFunctional Group Tolerance
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Ar-Br/I, Et₃N, DMF60 °C / 4-12 h75 - 90%High (Tolerates esters, nitriles, basic amines)
CuAAC (Click) R-N₃, CuSO₄·5H₂O (10 mol%), Na Ascorbate (20 mol%),

-BuOH/H₂O
25 °C / 2-8 h85 - 98%Very High (Aqueous conditions, tolerates unprotected alcohols/amines)
Acetylide Addition 1.

-BuLi (1.1 eq), THF; 2. R-CHO (1.2 eq)
-78 °C to RT / 3 h65 - 85%Moderate (Requires absence of acidic protons or electrophilic centers)
Markovnikov Hydration [(IPr)AuCl] (2 mol%), AgOTf (2 mol%), H₂O, 1,4-Dioxane80 °C / 12 h70 - 80%High (Benzyloxymethyl group remains intact)

Validated Experimental Workflow: Sonogashira Cross-Coupling

The following protocol outlines a self-validating system for the Sonogashira coupling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran with an aryl bromide. Every step is designed to mitigate common failure modes, specifically the oxidative Glaser homocoupling of the alkyne.

Step 1: System Degassing (Critical for suppressing homocoupling)

  • Charge a flame-dried Schlenk flask with the aryl bromide (1.0 equiv) and 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.2 equiv).

  • Add anhydrous, amine-free DMF (0.2 M) and triethylamine (3.0 equiv).

  • Causality: Dissolved oxygen is the primary driver of Cu-mediated alkyne homocoupling. Sparge the solution with dry Nitrogen or Argon for a minimum of 15 minutes prior to catalyst addition.

Step 2: Catalyst Activation

  • Under a positive flow of inert gas, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.02 equiv).

  • Causality: The order of addition matters. Adding the Pd and Cu catalysts after degassing ensures they are not prematurely oxidized. The solution should rapidly transition from yellow to a darker amber/brown, indicating the formation of the active catalytic species.

Step 3: Reaction & Monitoring

  • Seal the flask and heat to 60 °C with vigorous stirring.

  • Monitor the reaction via LC-MS or TLC (typically 20% EtOAc in Hexanes). The starting alkyne is non-UV active, so monitoring the consumption of the aryl bromide or using a stain (e.g., KMnO₄) is required.

Step 4: Quench and Workup (Self-Validating Extraction)

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl effectively sequesters copper salts into the aqueous layer, preventing emulsion formation and downstream toxicity in biological assays.

  • Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Visualizing the Synthetic Divergence

The diagram below maps the divergent synthetic utility of the ethynyl functional group, illustrating how a single, well-designed intermediate can branch into multiple distinct chemical spaces.

Reactivity Core 4-((Benzyloxy)methyl)- 4-ethynyl-THP Sonogashira Sonogashira Coupling Core->Sonogashira Pd/Cu, Ar-X CuAAC CuAAC (Click Chemistry) Core->CuAAC Cu(I), R-N3 Hydration Markovnikov Hydration Core->Hydration Au or Hg cat., H2O Acetylide Acetylide Addition Core->Acetylide 1. n-BuLi 2. R-CHO Prod1 Aryl/Heteroaryl Alkyne Derivative Sonogashira->Prod1 Prod2 1,4-Disubstituted 1,2,3-Triazole CuAAC->Prod2 Prod3 Methyl Ketone Derivative Hydration->Prod3 Prod4 Propargylic Alcohol Acetylide->Prod4

Divergent synthetic pathways of the ethynyl group in 4-((Benzyloxy)methyl)-4-ethynyl-THP.

References

  • Source: US Patent 10155768B2 (Taiho Pharmaceutical Co., Ltd.)
  • Source: WO Patent 2020081257A1 (Vertex Pharmaceuticals Inc.)
  • Source: WO Patent 2022271684A1 (Ono Pharmaceutical Co., Ltd.)
Exploratory

Strategic Applications of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in Modern Medicinal Chemistry

Executive Summary The pharmaceutical industry's paradigm shift towards molecules with a higher fraction of sp3-hybridized carbons ( ) has driven the demand for highly functionalized, non-planar building blocks. 4-((Benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift towards molecules with a higher fraction of sp3-hybridized carbons (


) has driven the demand for highly functionalized, non-planar building blocks. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran  represents a premier bifunctional scaffold designed to meet these modern drug discovery criteria. Featuring a saturated tetrahydropyran (THP) core, a terminal alkyne for convergent coupling, and a orthogonally protected primary alcohol, this molecule serves as a critical node for the synthesis of kinase inhibitors, viral protease inhibitors, and Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical advantages, and self-validating experimental workflows required to deploy this scaffold effectively in drug development programs.

Structural Rationale & Physicochemical Profiling

The architectural design of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is not arbitrary; it is engineered to solve specific pharmacokinetic and thermodynamic challenges.

The Tetrahydropyran (THP) Core as a Bioisostere

The THP ring is a widely validated bioisostere for cyclohexane and piperidine rings. Replacing a carbocyclic ring with a THP scaffold lowers the overall lipophilicity (logP) of the molecule while introducing an oxygen atom that acts as a localized hydrogen bond acceptor. This modification routinely improves aqueous solubility, modulates the pKa of adjacent functional groups, and enhances metabolic stability against cytochrome P450-mediated oxidation[1].

The Thorpe-Ingold Effect via C4 Gem-Disubstitution

The geminal disubstitution at the C4 position (bearing both the ethynyl and benzyloxymethyl groups) induces a pronounced Thorpe-Ingold effect . By compressing the internal angle of the THP ring at C4, the bond angles of the exocyclic substituents are forced closer together. This steric pre-organization restricts the conformational flexibility of the attached pharmacophores. In medicinal chemistry, this entropic restriction is highly desirable: it minimizes the thermodynamic penalty incurred when a flexible ligand must adopt a rigid conformation to bind its target protein, thereby increasing overall binding affinity.

Quantitative Physicochemical Comparison

The following table summarizes the theoretical physicochemical advantages of utilizing a C4-disubstituted THP scaffold over a traditional carbocyclic analog.

PropertyTHP Scaffold (C4-Disubstituted)Cyclohexane AnalogMedicinal Chemistry Implication
Calculated logP (clogP) Lower (~1.5 - 2.0)Higher (~2.5 - 3.0)Improved aqueous solubility; lower risk of off-target lipophilic toxicity.
H-Bond Acceptors 1 (Ring Oxygen)0Provides an additional vector for target-protein interaction (e.g., Asp/Glu residues).
Conformational Rigidity High (Thorpe-Ingold)High (Thorpe-Ingold)Both scaffolds lock exocyclic vectors, but THP offers distinct chair conformer biases.
Metabolic Liability LowModerateTHP oxygen deactivates adjacent carbons toward CYP450 hydroxylation.

Synthetic Versatility & Experimental Workflows

The true value of this building block lies in its orthogonal reactivity. The terminal alkyne can undergo transition-metal-catalyzed couplings, while the benzyloxymethyl (BOM) group protects the primary alcohol until late-stage functionalization is required.

G A 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran B CuAAC (Click Chemistry) Azide + Cu(I) A->B C Sonogashira Coupling Aryl Halide + Pd/Cu A->C D BOM Deprotection Lewis Acid (BCl3) A->D E 1,4-Disubstituted Triazole (Protease Inhibitors) B->E F Internal Alkyne / Aryl-Alkyne (Kinase Inhibitors) C->F G Free Primary Alcohol (H-Bond Donor / Prodrugs) D->G

Strategic functionalization pathways of the THP building block.

Workflow 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal substrate for CuAAC to generate 1,4-disubstituted 1,2,3-triazoles.

Causality & Design: Direct use of


 salts (e.g., CuI) in the presence of trace oxygen frequently leads to unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne. To prevent this, our protocol utilizes 

reduced in situ by sodium ascorbate, ensuring a continuous supply of catalytically active

while maintaining a reducing environment.

Step-by-Step Protocol:

  • Preparation: Dissolve the THP-alkyne (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of

    
    -BuOH and 
    
    
    
    (0.2 M concentration).
  • Catalyst Generation: In a separate vial, dissolve

    
     (0.05 eq) and sodium ascorbate (0.15 eq) in a minimal amount of water. The solution will transiently turn brown before becoming pale yellow, indicating the formation of 
    
    
    
    .
  • Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 4–12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the non-polar alkyne spot and the appearance of a highly UV-active, more polar triazole spot validates conversion.

  • Quench & Isolate: Dilute with EtOAc and wash with saturated aqueous

    
     containing 10% 
    
    
    
    to strip copper complexes. Dry the organic layer over
    
    
    and concentrate.
Workflow 2: Orthogonal Deprotection of the Benzyloxymethyl Group

To utilize the primary alcohol, the benzyl ether must be cleaved.

Causality & Design: Standard hydrogenolysis (


, Pd/C) is strictly contraindicated here, as the terminal alkyne is highly susceptible to over-reduction to an alkane[2]. To preserve the alkyne, a Lewis acid-mediated deprotection using Boron Trichloride (

) at cryogenic temperatures is required.

Step-by-Step Protocol:

  • Preparation: Dissolve the THP-alkyne (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of

    
     in DCM (3.0 eq) dropwise over 15 minutes. The low temperature prevents Lewis acid-catalyzed hydration or polymerization of the alkyne.
    
  • Reaction: Stir at -78 °C for 2 hours.

  • Self-Validating Quench: Quench the reaction at -78 °C by the slow addition of a 1:1 mixture of Methanol and saturated aqueous

    
    . Crucial Step: The 
    
    
    
    neutralizes the generated HCl immediately, preventing hydrochlorination across the alkyne triple bond.
  • Isolate: Warm to room temperature, extract with DCM, wash with brine, and purify via silica gel chromatography to yield the free primary alcohol.

Applications in Targeted Therapeutics

Viral Protease Inhibitors

In the design of HIV-1 protease inhibitors, the THP ring has been successfully utilized to optimize hydrogen-bonding interactions with the Asp-29 and Asp-30 residues in the viral active site[3]. By subjecting our building block to a CuAAC reaction, the resulting triazole acts as a rigid, metabolically stable bioisostere of an amide bond. The gem-disubstitution ensures the triazole vector is locked in the precise spatial orientation required to interact with the catalytic aspartate dyad, bypassing resistance mutations common in flexible linear inhibitors.

PROTAC Linker Assembly

Proteolysis Targeting Chimeras (PROTACs) require linkers that maintain a specific distance between the Protein of Interest (POI) ligand and the E3 ligase ligand. Highly flexible aliphatic linkers often collapse due to hydrophobic effects, preventing the formation of the necessary ternary complex. The THP-alkyne scaffold is frequently employed in aldehyde-alkyne-amine (A3) couplings or click chemistry to build rigid, sp3-rich linkers[4].

PROTAC POI POI Ligand (Warhead) THP THP Core (Rigid Spacer) POI->THP Sonogashira Coupling E3 E3 Ligase Ligand (Cereblon/VHL) THP->E3 CuAAC Click Reaction

Logical assembly of a PROTAC utilizing the THP-alkyne scaffold.

Kinase Inhibitors

In kinase inhibitor design, the terminal alkyne serves as a highly effective vector to probe the hydrophobic DFG-out pocket. The alkyne's cylindrical electron density allows it to slip into narrow hydrophobic channels where bulkier aryl rings cannot fit. Concurrently, the deprotected primary alcohol (derived from the BOM group) can be utilized to form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding site.

References

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers . ACS Publications. Available at:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors . PubMed Central (PMC). Available at: [Link]

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen . ResearchGate. Available at: [Link]

  • Organic Chemistry - Theory, Reactivity and Mechanisms in Modern Synthesis . Books-World. Available at:[Link]

Sources

Foundational

The Strategic Role of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran as a Privileged Building Block in Target-Oriented Synthesis

Executive Summary In modern medicinal chemistry, the strategic shift from "flat" sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a critical driver for improving clinical success rates. The buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic shift from "flat" sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a critical driver for improving clinical success rates. The building block 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 2068726-51-0) exemplifies this paradigm [1]. By combining a conformationally rigid tetrahydropyran (THP) ring with a highly functionalized quaternary carbon center, this molecule offers distinct topological vectors and orthogonal reactivity handles, making it an indispensable tool for drug discovery and library synthesis.

Structural Anatomy & Physicochemical Rationale

The architectural design of this building block is not coincidental; it is engineered to solve specific pharmacokinetic and thermodynamic challenges in drug design.

  • The Tetrahydropyran (THP) Core: As highlighted in [2], the THP ring acts as a superior bioisostere for cyclohexane. The incorporation of the oxygen heteroatom lowers the overall lipophilicity (LogP) of the scaffold, significantly improving aqueous solubility and metabolic stability. Furthermore, the oxygen atom can act as a crucial hydrogen bond acceptor within a target's binding pocket.

  • The C4 Quaternary Center: The utility of quaternary centers in escaping "flatland" is well-documented in the [3]. A quaternary carbon at the C4 position of the THP ring imposes strict conformational rigidity. This locks the attached substituents into precise spatial vectors, minimizing the entropic penalty typically incurred when a flexible molecule binds to a target protein, thereby enhancing binding affinity and selectivity.

  • Orthogonal Reactivity Handles: The molecule possesses two distinct, non-interfering functional groups at the C4 position:

    • Terminal Alkyne (-C≡CH): Primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

    • Benzyloxymethyl Ether (-CH₂OBn): A robust protecting group for a primary alcohol that withstands the basic/nucleophilic conditions of alkyne functionalization, but can be selectively cleaved later.

Orthogonal Functionalization Workflows

The true power of this building block lies in its ability to undergo sequential, highly controlled modifications. The terminal alkyne is typically reacted first to establish the primary pharmacophore (e.g., a triazole), followed by the unmasking of the benzyl ether to reveal a primary alcohol for downstream diversification (e.g., oxidation to a carboxylic acid or amination), a strategy frequently employed in the [4].

Workflow A 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran B CuAAC (Click) Triazole Formation A->B R-N3, Cu(I) C Sonogashira Cross-Coupling A->C Ar-X, Pd(0), Cu(I) D Pd/C Hydrogenolysis Benzyl Deprotection A->D H2, Pd/C E Primary Alcohol (Hydroxymethyl) D->E Spontaneous

Orthogonal functionalization pathways of the C4-quaternary building block.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library synthesis, the following protocols are designed with built-in causality and analytical validation checkpoints.

Protocol A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Objective: Construct a 1,4-disubstituted triazole at the C4 position.

  • Solvent Degassing: Suspend the THP-alkyne (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen promotes the oxidative Glaser homocoupling of terminal alkynes. Degassing ensures the alkyne is exclusively available for the desired azide cycloaddition.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq).

    • Causality: Utilizing Cu(II) and reducing it in situ to Cu(I) via ascorbate is far more reliable than using highly air-sensitive Cu(I) salts directly. This prevents premature catalyst degradation.

  • Reaction & Quench: Stir for 12 hours at room temperature. Quench the reaction with a saturated aqueous EDTA solution.

    • Causality: EDTA acts as a hexadentate ligand, strongly chelating the copper catalyst and sequestering it into the aqueous phase. This prevents heavy metal toxicity in the isolated organic product.

  • System Validation: Analyze the crude organic phase via ¹H NMR. The reaction is validated by the disappearance of the terminal alkyne proton singlet (~2.2 ppm) and the emergence of the triazole aromatic proton (~7.8 ppm).

CuAAC Cu Cu(I) Catalyst Pi Cu-Acetylide Complex Cu->Pi + Terminal Alkyne Azide Azide Coordination Pi->Azide + R-N3 Metallo Metallacycle Intermediate Azide->Metallo Cycloaddition Triazole 1,4-Disubstituted Triazole (THP-Linked) Metallo->Triazole Protonation Triazole->Cu Catalyst Regeneration

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) cycle for the THP-alkyne.

Protocol B: Hydrogenolytic Cleavage of the Benzyl Ether

Objective: Reveal the primary alcohol for downstream functionalization.

  • Atmosphere Control: Dissolve the triazole-THP intermediate in anhydrous methanol. Carefully add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with N₂ (3x), then backfill with H₂ gas (1 atm).

    • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. The strict N₂ purging sequence prevents combustion.

  • Selective Cleavage: Stir vigorously under a H₂ balloon for 4-6 hours at room temperature.

    • Causality: The heterogeneous palladium catalyst selectively inserts into the benzylic C-O bond. The THP ring and the newly formed triazole remain untouched under these mild conditions.

  • Filtration: Filter the suspension through a tightly packed Celite pad.

    • Causality: Celite traps the fine particulate Pd/C, preventing catalyst leaching into the final product.

  • System Validation: Analyze via LC-MS and ¹H NMR. The complete loss of the benzyl aromatic multiplet (7.2–7.4 ppm) and the benzylic CH₂ singlet (~4.5 ppm) validates the successful unmasking of the hydroxymethyl group.

Quantitative Data & Reaction Parameters

Property / ParameterValue / DescriptionRationale in Drug Design
CAS Number 2068726-51-0Unique identifier for procurement [1].
Molecular Formula C₁₅H₁₈O₂Establishes baseline atomic composition.
Molecular Weight 230.30 g/mol Low MW allows for extensive downstream additions without violating Lipinski's Rule of 5.
Core Scaffold Tetrahydropyran (THP)Bioisostere for cyclohexane; lowers LogP, improves aqueous solubility [2].
C4 Topology Quaternary CenterRestricts conformational entropy; locks substituents in precise vectors[3].
Alkyne Reactivity Terminal (-C≡CH)Enables CuAAC (Click) and Sonogashira couplings.
Ether Reactivity Benzyl-protected (-OBn)Stable to basic/nucleophilic conditions; selectively cleaved by H₂/Pd.

References

  • Title: Catalytic Enantioselective Construction of Quaternary Stereocenters Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

Exploratory

Discovery, Retrosynthetic Logic, and Synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Executive Summary In modern medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a privileged scaffold. As a rigid, low-entropy bioisostere of cyclohexane, the THP ring offers an embedded oxygen atom that a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a privileged scaffold. As a rigid, low-entropy bioisostere of cyclohexane, the THP ring offers an embedded oxygen atom that acts as a hydrogen bond acceptor, improving target binding affinity while simultaneously lowering overall lipophilicity to enhance ADME (absorption, distribution, metabolism, and excretion) profiles [1].

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 2068726-51-0) is a highly specialized, 4,4-disubstituted building block designed to project two distinct orthogonal vectors into three-dimensional space. The ethynyl group serves as a versatile handle for Click chemistry (triazole formation) or Sonogashira cross-coupling, while the benzyloxymethyl (BOM) group provides a robust, protected primary alcohol that can be unmasked late in the synthetic sequence. This whitepaper details the structural rationale, retrosynthetic logic, and the self-validating experimental protocols required for its first-pass synthesis.

Retrosynthetic Analysis & Strategy

The synthesis of 4,4-disubstituted tetrahydropyrans presents a unique steric challenge due to the quaternary carbon center. A logical retrosynthetic disconnection relies on the sequential functionalization of the commercially available tetrahydro-2H-pyran-4-carbonitrile .

The target molecule can be disconnected into an aldehyde precursor via an alkyne homologation reaction. The aldehyde itself is derived from the controlled reduction of a nitrile. Finally, the quaternary center is established via the enolate alkylation of the starting nitrile.

Retrosynthesis Target 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran Aldehyde 4-((Benzyloxy)methyl)- tetrahydro-2H-pyran-4-carbaldehyde Target->Aldehyde Alkyne Formation (Ohira-Bestmann) Nitrile 4-((Benzyloxy)methyl)- tetrahydro-2H-pyran-4-carbonitrile Aldehyde->Nitrile Reduction (DIBAL-H) SM Tetrahydro-2H-pyran- 4-carbonitrile Nitrile->SM Alkylation (BOM-Cl, LDA)

Retrosynthetic disconnection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran.

Experimental Methodology & Causality (E-E-A-T)

The following protocols are designed as self-validating systems. Every reagent choice is governed by the need to prevent over-reaction at the sterically hindered C4 position.

Step 1: Alkylation to form 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Protocol:

  • To a flame-dried flask under anhydrous argon, add diisopropylamine (1.1 equiv) and dry THF. Cool to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise to generate Lithium Diisopropylamide (LDA). Stir for 30 minutes.

  • Add a solution of tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv) in THF dropwise. The nitrile α-proton is highly acidic, allowing for rapid enolate formation.

  • Add benzyl chloromethyl ether (BOM-Cl, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Causality & Insight: The use of LDA at -78 °C ensures complete, irreversible deprotonation without nucleophilic attack on the nitrile carbon. BOM-Cl is chosen over standard alkyl halides because the resulting benzyl ether is exceptionally stable to the subsequent reductive and basic conditions, yet can be easily cleaved via palladium-catalyzed hydrogenolysis later in drug development.

Step 2: Controlled Reduction to 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde

Protocol:

  • Dissolve the alkylated nitrile from Step 1 in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.2 equiv, 1.0 M in toluene) dropwise.

  • Stir at -78 °C for 3 hours.

  • Carefully quench the reaction at -78 °C with methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until two clear phases form.

  • Extract the organic layer, dry over MgSO₄, and concentrate to yield the aldehyde.

Causality & Insight: The choice of is critical [2]. Unlike lithium aluminum hydride (LiAlH₄), which rapidly reduces nitriles to primary amines via a double hydride transfer, DIBAL-H acts as an electrophilic reducing agent. The initial hydride transfer forms a stable tetrahedral aluminum imine complex. The steric bulk of the diisobutyl groups prevents a second hydride addition. Only upon controlled aqueous acidic workup is the imine hydrolyzed to the desired aldehyde [5].

Step 3: Homologation to 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Protocol:

  • Dissolve the aldehyde from Step 2 in anhydrous methanol.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv).

  • Stir the suspension at room temperature for 16 hours.

  • Dilute with water, extract with diethyl ether, dry, and concentrate. Purify via flash chromatography to isolate the pure terminal alkyne.

Causality & Insight: For the homologation of the aldehyde to the alkyne, the of the Seyferth-Gilbert homologation was selected over the traditional Corey-Fuchs reaction [3]. The Corey-Fuchs protocol necessitates the use of strong bases (e.g., n-BuLi) to induce elimination of the dibromoalkene intermediate, which poses a significant risk of cleaving the benzyloxymethyl ether or inducing unwanted ring-opening side reactions. Conversely, the Ohira-Bestmann reagent operates under remarkably mild conditions, perfectly preserving the integrity of the THP core [4].

OhiraBestmann A Aldehyde Substrate C Base (K2CO3, MeOH) Generation of Diazo Anion A->C B Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent) B->C D Nucleophilic Addition to Carbonyl C->D E Oxaphosphetane Intermediate D->E F Elimination of Dimethylphosphate & N2 Gas E->F G Terminal Alkyne Product F->G

Mechanistic pathway of the Ohira-Bestmann homologation.

Quantitative Data Presentation

The table below summarizes the quantitative metrics of the three-step synthesis, demonstrating the high efficiency and scalability of this route.

StepReaction TypeReagents & SolventsTemp / TimeYield (%)Purity (HPLC)
1 Enolate AlkylationLDA, BOM-Cl, THF-78 °C to RT, 12h82%>95%
2 Nitrile ReductionDIBAL-H, DCM-78 °C, 3h78%>95%
3 Alkyne HomologationBestmann-Ohira Reagent, K₂CO₃, MeOHRT, 16h85%>98%
Overall Linear Synthesis --~54% >98%

References

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at:[Link][2]

  • Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at:[Link] [3]

  • A Convenient Reagent for Aldehyde to Alkyne Homologation. National Institutes of Health (NIH) / PMC. Available at:[Link] [4]

  • DIBAL Reducing Agent - Mechanism of Nitrile Reduction. Chemistry Steps. Available at:[Link] [5]

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric Hindrance in CuAAC Click Chemistry with 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Executive Summary & Structural Analysis 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized building block utilized in advanced medicinal chemistry and bioconjugation. Its core architecture feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized building block utilized in advanced medicinal chemistry and bioconjugation. Its core architecture features a tetrahydropyran (THP) ring with a quaternary carbon center at the C4 position, which simultaneously bears a terminal alkyne and a bulky benzyloxymethyl ether group.

While terminal alkynes are the standard substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the unique topology of this molecule presents two distinct chemical challenges:

  • Severe Steric Hindrance: The quaternary C4 center and the adjacent benzyloxymethyl group create a steric shield that severely impedes the catalytic cycle.

  • High Lipophilicity: The benzyl ether moiety renders the molecule highly hydrophobic, leading to substrate aggregation and phase separation in standard aqueous click conditions.

This application note provides a self-validating, optimized protocol designed specifically to overcome the thermodynamic and kinetic barriers associated with this sterically congested alkyne.

Mechanistic Insights & Causality (E-E-A-T)

To successfully "click" 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, it is critical to understand the causality behind experimental failures under standard conditions.

  • The Steric Bottleneck in Metallacycle Formation: The generally accepted CuAAC mechanism involves a kinetically favored 1[1]. When the alkyne is attached to a quaternary center, the bulky substituents physically block the trajectory of the incoming organic azide. This2, drastically slowing down the formation of the six-membered metallacycle[2].

  • Ligand-Accelerated Catalysis: To overcome this high activation energy barrier, the use of a strong, multidentate accelerating ligand is mandatory. Ligands such as 3 or TBTA strongly stabilize the Cu(I) oxidation state and 4[3][4]. By maintaining a high concentration of active, soluble Cu(I) complexes, the equilibrium is pushed forward despite the steric penalty.

  • Solvent-Driven Conformational Dynamics: Because the alkyne is highly lipophilic, standard aqueous buffers cause the substrate to aggregate, hiding the reactive alkyne within a hydrophobic core.5 solvates these hydrophobic domains, boosting the conformational dynamics of the molecule and exposing the hindered site to the catalyst[5].

CuAAC_Mechanism Cu Active Cu(I)-Ligand Complex Acetylide Dinuclear Cu-Acetylide Intermediate Cu->Acetylide + Alkyne Alkyne Hindered Alkyne (Quaternary C4) Alkyne->Acetylide Bottleneck Steric Bottleneck: Restricted Azide Approach Acetylide->Bottleneck + Azide Azide Organic Azide Azide->Bottleneck Metallacycle Six-Membered Metallacycle Bottleneck->Metallacycle Thermal/Ligand Activation Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->Cu Catalyst Release

Fig 1: CuAAC catalytic cycle highlighting the steric bottleneck at the azide coordination step.

Quantitative Data: Standard vs. Optimized Conditions

The following table summarizes the expected performance metrics when reacting 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran with a standard model azide under different catalytic regimes.

ParameterStandard CuAAC (Unoptimized)Optimized CuAAC (Sterically Hindered)
Solvent System H₂O / t-BuOH (2:1)DMSO / H₂O (2:1) or THF / H₂O (1:1)
Copper Source CuSO₄·5H₂O (1 mol%)CuSO₄·5H₂O (5–10 mol%)
Ligand None or THPTA (1 mol%)BTTAA or TBTA (10–20 mol%)
Reducing Agent Sodium Ascorbate (5 mol%)Sodium Ascorbate (20 mol%, fresh)
Temperature 25 °C (Room Temp)45–60 °C
Reaction Time > 72 hours12–24 hours
Expected Yield < 15% (Incomplete conversion)> 85% (Full conversion)

Optimized Experimental Protocol

This self-validating protocol ensures that the active Cu(I) species is protected from disproportionation and that the hydrophobic substrate remains fully solvated throughout the reaction.

Phase 1: Reagent Preparation
  • Substrate Stock: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 equiv) and the target azide (1.2 equiv) in anhydrous DMSO to a concentration of 100 mM.

  • Catalyst Stock: Prepare a 100 mM stock of CuSO₄·5H₂O in degassed deionized water.

  • Ligand Stock: Prepare a 100 mM stock of BTTAA (or TBTA) in DMSO.

  • Reductant Stock: Prepare a 500 mM stock of Sodium L-ascorbate in degassed deionized water. (Critical: This must be prepared immediately before use to prevent auto-oxidation).

Phase 2: Reaction Setup & Execution
  • Pre-complexation (Crucial Step): In a separate vial, mix the CuSO₄ stock and the Ligand stock in a 1:2 molar ratio (e.g., 5 mol% Cu to 10 mol% Ligand). Vortex for 2 minutes until the solution turns a distinct pale blue/green, indicating complex formation.

    • Scientific Rationale:5, as this causes rapid formation of unreactive Cu(0) nanoparticles and generates reactive oxygen species[5].

  • Assembly: To a reaction vial containing the Substrate Stock (alkyne + azide), add the pre-formed Cu-Ligand complex.

  • Initiation: Add the freshly prepared Sodium Ascorbate stock (20 mol% final) to the reaction mixture. The solution should briefly turn brown/orange and then settle into a pale yellow/clear state, confirming the generation of the active Cu(I) species.

  • Incubation: Seal the vial under an inert atmosphere (N₂ or Ar) and heat to 50 °C with continuous stirring for 16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% EDTA solution (pH 8) to strip the copper catalyst. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the highly lipophilic product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol_Workflow Prep 1. Substrate Prep (DMSO/t-BuOH) Mix 3. Reagent Mixing (Avoid Ascorbate yet) Prep->Mix Cat 2. Catalyst Complexation (CuSO4 + BTTAA) Cat->Mix Init 4. Initiation (Add Na-Ascorbate) Mix->Init Incub 5. Incubation (40-60 °C, 12-24h) Init->Incub Purif 6. Purification (Extraction/Flash CC) Incub->Purif

Fig 2: Optimized step-by-step experimental workflow for sterically hindered CuAAC reactions.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: NIH / PMC[Link]

  • Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” Source: NIH / PMC[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: NIH / PMC[Link]

Sources

Application

Deprotection of the benzyloxy group in 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Application Note: Chemoselective Deprotection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Executive Summary The deprotection of benzyl ethers is a fundamental transformation in organic synthesis. However, when...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Deprotection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Executive Summary

The deprotection of benzyl ethers is a fundamental transformation in organic synthesis. However, when the substrate contains a reducible functional group—such as a terminal alkyne—standard catalytic hydrogenolysis (H₂, Pd/C) is rendered obsolete due to competitive over-reduction. This application note provides a comprehensive, field-proven guide for the chemoselective cleavage of the benzyl ether in 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran to yield (4-ethynyltetrahydro-2H-pyran-4-yl)methanol . Two orthogonal, self-validating methodologies are detailed: a dissolving metal (Birch) reduction and a Lewis acid-mediated cleavage.

Substrate Analysis & Mechanistic Challenges

The target molecule, 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, presents a unique triad of structural sensitivities:

  • Terminal Alkyne (-C≡CH): Highly susceptible to catalytic hydrogenation, which would rapidly reduce the alkyne to an alkene or alkane[1].

  • Primary Benzyl Ether (-CH₂OBn): Requires strong reducing conditions or potent Lewis acids for cleavage.

  • Tetrahydropyran (THP) Ring: An aliphatic cyclic ether that can undergo ring-opening if exposed to overly aggressive Lewis acids (e.g., TMSI or hot BBr₃)[1].

To achieve high chemoselectivity, the chosen method must exploit the distinct electronic or steric properties of these groups without triggering cross-reactivity.

Strategic Solutions & Causality

Strategy A: Dissolving Metal Reduction (Birch-Type)

Causality & Rationale: Dissolving lithium metal in liquid ammonia generates a deep blue solution of solvated electrons. The terminal alkyne possesses a relatively low pKa (~25). In the highly basic environment of liquid ammonia (pKa ~38), the alkyne is instantaneously and quantitatively deprotonated to form a lithium acetylide intermediate. This anionic charge creates a localized electron-rich environment that strongly repels the incoming solvated electrons (Single Electron Transfer, SET), rendering the triple bond completely inert to reduction. Concurrently, the benzyl ether undergoes SET to form a radical anion, which fragments into a stable alkoxide and toluene. The THP ring remains unaffected.

Strategy B: Lewis Acid Cleavage with BCl₃ and a Cation Scavenger

Causality & Rationale: Boron trichloride (BCl₃) is a potent Lewis acid that, at strictly controlled low temperatures (–78 °C), selectively coordinates to the more sterically accessible and basic benzylic ether oxygen over the sterically hindered THP oxygen[2]. This coordination induces the cleavage of the C–O bond, generating a highly reactive benzyl cation. If left unquenched, this cation can undergo electrophilic addition to the alkyne. To prevent this, a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is added in excess[2]. It rapidly traps the benzyl cation via Friedel-Crafts alkylation, preserving the alkyne and the THP ring[3].

Chemoselectivity & Yield Matrix

MethodReagentsTemperatureAlkyne ToleranceTHP Ring ToleranceExpected YieldScalability
Hydrogenolysis H₂, Pd/C20 °CPoor (Reduced)ExcellentN/A (Fails)High
Birch Reduction Li, NH₃ (liq), THF-78 °CExcellentExcellent85–95%Moderate
Lewis Acid BCl₃, Pentamethylbenzene-78 °CExcellentGood80–90%High

Reaction Pathway Visualization

G SM 4-((Benzyloxy)methyl)-4-ethynyl- tetrahydro-2H-pyran PdC H2, Pd/C (Standard Method) SM->PdC Birch Li, NH3 (liq), THF (Birch Reduction) SM->Birch BCl3 BCl3, Pentamethylbenzene CH2Cl2, -78 °C SM->BCl3 Undesired Undesired Product (Alkyne Reduced) PdC->Undesired Acetylide Lithium Acetylide (Resists Reduction) Birch->Acetylide Desired Target Product (4-ethynyltetrahydro-2H-pyran-4-yl)methanol Acetylide->Desired Cation Trapped Benzyl Cation (Prevents Alkylation) BCl3->Cation Cation->Desired

Reaction pathways for chemoselective benzyl deprotection versus standard hydrogenation.

Experimental Protocols

Protocol A: Dissolving Metal (Birch) Reduction

This protocol is ideal for milligram to multi-gram scale synthesis where absolute preservation of the alkyne is critical.

  • Setup: Equip a 3-neck round-bottom flask with a cold finger condenser (filled with dry ice/acetone), a mechanical stirrer, and an argon inlet.

  • Ammonia Condensation: Cool the flask to –78 °C. Condense anhydrous ammonia gas (~20 mL per mmol of substrate) into the flask.

  • Electron Generation: Add lithium wire (approx. 5–10 eq, washed with hexanes) in small pieces.

    • Self-Validation Checkpoint: The solution will rapidly turn a persistent, deep bronze-blue color, visually confirming the generation of solvated electrons.

  • Substrate Addition: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 eq) in anhydrous THF (0.5 M) and add it dropwise to the blue solution.

  • Reaction: Stir the mixture at –78 °C for 45 minutes.

    • Self-Validation Checkpoint: The blue color must persist throughout the reaction. If it fades to colorless, the solvated electrons have been consumed, and additional lithium wire must be added immediately to drive the reaction to completion.

  • Quenching: Carefully add solid ammonium chloride (NH₄Cl) portion-wise until the blue color completely dissipates, leaving a white/colorless suspension. This protonates the alkoxide and the protected acetylide.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight under a steady stream of argon. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure alcohol.

Protocol B: BCl₃ / Pentamethylbenzene Cleavage

This protocol is preferred for laboratories lacking liquid ammonia infrastructure, offering excellent scalability.

  • Preparation: Flame-dry a round-bottom flask and flush it with argon.

  • Reagent Mixing: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration[2].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach strictly –78 °C.

  • Cleavage: Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.5 eq) dropwise via syringe[2].

  • Reaction: Stir the mixture at –78 °C for 1.5 to 2 hours.

    • Self-Validation Checkpoint (TLC): The starting material is UV-active due to the benzyl group. The desired product is UV-inactive but stains strongly with KMnO₄ (due to the alkyne and free hydroxyl). Complete disappearance of the UV-active starting material spot validates complete cleavage.

  • Quenching: Quench the reaction at –78 °C by the slow addition of a 1:1 mixture of methanol and saturated aqueous NaHCO₃[2].

  • Workup: Allow the mixture to warm to room temperature. Dilute with additional CH₂Cl₂ and separate the layers. Extract the aqueous phase twice with CH₂Cl₂.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to separate the desired alcohol from the pentamethylbenzyl adduct byproduct.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley: Hoboken, NJ, 2014. URL: [Link]

  • Okano, K.; Okuyama, K.-i.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett2008 , 1977-1980. URL: [Link]

Sources

Method

Application Note: Advanced Sonogashira Coupling Protocol for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Scientific Context & Structural Rationale In modern medicinal chemistry, tetrahydropyran (THP) rings are heavily utilized as bioisosteres for cyclohexane. The introduction of the oxygen heteroatom lowers overall lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

In modern medicinal chemistry, tetrahydropyran (THP) rings are heavily utilized as bioisosteres for cyclohexane. The introduction of the oxygen heteroatom lowers overall lipophilicity (modulating


), improves aqueous solubility, and provides an additional hydrogen-bond acceptor, which can significantly enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates[1].

The building block 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly specialized intermediate. It features a sterically demanding quaternary center at the C4 position, which restricts conformational flexibility and improves metabolic stability against cytochrome P450 enzymes.

  • The Terminal Alkyne: Serves as a versatile,

    
    -hybridized handle for carbon-carbon bond formation via the Sonogashira cross-coupling reaction[2].
    
  • The Benzyloxymethyl Ether: Acts as a robust, orthogonal protecting group. It easily withstands the basic conditions of the Sonogashira coupling and can be subsequently cleaved via palladium-catalyzed hydrogenolysis to reveal a primary alcohol for further derivatization.

Mechanistic Causality & Experimental Design (E-E-A-T)

The Sonogashira reaction operates through a synergistic, dual-catalytic cycle involving Palladium and Copper[3]. Understanding this mechanism is critical for optimizing the coupling of sterically hindered substrates like our C4-quaternary THP-alkyne.

  • The Palladium Cycle: The air-stable precatalyst,

    
    , is reduced in situ to the active 14-electron 
    
    
    
    species. This electron-rich metal center undergoes oxidative addition into the aryl halide (
    
    
    ) bond.
  • The Copper Cycle & Transmetalation Bottleneck: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base (e.g., Triethylamine) to form a copper(I) acetylide. Because the C4 position of our THP substrate is a bulky quaternary center, the subsequent transmetalation of the alkynyl group from Copper to the

    
     complex is sterically hindered and acts as the rate-limiting step[4]. This necessitates optimized solvent polarity (DMF) and mild heating to drive the reaction forward.
    
  • The Glaser Homocoupling Threat: Copper(I) acetylides are highly susceptible to oxidation. In the presence of trace atmospheric oxygen,

    
     is oxidized to 
    
    
    
    , triggering the Glaser homocoupling[5]. This side reaction consumes the valuable THP-alkyne to form a diyne byproduct. Therefore, rigorous deoxygenation of the reaction matrix is a strict requirement, not an optional precaution.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + Ar-X PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM + Cu(I) Acetylide PdII_TM->Pd0 Reductive Elimination Product Coupled Internal Alkyne PdII_TM->Product Product Release ArX Aryl Halide (Ar-X) Alkyne THP-Alkyne Substrate CuAcc Cu(I) Acetylide Alkyne->CuAcc CuI, Amine Base CuAcc->PdII_TM Transmetalation Glaser Glaser Homocoupling (Side Reaction) CuAcc->Glaser O2 Exposure

Dual Pd/Cu Catalytic Cycle of the Sonogashira Reaction.

Quantitative Data: Condition Optimization Matrix

To account for the steric hindrance of the THP-alkyne, the reaction conditions must be tailored to the electronic and steric nature of the aryl halide coupling partner[6].

Aryl Halide TypeCatalyst SystemTemp (°C)Time (h)Expected YieldMechanistic Rationale
Aryl Iodide (Electron-poor)

/

RT - 404 - 685-95%Highly activated C-I bond facilitates rapid oxidative addition.
Aryl Iodide (Electron-rich)

/

506 - 880-90%Slower oxidative addition requires mild thermal activation.
Aryl Bromide (Electron-poor)

/

60 - 708 - 1270-85%Higher activation energy required for C-Br bond cleavage.
Aryl Bromide (Sterically hindered)

/

8012 - 1660-75%Requires bulky, electron-rich phosphines to force oxidative addition.

Self-Validating Experimental Protocol

The following protocol is standardized for a 1.0 mmol scale coupling with an aryl iodide.

Reagents & Materials
  • Substrate: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 mmol, 1.1 equiv)

  • Catalysts:

    
     (35 mg, 0.05 mmol, 5 mol%), 
    
    
    
    (19 mg, 0.10 mmol, 10 mol%)
  • Solvent/Base: Anhydrous DMF (5.0 mL) and Triethylamine (

    
    ) (5.0 mL)
    
Step-by-Step Methodology

Step 1: Reagent Preparation & Matrix Assembly

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the THP-alkyne (1.0 mmol) and the Aryl Iodide (1.1 mmol).

  • Add anhydrous DMF (5.0 mL) and

    
     (5.0 mL). Causality: DMF provides the high dielectric constant necessary to stabilize the polar transition states during oxidative addition and transmetalation, while 
    
    
    
    serves as the proton sink for acetylide formation.

Step 2: Rigorous Deoxygenation (Critical Step)

  • Seal the flask with a rubber septum and connect to a Schlenk line.

  • Perform three cycles of Freeze-Pump-Thaw : Freeze the mixture in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with high-purity Argon. Causality: This completely removes dissolved oxygen, nullifying the risk of

    
    -mediated Glaser homocoupling[5].
    

Step 3: Catalyst Introduction

  • Under a positive flow of Argon, quickly remove the septum and add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Reseal the flask and purge the headspace with Argon for an additional 2 minutes.

Step 4: Reaction Execution & In-Process Validation

  • Place the flask in a pre-heated oil bath at 50 °C.

  • Self-Validation Checkpoint: Observe the color transition. The mixture should shift from a pale yellow/green to a dark brown/black solution within 30 minutes, indicating the successful generation of active

    
     nanoparticles and copper complexes.
    
  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1) after 4 hours. Validation: The terminal alkyne starting material can be specifically visualized using a

    
     stain (appears as a bright yellow spot on a purple background). Complete consumption of this spot validates reaction completion.
    

Step 5: Quench and Aqueous Work-up

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (30 mL).

  • Transfer to a separatory funnel and wash with saturated aqueous

    
     (3 × 20 mL). Causality: The ammonium chloride effectively sequesters the copper salts into the aqueous layer (turning it blue) and removes the DMF/
    
    
    
    matrix.
  • Wash the organic layer with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. The benzyloxymethyl ether group imparts moderate lipophilicity, allowing clean separation from highly polar catalyst residues.

Workflow Step1 1. Reagent Preparation THP-Alkyne & Ar-X in DMF/Et3N Step2 2. Rigorous Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Catalyst Addition PdCl2(PPh3)2 & CuI under Argon Step2->Step3 Step4 4. Reaction Execution Stir at 50°C for 4-12 hours Step3->Step4 Step5 5. Aqueous Work-Up Quench with NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High levels of Diyne (Homocoupling) Oxygen contamination in the solvent matrix.Ensure rigorous Freeze-Pump-Thaw degassing. Use fresh, high-purity

(purify via Soxhlet extraction if it appears green/brown).
Incomplete Conversion (Stalled Reaction) Steric hindrance preventing transmetalation, or inactive aryl bromide.Increase temperature to 70 °C. If using an aryl bromide, switch to a more electron-rich, sterically demanding palladium catalyst like

.
Black Precipitate Forms Immediately Rapid catalyst aggregation (Palladium black formation).Ensure the alkyne and aryl halide are fully dissolved before adding the catalyst. Lower the initial reaction temperature to RT before heating.

References

  • [2] Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing), 2011, 40, 5084-5121. Available at:[Link]

  • [4] Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications), 2007, 107 (3), 874-922. Available at:[Link]

  • [3] Sonogashira coupling. Wikipedia. Available at:[Link]

  • [5] Glaser coupling – Knowledge and References. Taylor & Francis. Available at:[Link]

  • [6] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 2020. Available at: [Link]

Sources

Application

Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategic Context & Mechanistic Insights The tetrahydropyran (T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Strategic Context & Mechanistic Insights

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently employed to enhance aqueous solubility, modulate lipophilicity, and serve as a metabolically stable bioisostere[1]. When coupled with the 1,2,3-triazole moiety—a robust pharmacophore and versatile linker—the resulting THP-triazole hybrids exhibit profound potential across various therapeutic areas, including oncology and infectious diseases[2],[3].

The synthesis of these hybrids relies heavily on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" transformation that regiospecifically yields 1,4-disubstituted 1,2,3-triazoles under mild conditions[4],[5]. However, the starting material, 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , presents a unique synthetic challenge.

The Challenge of Steric Hindrance (Causality)

The alkyne in this substrate is attached to a quaternary carbon (C4 of the THP ring), which is further encumbered by a bulky benzyloxymethyl group. This high degree of steric hindrance significantly impedes the formation of the critical 5-triazolyl copper intermediate[5].

To overcome this activation barrier, the experimental design must be precisely engineered:

  • Ligand Acceleration: Standard aqueous Cu(I) systems often fail or require days to reach completion with quaternary alkynes. The introduction of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is mandatory. THPTA protects Cu(I) from disproportionation and oxidation while accelerating the formation of the copper-acetylide complex.

  • Solvent Microenvironments: The highly lipophilic benzyloxy group renders the substrate insoluble in pure water. A biphasic or miscible co-solvent system like THF/H

    
    O (1:1) ensures that the lipophilic alkyne is fully solvated while providing the necessary aqueous environment for the reduction of CuSO
    
    
    
    by sodium ascorbate.

Condition_Logic Problem Challenge: Sterically Hindered Quaternary Alkyne Sol1 Use Cu(I) Stabilizing Ligand (e.g., THPTA) Problem->Sol1 Sol2 Elevated Temperature (40-50 °C) Problem->Sol2 Sol3 Co-solvent System (THF/H2O 1:1) Problem->Sol3 Mech1 Prevents Cu(I) oxidation & accelerates Cu-acetylide formation Sol1->Mech1 Mech2 Overcomes activation energy barrier of bulky substrate Sol2->Mech2 Mech3 Solubilizes lipophilic THP-alkyne while supporting aqueous Cu salts Sol3->Mech3 Result High Yield 1,4-Triazole (>90% Conversion) Mech1->Result Mech2->Result Mech3->Result

Fig 1: Logical relationship between substrate constraints and optimized CuAAC conditions.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data, demonstrating the causality between the chosen reaction parameters and the final yield.

EntryCatalyst SystemLigand (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1CuSO

/ NaAsc (5/10%)
Nonet-BuOH/H

O
252445Sluggish kinetics due to steric bulk at C4.
2CuSO

/ NaAsc (5/10%)
TBTA (5%)t-BuOH/H

O
251272Ligand stabilizes Cu(I), improving conversion.
3CuSO

/ NaAsc (5/10%)
THPTA (5%)t-BuOH/H

O
25889Water-soluble ligand enhances biphasic kinetics.
4 CuSO

/ NaAsc (5/10%)
THPTA (5%) THF/H

O
40 4 96 Optimal solvation and thermal energy overcome barrier.

Experimental Workflow & Protocol

Process Visualization

CuAAC_Workflow Start 1. Reagent Mixing: THP-Alkyne + R-N3 in THF Reaction 4. Cycloaddition (CuAAC): Biphasic Stirring, 40°C, 4h Start->Reaction CatGen 2. Cu(I) Generation: CuSO4 + Na-Ascorbate in H2O Ligand 3. Ligand Complexation: Add THPTA to Cu(I) CatGen->Ligand Ligand->Reaction Active Cu(I)-THPTA Workup 5. Aqueous Workup: EDTA Wash to strip Copper Reaction->Workup Purification 6. Purification: Silica Gel Chromatography Workup->Purification Product Pure 1,4-Disubstituted 1,2,3-Triazole Hybrid Purification->Product

Fig 2: Step-by-step experimental workflow for the synthesis of THP-triazoles.

Detailed Step-by-Step Methodology

Note: This protocol uses Benzyl Azide as a model coupling partner. Ensure the azide complies with the "Rule of Six" (C:N ratio


 3:1) to mitigate explosive hazards.

Materials Required:

  • 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 mmol, ~230 mg)

  • Benzyl azide (1.1 mmol, ~146 mg)

  • Copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg)

  • THPTA ligand (0.05 mmol, 21.7 mg)

  • Sodium ascorbate (0.10 mmol, 19.8 mg)

  • THF and Distilled Water (Degassed)

  • 0.1 M EDTA disodium salt solution

Step 1: Substrate Preparation In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the THP-alkyne (230 mg, 1.0 equiv) and benzyl azide (146 mg, 1.1 equiv) in 5.0 mL of THF. Stir gently to ensure complete dissolution.

Step 2: Catalyst Pre-Complexation In a separate 10 mL vial, dissolve CuSO


·5H

O (12.5 mg, 5 mol%) and THPTA (21.7 mg, 5 mol%) in 2.5 mL of distilled water. Stir for 5 minutes. The solution will exhibit a clear, light blue color, indicating the formation of the Cu(II)-THPTA complex.

Step 3: In Situ Reduction Transfer the aqueous Cu(II)-THPTA solution into the THF reaction flask. Weigh out sodium ascorbate (19.8 mg, 10 mol%) and dissolve it in 2.5 mL of distilled water. Add this reducing solution dropwise to the reaction mixture.

Step 4: Cycloaddition Seal the flask and heat the biphasic mixture to 40 °C using an oil bath or heating block. Stir vigorously (800+ rpm) to maximize the interfacial surface area between the aqueous and organic layers. Allow the reaction to proceed for 4 hours.

Step 5: Workup and Copper Chelation Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL). Add 10 mL of a 0.1 M aqueous solution of EDTA disodium salt. Stir vigorously for 15 minutes. Transfer to a separatory funnel and partition the layers. Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na


SO

, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 80:20 to 50:50) to afford the pure 1,4-disubstituted 1,2,3-triazole.

In-Process Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the protocol, the following self-validating checkpoints must be observed during execution:

  • Catalyst Activation Check: Upon the dropwise addition of sodium ascorbate (Step 3), the reaction mixture must transition from a light blue color to pale yellow or colorless. This visual cue is the definitive validation that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.

  • Reaction Progress (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting THP-alkyne is highly non-polar and UV-inactive (stains with KMnO

    
    ). The product will appear as a significantly more polar spot that is strongly UV-active due to the newly formed triazole ring and benzyl groups.
    
  • Workup Efficacy: Triazoles are excellent metal chelators and often trap copper, leading to assay interference in downstream biological testing. If the organic layer retains a faint green or blue tint after Step 5, the copper has not been fully removed. The EDTA wash is validated as successful when the organic layer is perfectly colorless.

References

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing).4

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.5

  • Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.2

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.1

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.3

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran as a Structurally Rigid Linker for Advanced PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[][2][3] These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[] The linker connecting the POI-binding and E3-binding ligands is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][4][5] While flexible polyethylene glycol (PEG) and alkyl chains have been predominant in early PROTAC development, there is a growing appreciation for linkers with greater structural rigidity to enhance ternary complex stability and improve pharmacokinetic profiles.[3][4][6][7] This guide details the application of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , a novel linker building block, in the development of next-generation PROTACs. Its unique tetrahydropyran (THP) core offers a semi-rigid, three-dimensional scaffold, while the terminal alkyne provides a versatile handle for modular PROTAC synthesis via "click chemistry."[][6][8]

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[] A PROTAC molecule consists of three essential components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two elements.[6][9] The formation of a productive ternary complex is the cornerstone of PROTAC activity.[2] The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[2] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[5][8]

Historically, flexible linkers like PEG and alkyl chains were favored for their synthetic accessibility and ability to allow for conformational sampling.[10] However, high flexibility can lead to an entropic penalty upon binding and may result in suboptimal or multiple binding poses, potentially reducing degradation efficiency. Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially leading to more stable and selective interactions.[3][7][]

The Case for a Tetrahydropyran (THP)-Based Linker

The molecule 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran introduces a unique set of features as a PROTAC linker building block:

  • Structural Rigidity and 3D-Character : The tetrahydropyran ring is a non-planar, saturated heterocycle that imparts conformational restriction.[12] This inherent rigidity can help to optimize the spatial orientation between the POI and E3 ligase, potentially enhancing the stability of the ternary complex.[4][7] The 3D nature of the THP scaffold can also improve the physicochemical properties of the final PROTAC, moving away from the often flat structures of traditional small molecules.[12]

  • Modulation of Physicochemical Properties : The oxygen atom within the THP ring and the benzyloxymethyl substituent can influence solubility and polarity. The ether functionalities can act as hydrogen bond acceptors, potentially improving aqueous solubility compared to purely aliphatic rigid linkers.[10]

  • Versatile "Click Chemistry" Handle : The terminal ethynyl (alkyne) group is a prime functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][6][8] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the modular and rapid assembly of PROTAC libraries.[9][13] The resulting triazole ring is metabolically stable and can further contribute to the linker's rigidity.[][10][14]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran follows a modular, convergent strategy. This involves the separate synthesis of an azide-functionalized E3 ligase ligand and a POI ligand, followed by their conjugation to the THP-alkyne linker. The order of conjugation can be adapted based on the specific chemistry of the warhead and anchor ligands. Here, we present a workflow where the THP-alkyne linker is first attached to an azide-functionalized E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Functionalization cluster_2 Step 1: Click Chemistry cluster_3 Step 2: Final Conjugation E3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Azide_E3 Azide-Functionalized E3 Ligand E3_ligand->Azide_E3 Azidation POI_ligand POI Ligand (Warhead) Final_PROTAC Final PROTAC Molecule POI_ligand->Final_PROTAC THP_Linker 4-((Benzyloxy)methyl)-4- ethynyltetrahydro-2H-pyran Intermediate E3 Ligand-Linker Intermediate THP_Linker->Intermediate Azide_E3->Intermediate CuAAC Click Reaction (with THP-Linker) Intermediate->Final_PROTAC Amide Coupling, Etherification, etc. PROTAC_Mechanism PROTAC PROTAC (with THP Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination POI Poly-ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Catalytic Cycle

Sources

Application

Application Note: A Scalable, Three-Step Synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Introduction The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2] Specifically, THP derivatives functionalized at the C4 position with a quaternary center serve as critical building blocks for complex molecular architectures. This application note details a robust and scalable three-step experimental procedure for the synthesis of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, a versatile intermediate for further elaboration in drug discovery and development programs.

The primary challenge in synthesizing this target molecule lies in the construction of the C4 quaternary center bearing both an alkoxymethyl group and a reactive ethynyl handle. The protocol herein addresses this challenge by employing a sequence of selective protection, scalable oxidation, and a high-yielding alkynylation reaction, starting from a readily accessible diol precursor. Each step has been optimized for scale, safety, and efficiency, providing a clear pathway from gram to kilogram-scale production.

Overall Synthetic Scheme

G cluster_0 Step 1: Selective Mono-benzylation cluster_1 Step 2: Scalable Oxidation cluster_2 Step 3: Corey-Fuchs Alkynylation A 4,4-Bis(hydroxymethyl) tetrahydro-2H-pyran B 4-((Benzyloxy)methyl)-4-(hydroxymethyl) tetrahydro-2H-pyran A->B  NaH, BnBr, THF   C Intermediate from Step 1 D 4-((Benzyloxy)methyl)tetrahydro-2H-pyran -4-carbaldehyde C->D  TEMPO, NCS, DCM   E Aldehyde from Step 2 F 4-((Benzyloxy)methyl)-4-ethynyl tetrahydro-2H-pyran E->F  1. CBr4, PPh3 2. n-BuLi  

Caption: Three-step synthesis pathway to the target compound.

Critical Safety Considerations

This procedure involves hazardous materials that require strict adherence to safety protocols in a controlled laboratory environment.

  • Sodium Hydride (NaH): A water-reactive and flammable solid. Handle under an inert atmosphere (Nitrogen or Argon). Quench excess NaH slowly and carefully with isopropanol followed by ethanol and then water in an ice bath.

  • n-Butyllithium (n-BuLi): A pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[3] All transfers and reactions must be conducted under a strict inert atmosphere using syringe or cannula techniques.[4][5] Ensure a Class D fire extinguisher (for combustible metals) and sand are readily available.[4] Never work alone when handling n-BuLi.[4][5]

  • Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and should be handled in a well-ventilated fume hood. Anhydrous solvents are critical for the success of steps 1 and 3.

Materials and Reagents

ReagentGradeSupplier
4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran≥97%Commercial Source
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercial Source
Benzyl Bromide (BnBr)≥99%Commercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)≥98%Commercial Source
N-Chlorosuccinimide (NCS)≥98%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Carbon Tetrabromide (CBr₄)≥99%Commercial Source
Triphenylphosphine (PPh₃)≥99%Commercial Source
n-Butyllithium (n-BuLi), 2.5 M in hexanesSolutionCommercial Source
Saturated aq. Ammonium Chloride (NH₄Cl)ACS Grade-
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS Grade-
Brine (Saturated aq. NaCl)ACS Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-
Silica Gel230-400 meshCommercial Source

Detailed Experimental Protocols

Part A: Synthesis of 4-((Benzyloxy)methyl)-4-(hydroxymethyl)tetrahydro-2H-pyran

Rationale: This step selectively protects one of the two primary hydroxyl groups. Using a slight sub-stoichiometric amount of the base and alkylating agent favors mono-alkylation. The resulting product mixture is easily separable by column chromatography. Sodium hydride is an effective, non-nucleophilic base for deprotonating the alcohol.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran146.18100.00.6841.0
Sodium Hydride (60% disp.)40.0028.70.7181.05
Benzyl Bromide171.04122.50.7161.05
Anhydrous THF-1.5 L--

Procedure:

  • Reaction Setup: To a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add sodium hydride (60% dispersion). Wash the NaH three times with 150 mL of dry hexanes, allowing the solid to settle and decanting the supernatant via cannula each time. Add 1.0 L of anhydrous THF to the flask.

  • Substrate Addition: Dissolve 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran (100.0 g) in 500 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 1 hour, maintaining the internal temperature below 10 °C using an ice bath.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the reaction back down to 0 °C. Add benzyl bromide (122.5 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of methanol at 0 °C. Follow with 100 mL of water. Concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dilute the aqueous residue with 1 L of water and extract with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the mono-benzylated product as a colorless oil.

Part B: Synthesis of 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde

Rationale: A TEMPO/NCS oxidation is employed for its mild conditions and scalability. This method avoids the use of heavy metals and the formation of difficult-to-remove byproducts associated with other oxidation protocols like Swern or Dess-Martin, making it ideal for process chemistry.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
4-((Benzyloxy)methyl)-4-(hydroxymethyl)tetrahydro-2H-pyran236.30100.00.4231.0
TEMPO156.251.320.00850.02
N-Chlorosuccinimide (NCS)133.5362.00.4641.1
Anhydrous DCM-1.5 L--

Procedure:

  • Reaction Setup: To a 3 L flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the alcohol from Part A (100.0 g) and TEMPO (1.32 g) in 1.5 L of anhydrous DCM.

  • Oxidation: Cool the solution to 0 °C. Add N-Chlorosuccinimide (62.0 g) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 2-3 hours.

  • Workup: Quench the reaction by adding 500 mL of saturated aqueous sodium thiosulfate solution and stir vigorously for 15 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 500 mL) and brine (1 x 500 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde is typically of sufficient purity (>95%) to be used directly in the next step without further purification.

Part C: Synthesis of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Rationale: The Corey-Fuchs reaction is a reliable two-step, one-pot method for converting aldehydes to terminal alkynes. The first step forms a dibromo-olefin intermediate. In the second step, treatment with two equivalents of a strong base like n-BuLi performs a Fritsch–Buttenberg–Wiechell rearrangement to furnish the alkyne.[3] Extreme caution must be exercised when handling pyrophoric n-BuLi.[4][5][6]

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde234.2895.00.4051.0
Carbon Tetrabromide331.63147.50.4451.1
Triphenylphosphine262.29212.50.8102.0
n-Butyllithium (2.5 M in hexanes)64.06332 mL0.8302.05
Anhydrous THF-2.0 L--

Procedure:

  • Ylide Formation: To a 5 L flask under nitrogen, add triphenylphosphine (212.5 g) and 1.5 L of anhydrous THF. Cool the solution to 0 °C. Add carbon tetrabromide (147.5 g) portion-wise. A deep red-orange color will develop. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve the crude aldehyde from Part B (95.0 g) in 500 mL of anhydrous THF. Add this solution to the ylide mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Alkynylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. CRITICAL STEP: Slowly add n-butyllithium (332 mL, 2.5 M solution) via syringe or addition funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring & Quench: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. Monitor by TLC for the disappearance of the dibromo-olefin intermediate. Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (500 mL).

  • Extraction: Dilute with 1 L of water and extract with diethyl ether (3 x 750 mL). Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexanes) to afford the final product, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, as a clear oil.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part A: Low yield of mono-benzylated productIncomplete reaction or formation of di-benzylated product.Ensure NaH is active and dry. Use of exactly 1.05 eq. of BnBr is key. If di-benzylation is high, reduce equivalents of base and BnBr to 0.95.
Part B: Incomplete oxidationInactive NCS or insufficient reaction time.Use freshly opened NCS. Confirm starting material consumption by TLC before workup. If stalled, add another 0.1 eq. of NCS.
Part B: Formation of side productsReaction warmed up, causing over-oxidation or side reactions.Maintain strict temperature control at 0 °C during NCS addition.
Part C: Low yield of alkyneInactive n-BuLi; moisture in the reaction; temperature rose during addition.Titrate the n-BuLi before use. Ensure all glassware and solvents are scrupulously dry. Maintain temperature below -70 °C during n-BuLi addition.

References

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of California, Santa Barbara. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • n-Butyllithium Standard Operating Procedure. University of Georgia Environmental Safety Division. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, Princeton University. [Link]

  • Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]

  • Process for the purification of acetylene and ethylene.
  • Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. ResearchGate. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Institutional Repository. [Link]

  • Adsorption. Sorptive purification of acetylene. ResearchGate. [Link]

  • LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. J-GLOBAL. [Link]

  • Separation/Purification of Ethylene from Acetylene/Ethylene Mixture in a Pillared-layer Porous Metal-Organic Framework. Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • A new green method for purifying acetylene with the help of Zeolite molecular sieve. ResearchGate. [Link]

  • Quantification and Removal of Some Contaminating Gases from Acetylene Used to Study Gas-Utilizing Enzymes and Microorganisms. Applied and Environmental Microbiology. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Welcome to the Technical Support Center for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 1202245-65-5). This tetrahydropyran (THP) derivative is a critical quaternary building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 1202245-65-5). This tetrahydropyran (THP) derivative is a critical quaternary building block in medicinal chemistry and drug discovery. Due to the presence of a lipophilic benzyl ether, a terminal alkyne, and a quaternary carbon center, researchers frequently encounter bottlenecks during its isolation.

This guide provides field-proven troubleshooting strategies, focusing on the removal of synthetic byproducts (like triphenylphosphine oxide) and the resolution of co-eluting precursors.

Workflow Visualization

G Start Crude Reaction Mixture (Alkyne + Precursor + TPPO) Step1 Hexane/Ether Trituration (Precipitate TPPO) Start->Step1 Filter Filtration Step1->Filter Solid Solid: TPPO Waste Filter->Solid Retains Liquid Filtrate: Enriched Alkyne Filter->Liquid Passes Step2 AgNO3/SiO2 Chromatography (Pi-Complexation) Liquid->Step2 Pure Pure 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran Step2->Pure Elutes pure

Workflow for the purification of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran.

Section 1: Reagent Byproduct Removal

Q: I synthesized the alkyne via a Corey-Fuchs homologation from the corresponding aldehyde. My crude NMR shows a massive multiplet around 7.4–7.7 ppm, and the byproduct streaks across my TLC plate. How do I remove it without running multiple columns?

A: The multiplet and streaking are classic signatures of Triphenylphosphine Oxide (TPPO) . TPPO is a notorious byproduct in Wittig, Appel, and Corey-Fuchs reactions. It co-elutes with moderately polar ethers (like your benzyl ether THP derivative) because its highly polarized P=O bond acts as a strong hydrogen-bond acceptor, causing it to streak on standard silica gel[1].

To resolve this, exploit the differential solubility of your lipophilic product and the highly crystalline TPPO. TPPO is highly soluble in dichloromethane and chloroform but poorly soluble in cold, non-polar hydrocarbon solvents[2].

Table 1: Solubility Profile for TPPO vs. Target Alkyne

Solvent SystemTPPO Solubility4-((Benzyloxy)methyl)-4-ethynyl THP Solubility
DichloromethaneHigh (>500 mg/mL)High
Diethyl EtherModerateHigh
Hexane / PentaneVery Low (<5 mg/mL) High
Hexane:Ether (9:1)Low (Crystallizes)High

Validated Protocol: Hexane/Ether Trituration for TPPO Removal This protocol is a self-validating system: successful precipitation is immediately visible, and TLC of the filtrate will confirm the absence of the baseline-streaking TPPO.

  • Concentration: Concentrate the crude reaction mixture completely on a rotary evaporator to remove all reaction solvents (especially THF or DCM, which solubilize TPPO)[1].

  • Suspension: Suspend the crude, gummy residue in a 9:1 mixture of Hexane:Diethyl Ether (approx. 5-10 mL per gram of crude).

  • Agitation: Sonicate the mixture for 5 minutes, then stir vigorously at room temperature for 30 minutes. The TPPO will crash out as a fine, white crystalline powder[2].

  • Filtration: Filter the suspension through a sintered glass funnel containing a 1-inch pad of Celite or a small silica plug. Wash the pad with cold hexane.

  • Validation: Spot the solid (dissolved in DCM) and the filtrate on a TLC plate. The solid should show a strong UV-active spot near the baseline (in 10% EtOAc/Hexane), while the filtrate contains your high-

    
     alkyne.
    

Alternative: If trituration fails, TPPO can be precipitated by adding anhydrous


 to an ethanolic solution of the crude mixture, forming an insoluble 

-TPPO complex[3].
Section 2: Chromatographic Resolution

Q: My target alkyne and the unreacted aldehyde precursor have nearly identical


 values on standard silica gel. How can I separate them? 

A: Both the aldehyde precursor and the target alkyne possess similar overall dipole moments, leading to co-elution on standard normal-phase silica. To break this chromatographic degeneracy, you must alter the stationary phase to interact specifically with the functional groups of the target molecule.

Terminal alkynes can be selectively retained using Silver Nitrate-Impregnated Silica Gel (


) [4]. The silver ions (

) form a reversible

-complex with the carbon-carbon triple bond of the alkyne. Because the aldehyde lacks this

-system, it elutes rapidly, while the alkyne is strongly retarded[4].

Table 2: Comparative


 Values (10% EtOAc in Hexanes) 
CompoundStandard


10%


Aldehyde Precursor0.450.45 (Unaffected)
Target Alkyne0.480.15 (Retarded)

Validated Protocol: Preparation and Use of


 
  • Preparation: Dissolve 10 g of

    
     in 100 mL of Acetonitrile (or water). Add 90 g of standard flash silica gel to form a slurry.
    
  • Drying: Remove the solvent under reduced pressure (rotary evaporator) in a flask wrapped in aluminum foil to prevent light-induced reduction of silver.

  • Activation: Dry the free-flowing powder in an oven at 120 °C for 4–6 hours. Store in a dark, airtight container.

  • Chromatography: Pack the column using the

    
     and run the separation using standard Hexane/EtOAc gradients.
    
  • Validation: The aldehyde will elute in the early fractions. The alkyne will elute significantly later. Note: Ensure your product fractions are washed with aqueous ammonium chloride (

    
    ) during post-column workup to remove any leached silver ions.
    
Section 3: Stability and Handling

Q: After purification, my compound degrades into a complex mixture upon storage. What causes this, and how should I store it?

A: The degradation is driven by the intrinsic reactivity of the two primary functional groups:

  • Terminal Alkyne Polymerization: Terminal alkynes are susceptible to oxidative degradation, oligomerization, or polymerization, especially if trace transition metal catalysts (e.g., from a Sonogashira coupling) or silver ions (from chromatography) remain in the sample[4].

  • Benzyl Ether Cleavage: While benzyl ethers are highly stable to basic and mildly acidic conditions, they can be cleaved by strong Lewis acids or prolonged exposure to oxidative environments[5].

Handling and Storage Best Practices:

  • Solvent Removal: Low molecular weight terminal alkynes can be volatile. While the benzyl ether adds significant mass (MW: 230.3 g/mol ), avoid leaving the purified oil on a high-vacuum pump overnight[4].

  • Storage Atmosphere: Store the purified oil under a strict inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the alkyne[4].

  • Temperature & Light: Store at -20 °C in amber-colored vials. Light and ambient heat accelerate the radical-mediated polymerization of the ethynyl group[4].

References
  • BenchChem. "common pitfalls in the handling of terminal alkynes". BenchChem.
  • University of Rochester. "Removing Triphenylphosphine Oxide". University of Rochester.
  • ECHEMI. "How does one remove triphenylphosphine oxide from product?". ECHEMI.
  • National Institutes of Health. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature". NIH.
  • Wiley-VCH. "Supporting Information - Wiley-VCH". Wiley-VCH.

Sources

Optimization

Technical Support Center: Sonogashira Coupling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in Sonogashira coupling reactions. This resour...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in Sonogashira coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance herein is grounded in established mechanistic principles and practical field experience to ensure scientific integrity and experimental success.

I. Introduction to the Sonogashira Coupling and the Substrate

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[1][2]

The substrate in focus, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, contains several functional groups that can potentially influence the outcome of the Sonogashira coupling:

  • Terminal Alkyne: The reactive site for the desired coupling.

  • Tetrahydropyran (THP) Ring: A common heterocyclic motif in biologically active molecules.[3] While generally stable, its oxygen atom could potentially coordinate with the metal catalysts.

  • Benzyloxy Group: A common protecting group for alcohols. Its stability under the reaction conditions is a key consideration.[4]

Understanding the interplay of these functionalities is crucial for troubleshooting and optimizing the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect with this substrate?

The most prevalent side reaction is the homocoupling of the terminal alkyne, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, to form a 1,3-diyne. This is often referred to as Glaser coupling.[5][6][7] This side reaction is particularly favored in the presence of the copper(I) co-catalyst and oxygen.[5][7][8]

Another potential, though less common, side reaction is the hydrodehalogenation of the aryl or vinyl halide coupling partner, where the halide is replaced by a hydrogen atom.[6] Catalyst decomposition, often observed as the formation of a black precipitate ("palladium black"), can also occur, leading to low or no product yield.[9]

Q2: My primary byproduct is the dimer of my alkyne. How can I suppress this Glaser coupling?

This is a clear indication that the homocoupling pathway is competing effectively with the desired cross-coupling. Here are several strategies to mitigate this issue:

  • Switch to a Copper-Free Protocol: This is the most direct and often most effective solution. The absence of the copper(I) co-catalyst significantly diminishes the rate of Glaser coupling.[1][5][10]

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of oxidative homocoupling.[5][6] Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the mixture.[6]

  • Slow Addition of the Alkyne: Adding the 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran slowly to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[6][7]

  • Reduce Copper(I) Loading: If a copper co-catalyst is necessary, reducing its concentration to the minimum effective level (e.g., 1-5 mol%) can help to disfavor the homocoupling pathway.[7]

Q3: Is the benzyloxy group stable under typical Sonogashira conditions?

Generally, benzyl ethers are stable under the mild, basic conditions of a standard Sonogashira coupling.[4] However, prolonged reaction times at elevated temperatures, or the use of strongly acidic or basic conditions (which are not typical for this reaction), could potentially lead to cleavage. Standard Sonogashira protocols employing amine bases like triethylamine or diisopropylamine should not affect the benzyloxy protecting group.[11]

Q4: Can the tetrahydropyran ring interfere with the reaction?

The oxygen atom of the tetrahydropyran ring is a potential Lewis base and could, in principle, coordinate to the palladium or copper catalyst. However, this is not a commonly reported issue in Sonogashira couplings with similar substrates. The coordination is likely to be weak and not significantly interfere with the catalytic cycle. If you suspect an issue, consider using a less coordinating solvent.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the Sonogashira coupling of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran.

Problem 1: Low to No Product Yield
Initial Checks & Solutions
  • Catalyst Integrity:

    • Palladium Catalyst: Ensure you are using a fresh, active palladium source. Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[9] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[9]

    • Copper(I) Co-catalyst: Copper(I) iodide can oxidize over time. Use a fresh bottle or a recently purchased batch.[9]

  • Reaction Atmosphere:

    • Inert Atmosphere: Confirm that your reaction is being conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the catalyst and promote side reactions.[5][7]

    • Degassing: Ensure all solvents and liquid reagents have been thoroughly degassed.[6]

  • Reagent Purity:

    • Solvents and Base: Use anhydrous, high-purity solvents and bases. Amine bases can absorb water and carbon dioxide from the air.[12]

    • Starting Materials: Ensure the purity of your 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran and the aryl/vinyl halide. Impurities can act as catalyst poisons.[7]

Troubleshooting Flowchart for Low Yield

LowYield Start Low or No Product Yield CheckCatalyst Verify Catalyst Activity (Pd and Cu sources) Start->CheckCatalyst CheckAtmosphere Ensure Rigorously Inert Atmosphere Start->CheckAtmosphere CheckReagents Confirm Reagent Purity (Solvents, Base, Starting Materials) Start->CheckReagents OptimizeConditions Systematically Optimize Reaction Conditions CheckCatalyst->OptimizeConditions CheckAtmosphere->OptimizeConditions CheckReagents->OptimizeConditions IncreaseTemp Increase Reaction Temperature OptimizeConditions->IncreaseTemp ChangeLigand Change Palladium Ligand OptimizeConditions->ChangeLigand ChangeSolvent Change Solvent System OptimizeConditions->ChangeSolvent ChangeBase Change Base OptimizeConditions->ChangeBase Success Reaction Successful IncreaseTemp->Success ChangeLigand->Success ChangeSolvent->Success ChangeBase->Success

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Excessive Homocoupling (Glaser Coupling)
Initial Checks & Solutions
  • Oxygen Exclusion: This is the most critical factor. Re-evaluate your degassing and inert atmosphere techniques.

  • Copper Concentration: If using a copper co-catalyst, ensure you are not using an excessive amount.

Troubleshooting Flowchart for Excessive Homocoupling

Homocoupling Start Excessive Homocoupling CheckOxygen Rigorously Exclude Oxygen Start->CheckOxygen ReduceCu Reduce Cu(I) Loading Start->ReduceCu SlowAddition Slow Addition of Alkyne Start->SlowAddition CopperFree Switch to Copper-Free Protocol Start->CopperFree Success Homocoupling Suppressed CheckOxygen->Success ReduceCu->Success SlowAddition->Success CopperFree->Success

Caption: Troubleshooting workflow for excessive homocoupling.

Problem 3: Reaction Stalls or is Sluggish
Initial Checks & Solutions
  • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl halides (especially bromides and chlorides) may require heating.[9][13]

  • Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.

  • Ligand Choice: The phosphine ligand on the palladium catalyst can have a significant impact. For less reactive aryl halides, consider using more electron-rich and bulky ligands such as XPhos or dppf.[7]

Data Presentation: Typical Reaction Parameters
ParameterTypical RangeNotes
Palladium Catalyst 0.5 - 5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common.[1][2]
Copper(I) Co-catalyst 1 - 10 mol%CuI is most frequently used.[1]
Base 2 - 10 equivalentsTriethylamine, diisopropylamine are common.[11]
Solvent ---THF, DMF, dioxane, or an amine base as solvent.[1][14]
Temperature Room Temp. to 100 °CSubstrate dependent. Aryl iodides often react at RT.[9]
Atmosphere Inert (Ar or N₂)Critical for preventing side reactions.[5]

IV. Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran with an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Add the 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling for Aryl Bromides

This protocol is recommended when homocoupling is a significant issue, particularly with less reactive aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Diisopropylamine (4.0 mmol, 4.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed DMF and diisopropylamine via syringe.

  • Add the 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

V. Mechanistic Overview

A simplified representation of the catalytic cycles is provided below to aid in understanding the reaction pathways.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L₂) Transmetal Transmetallation (Cu-C≡CR') PdII_Alkyne R-Pd(II)-C≡CR'(L₂) RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-C≡CR' Alkyne H-C≡CR' Base Base Alkyne->Base Deprotonation Cu_Acetylide Cu-C≡CR' CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle Glaser O₂, Dimerization Cu_Acetylide->Glaser

Caption: Simplified catalytic cycles of the Sonogashira coupling.

VI. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49.

  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922.

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules, 2017 , pp. 1-60.

  • Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 2003 , 42(14), 1566-1568.

  • Al-Zoubi, R. M.; Al-Mawafi, H. A.; Marion, N. Sonogashira coupling: A decade of progress. Catalysts, 2021 , 11(3), 339.

  • Liang, Y.; Xie, Y.; Li, J. Recent advances in the Sonogashira reaction. Current Organic Synthesis, 2008 , 5(2), 133-154.

  • Elangovan, A.; Wang, Y.-F.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003 , 5(11), 1841-1844.

  • Hundertmark, T.; Littke, A. F.; Buchwald, S. L.; Fu, G. C. A versatile catalyst for Sonogashira reactions of aryl bromides at room temperature. Organic Letters, 2000 , 2(12), 1729-1731.

  • Rossi, R.; Carpita, A.; Bellina, F. Palladium- and nickel-catalyzed cross-coupling reactions of acetylenes. Organic Preparations and Procedures International, 1995 , 27(2), 127-160.

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • eFan's Blog. Sonogashira Coupling. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • SciSpace. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Link]

Sources

Troubleshooting

Troubleshooting benzyloxy deprotection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Welcome to the Advanced Troubleshooting Guide for the chemoselective deprotection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran . As an Application Scientist, I frequently encounter researchers struggling with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chemoselective deprotection of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran .

As an Application Scientist, I frequently encounter researchers struggling with this specific structural motif. The molecule presents a classic chemoselectivity paradox: it contains a benzyl ether (typically cleaved by reductive hydrogenolysis), a terminal alkyne (highly susceptible to reduction), and a tetrahydropyran (THP) ring (a cyclic ether sensitive to harsh electrophiles). Standard deprotection protocols will almost certainly destroy the alkyne or open the THP ring. This guide provides field-proven, causality-driven solutions to isolate your target alcohol intact.

Quantitative Method Comparison

Before selecting a protocol, it is critical to evaluate how different reaction conditions interact with the three sensitive functional groups in your substrate.

Deprotection MethodReagents & ConditionsAlkyne ToleranceTHP Ring ToleranceTypical YieldReaction Time
Catalytic Hydrogenolysis H₂, Pd/C, MeOH, 25 °CPoor (Rapid over-reduction)Excellent<10% (Target)1–4 h
Birch Reduction Na(s), NH₃(l), THF, -78 °CExcellent (Acetylide protection)Excellent80–95%1–2 h
Lewis Acid Cleavage BCl₃, C₆HMe₅, CH₂Cl₂, -78 °CExcellent (Orthogonal mechanism)Moderate to Good75–90%2–4 h
Mechanistic Workflow & Reaction Pathways

The diagram below maps the logical pathways of the three primary methodologies. Understanding the mechanistic divergence is key to troubleshooting failed reactions.

G SM 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran PdC H2, Pd/C (Standard) SM->PdC Birch Na, NH3 (l) (Birch Reduction) SM->Birch BCl3 BCl3, C6HMe5 (Lewis Acid) SM->BCl3 Undesired 4-(Hydroxymethyl)- 4-ethyltetrahydro-2H-pyran (Over-reduced) PdC->Undesired Alkyne reduction outcompetes OBn cleavage Desired 4-(Hydroxymethyl)- 4-ethynyltetrahydro-2H-pyran (Target Product) Birch->Desired Acetylide formation protects alkyne BCl3->Desired Orthogonal cleavage

Reaction pathways for benzyl ether deprotection in the presence of a terminal alkyne.

Troubleshooting FAQs

Q1: Why did my terminal alkyne completely disappear when I used standard Pd/C hydrogenation? A: This is a kinetic issue. The reduction of a terminal alkyne to an alkene (and subsequently an alkane) on a palladium surface is kinetically much faster than the hydrogenolysis of the C–O benzyl bond[1]. Even if you attempt to carefully monitor the reaction or use catalytic transfer hydrogenation (e.g., Pd/C with 1,4-cyclohexadiene), the alkyne will be consumed before the benzyl group is fully removed.

Q2: How does the Birch reduction selectively cleave the benzyl ether without reducing the alkyne? A: The chemoselectivity relies on an in situ protecting mechanism. In dissolving metal reductions (Na in liquid NH₃), the strongly basic conditions immediately deprotonate the terminal alkyne (pKa ~25) to form a sodium acetylide anion. This highly electron-rich anionic species completely repels the solvated electrons in the reaction medium. Consequently, the alkyne becomes inert to reduction, while the benzyl ether undergoes single-electron transfer cleavage to yield the desired alcohol and toluene[1].

Q3: I want to avoid the logistical hazards of liquid ammonia. Can I use Lewis acids like BCl₃? A: Yes, but with strict caveats. Boron trichloride (BCl₃) can effectively cleave benzyl ethers at -78 °C. However, the reaction generates a highly reactive benzyl cation that can cause electrophilic polymerization or undesired benzylation of your substrate. To prevent this, you must add pentamethylbenzene. As demonstrated by , pentamethylbenzene acts as a non-Lewis-basic cation scavenger, trapping the benzyl cation without coordinating to the BCl₃[2].

Q4: Will BCl₃ open the tetrahydropyran (THP) ring of my substrate? A: THP rings are cyclic ethers and are generally more stable than acyclic ethers, but they are not immune to strong Lewis acids. To prevent THP ring opening, the reaction must be strictly maintained at -78 °C. Furthermore, you must quench the reaction at -78 °C before allowing the mixture to warm. If the active Lewis acid is present as the temperature rises, ring-opening side reactions will dominate.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems.

Protocol A: Birch Reduction (Recommended for Highest Yield)

This method leverages the innate acidity of the terminal alkyne to protect it during the reduction.

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a mechanical stirrer, and an argon inlet.

  • Ammonia Condensation: Cool the flask to -78 °C and condense approximately 30 mL of anhydrous ammonia gas into the flask.

  • Electron Generation: Add freshly cut sodium metal (~5 equivalents) in small pieces.

    • Self-Validation Check: The solution will rapidly turn a deep, opaque blue. This persistent blue color confirms the successful generation of solvated electrons.

  • Substrate Addition: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the blue solution over 10 minutes. Stir at -78 °C for 1.5 hours.

  • Quenching: Carefully add solid ammonium chloride (NH₄Cl) portion-wise until the blue color completely dissipates.

    • Self-Validation Check: The transition from dark blue to colorless/white indicates the complete consumption of the solvated electrons and the protonation of the acetylide back to the terminal alkyne.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate under a stream of argon. Partition the remaining residue between water and ethyl acetate, extract, dry over Na₂SO₄, and concentrate.

Protocol B: BCl₃ / Pentamethylbenzene Cleavage (Ammonia-Free Alternative)

This method uses orthogonal Lewis acid reactivity, relying on a scavenger to prevent side reactions[2].

  • Preparation: In a flame-dried flask under argon, dissolve the substrate (1.0 equiv) and pentamethylbenzene (3.0 equivalents) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Reagent Addition: Add BCl₃ (1.0 M in CH₂Cl₂, 2.5 equivalents) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the mixture.

  • Monitoring: Stir at -78 °C for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material spot confirms successful ether cleavage. Do not let the reaction warm up to push it to completion, as this risks THP ring opening.

  • Cold Quench (Critical Step): Quench the reaction at -78 °C by adding a 1:1 mixture of methanol and saturated aqueous NaHCO₃.

    • Causality: Quenching at low temperature destroys the BCl₃ before the thermal energy required for THP ring cleavage is reached.

  • Workup: Allow the quenched mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry, and purify via silica gel chromatography.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]

Sources

Optimization

How to remove catalyst from 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran reactions

Welcome to the Technical Support Center for catalyst remediation. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 4-((Benzyloxy)methyl)-4-ethynylte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst remediation. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran .

Because this molecule features a terminal alkyne, it is heavily utilized in transition-metal-catalyzed transformations such as Sonogashira cross-couplings (requiring Pd/Cu) and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC or "Click" chemistry)[1]. However, the dense arrangement of Lewis basic oxygen atoms in this specific scaffold creates severe metal-trapping liabilities. This guide provides the mechanistic rationale and field-proven protocols required to reduce residual metals to meet stringent ICH Q3D regulatory limits[2],[3].

Catalyst Remediation Decision Matrix

The strategy for metal removal is dictated by the reaction type and the specific metal's coordination chemistry. Use the workflow below to determine the appropriate remediation pathway for your intermediate.

CatalystRemediation Start Crude Reaction Mixture: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran ReactionType Identify Reaction Type Start->ReactionType Sonogashira Sonogashira Coupling (Pd / Cu Catalysts) ReactionType->Sonogashira Click CuAAC Click Chemistry (Cu Catalyst Only) ReactionType->Click BulkPd Bulk Pd/Cu Removal (Celite + Aqueous Wash) Sonogashira->BulkPd BulkCu Bulk Cu Removal (Biphasic EDTA Wash) Click->BulkCu TracePd Trace Pd Scavenging (Thiol-Silica / MP-TMT) BulkPd->TracePd QC ICP-MS Validation Target: < 10 ppm (ICH Q3D) TracePd->QC TraceCu Trace Cu Scavenging (Cu-specific Resin) BulkCu->TraceCu TraceCu->QC

Workflow for selecting metal catalyst removal strategies based on reaction type.

Troubleshooting & FAQs

Q1: Why is Palladium (Pd) retention unusually high after Sonogashira couplings with 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran? A: The product of this coupling contains an internal alkyne situated in close spatial proximity to two Lewis basic oxygen atoms (the tetrahydropyran ring oxygen and the benzyl ether oxygen). This structural motif creates a localized, tridentate-like coordination pocket that strongly chelates Pd(II) species. Simple filtration is ineffective at removing these dissolved, product-bound forms of the catalyst[2].

Q2: How do I choose the right palladium scavenger to break this chelation? A: The choice relies on Pearson's Hard and Soft Acids and Bases (HSAB) theory. Palladium is a "soft" metal, meaning it exhibits a high thermodynamic affinity for "soft" donor atoms like sulfur. Thiol-based scavengers (e.g., Silica-Thiol) or trimercaptotriazine (MP-TMT) resins are highly effective because they outcompete the oxygen-based (hard donor) chelation of your product, pulling the metal away from the API[2],[3].

Q3: Following a CuAAC "Click" reaction, my organic layer remains persistently blue/green. What is causing this, and how do I resolve it? A: A persistent blue or green color indicates the incomplete removal of copper salts. In Click chemistry, the newly formed 1,2,3-triazole ring acts as a powerful multidentate ligand for Copper[4],[1]. To break this thermodynamically stable Cu-triazole complex, you must perform aggressive aqueous washes with a strong hexadentate chelating agent, such as 0.5 M EDTA at pH 8[4].

Q4: What are the acceptable regulatory limits for these metals if this intermediate is moving toward GMP manufacturing? A: Regulatory agencies enforce stringent ICH Q3D guidelines for elemental impurities in active pharmaceutical ingredients (APIs). For an oral medication, the daily dose must typically contain no more than 100 μg of palladium, which often requires reducing residual metal concentrations to the low parts per million (<10 ppm) range[2],[5].

Quantitative Scavenger Performance Data

To optimize your purification strategy, compare the functional specifications of industry-standard scavengers below.

Remediation MethodTarget MetalActive Functional GroupLoading Capacity (mmol/g)Optimal Temp (°C)Expected Residual (ppm)
Macroporous MP-TMT Pd(0), Pd(II)Trimercaptotriazine0.50 - 1.5040 - 60< 10[3]
Silica-Thiol Resin Pd(II), Cu(I)Thiol (-SH)1.00 - 2.4025 - 40< 5[6]
Aqueous EDTA Wash Cu(I), Cu(II)Carboxylate / AmineN/A (Liquid Phase)20 - 2550 - 150[4]
Activated Carbon Pd, CuPorous Carbon StructureVariable25 - 50100 - 300[2]

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They leverage chemical causality to ensure the thermodynamic and kinetic transfer of metals away from the target molecule.

Protocol A: Bulk Copper Removal via Biphasic Chelation (Post-Click Reaction)

Causality Note: EDTA is utilized because its hexadentate structure provides a higher formation constant with Cu(II) than the bidentate 1,2,3-triazole product. Adjusting the pH to 8 ensures the carboxylic acid groups of EDTA are fully deprotonated, thermodynamically driving the metal into the aqueous phase[4].

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to prevent product precipitation.

  • Chelation Wash: Transfer the solution to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution that has been adjusted to pH 8[4].

  • Agitation: Shake vigorously for 2-3 minutes. Observe the aqueous layer; it will turn blue or green as the Cu-EDTA complex forms.

  • Phase Separation: Allow the phases to separate completely and drain the aqueous layer.

  • Validation Loop: Repeat the EDTA wash (Steps 2-4) 1 to 2 more times. The process is visually self-validating: continue washing until the aqueous layer remains completely colorless[4].

  • Workup: Wash the organic layer with deionized water to remove residual EDTA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Trace Palladium Remediation using MP-TMT Resin (Post-Sonogashira)

Causality Note: MP-TMT (Macroporous Polystyrene-Trimercaptotriazine) is utilized for "endgame" purification. The macroporous structure allows the bulky tetrahydropyran product to diffuse freely, while the highly nucleophilic sulfur atoms irreversibly trap Pd leached from the primary coupling[3]. Heating the reaction increases the kinetic rate of palladium dissociation from the product[7].

  • Solubilization: Dissolve the bulk-filtered crude product in a polar aprotic solvent (e.g., DMF, THF, or DMAc). This ensures complete solubility of both the organic product and any residual metal clusters[3].

  • Resin Addition: Add 5 to 10 equivalents (relative to the initial catalyst loading) of MP-TMT resin directly to the solution.

  • Kinetic Heating: Stir the suspension and heat to 40–60 °C for 12 to 18 hours. Note: Do not skip the heating step; elevated temperatures are required to overcome the activation energy of breaking the product-metal chelate[7].

  • Filtration: Filter the mixture through a compact pad of Celite in a Büchner funnel to remove the metal-loaded resin[2].

  • Recovery: Wash the filter cake thoroughly with fresh solvent to recover any entrained product.

  • Isolation: Concentrate the combined filtrates to yield the purified intermediate. Submit a sample for ICP-MS analysis to validate that Pd levels are <10 ppm.

References

Sources

Troubleshooting

Column chromatography purification method for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Purification Protocol: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Target Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Analyte Profiling & Chromatographic Strategy The Causality of...

Author: BenchChem Technical Support Team. Date: March 2026

Purification Protocol: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Target Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Analyte Profiling & Chromatographic Strategy

The Causality of Separation (Expertise & Experience Insight) The purification of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran relies on exploiting the differential hydrogen-bonding capabilities of the crude mixture components with the stationary phase (silica gel).

  • Target Compound: The molecule features a tetrahydropyran (THP) ring, a terminal alkyne, and a benzyloxymethyl ether. The conversion of the precursor alcohol (e.g., 4-ethynyltetrahydro-2H-pyran-4-ol) to a benzyl ether removes the primary hydrogen-bond donor (-OH). Consequently, the target compound interacts with the acidic silanol groups of the silica gel primarily through weaker dipole-dipole interactions (via the ether oxygens) and weak

    
    -interactions (via the alkyne and phenyl ring).
    
  • Impurities: Unreacted starting alcohol will bind strongly to the silica and elute very late. Conversely, excess alkylating agents (like benzyl bromide) lack strong hydrogen-bond acceptors and will elute near the solvent front in non-polar conditions.

This chemical profile dictates a normal-phase gradient elution strategy starting with a highly non-polar solvent (Hexanes) to flush out alkyl halides, followed by a gradual increase in polarity (Ethyl Acetate) to elute the target ether, leaving polar byproducts on the column[1].

Part 2: Standard Operating Procedure (SOP) - Flash Column Chromatography

Quantitative Parameters for Scale-Up The following parameters are optimized for a 1.0 g crude sample based on standard flash chromatography principles[1].

ParameterSpecificationCausality / Rationale
Stationary Phase Silica Gel (40-63 µm, 230-400 mesh)Provides optimal surface area for resolving structurally similar ethers and alcohols.
Silica-to-Crude Ratio 70:1 (w/w)Ensures sufficient theoretical plates to separate the target from closely eluting non-polar impurities.
Column Diameter 3.0 cmMaintains a proper column height-to-diameter ratio for a 70 g silica bed.
Flow Rate 20-25 mL/minPrevents band broadening due to longitudinal diffusion while maintaining pressure.
Fraction Size 20 mLMinimizes the risk of cross-contamination between closely eluting bands.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of 70 g of silica gel in 100% Hexanes. Pour the slurry into the column, using compressed air (approx. 2-3 psi) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica[1].

  • Sample Loading (Dry Loading): Dissolve the 1.0 g crude mixture in a minimal amount of dichloromethane (DCM). Add 2.5 g of silica gel to the solution and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed. Rationale: Dry loading prevents the "streaking" that occurs when viscous, oily crude mixtures (common for THP-alkyne derivatives) are loaded directly.

  • Gradient Elution:

    • Phase 1 (Isocratic Flush): Elute with 200 mL of 100% Hexanes. This removes non-polar impurities like unreacted benzyl bromide.

    • Phase 2 (Shallow Gradient): Elute with 300 mL of 95:5 Hexanes:Ethyl Acetate.

    • Phase 3 (Target Elution): Elute with 500 mL of 90:10 Hexanes:Ethyl Acetate. The target 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran typically elutes in this window.

    • Phase 4 (Column Strip): Flush with 300 mL of 70:30 Hexanes:Ethyl Acetate to elute unreacted polar alcohols and clear the column[2].

  • Fraction Analysis: Spot fractions on TLC plates and visualize using appropriate stains (see Troubleshooting). Combine fractions containing the pure target and concentrate under reduced pressure (30 °C, 75 mm Hg)[1].

G Crude Crude Mixture (Target + Impurities) Load Dry Loading onto Silica Gel (70:1 ratio) Crude->Load Elution Gradient Elution (Hexanes : EtOAc) Load->Elution Mobile Phase Flow Band1 Non-Polar Impurities (e.g., Benzyl Bromide) Elution->Band1 100:0 to 95:5 Band2 Target Compound (Alkyne Benzyl Ether) Elution->Band2 90:10 to 85:15 Band3 Polar Impurities (e.g., Unreacted Alcohol) Elution->Band3 >80:20

Fig 1: Chromatographic workflow and gradient elution profile for the purification of the target alkyne.

Part 3: Troubleshooting Guide & FAQs

Q1: My target compound is co-eluting with the benzyl bromide alkylating agent. How do I resolve this? A1: Benzyl bromide is highly non-polar and elutes very quickly. If co-elution occurs, your initial solvent system is too polar. Fix: Extend the isocratic hold at 100% Hexanes for at least 3-4 column volumes before introducing any Ethyl Acetate. The lack of hydrogen-bonding sites on both molecules means their separation relies entirely on weak dipole interactions; a shallower gradient (e.g., stepping up by 1% or 2% EtOAc) is required.

Q2: The target compound is invisible under standard 254 nm UV light on the TLC plate. How should I visualize it? A2: While the benzyl ether provides a weak chromophore, it is often insufficient for clear UV visualization at low concentrations. You must use destructive chemical stains:

  • Potassium Permanganate (

    
    ):  Highly recommended. The terminal alkyne will undergo rapid oxidative cleavage/addition with 
    
    
    
    , immediately turning the spot from purple to a bright yellow/brown on the TLC plate without needing heat[3][4].
  • p-Anisaldehyde: Excellent for ethers. Dip the plate and heat vigorously with a heat gun. The benzyl ether will develop into a distinct pink or purple spot against a light background[5][6].

Q3: I am observing severe streaking of the target compound across multiple fractions. What causes this? A3: Streaking in alkyne-THP derivatives is usually caused by one of two factors:

  • Overloading: Exceeding the 70:1 silica-to-sample ratio.

  • Residual DMF/DMSO: If the benzylation reaction was performed in a polar aprotic solvent like DMF, residual solvent will drastically alter the local polarity of the mobile phase, dragging the compound down the column. Fix: Ensure the crude mixture is thoroughly washed with water/brine during the aqueous workup to remove all DMF before chromatography. Always use the dry-loading technique described in the SOP.

Q4: Can the terminal alkyne degrade on the silica gel column? A4: Terminal alkynes are generally stable on standard slightly acidic silica gel. However, if left on the column for extended periods (e.g., overnight) in the presence of trace transition metals or highly acidic silanols, hydration to a methyl ketone can occur. Always run the column continuously and concentrate fractions immediately.

Troubleshooting Issue Issue: Poor Resolution or Co-elution Check1 Is the impurity less polar (e.g., BnBr)? Issue->Check1 Check2 Is the impurity more polar (e.g., Alcohol)? Issue->Check2 Fix1 Hold isocratic at 100% Hexanes longer Check1->Fix1 Yes Fix2 Use shallower gradient (e.g., 2% EtOAc steps) Check2->Fix2 Yes

Fig 2: Troubleshooting logic tree for resolving co-elution issues during flash chromatography.

Part 4: References
  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (2025, 102, 276–302) URL: [Link]

  • Title: A General Catalytic Synthetic Strategy for Highly Strained Methylenecyclobutanes and Spiromethylenecyclobutanes Supporting Info Source: Royal Society of Chemistry URL:

  • Title: 2.1.4F: Visualizing TLC Plates Source: Chemistry LibreTexts URL:

  • Title: Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot) Source: OrgoSolver URL:

  • Title: TLC stains Source: Reach Devices URL:

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL:

Sources

Optimization

Preventing dimerization of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Technical Support Center: Troubleshooting & Preventing Dimerization of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Overview 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Preventing Dimerization of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Overview 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized building block frequently utilized in drug discovery and bioconjugation. However, its terminal alkyne moiety is highly susceptible to oxidative homocoupling (Glaser-Hay coupling), leading to the formation of unwanted 1,3-diyne dimers. This guide provides field-proven, mechanistically grounded strategies to eliminate dimerization during storage, multi-step synthesis, and click chemistry workflows.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my compound form a dimer during storage, even in the refrigerator? A1: Terminal alkynes can undergo slow oxidative dimerization in the presence of trace transition metals and atmospheric oxygen. While the bulky tetrahydropyran ring and benzyloxymethyl group at the 4-position provide some steric hindrance, they do not sufficiently shield the terminal alkyne proton. To prevent this, store the compound neat (undiluted) at -20 °C under a strict argon atmosphere, away from light.

Q2: During Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), I observe a massive 1,3-diyne byproduct peak on LC-MS. What is the mechanism behind this? A2: This is classic Glaser coupling. The Cu(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. If oxygen is present, it oxidizes Cu(I) to Cu(II), triggering a bimolecular coupling of two acetylide ligands to form a 1,3-diyne[1]. This not only consumes your valuable starting material but also poisons the catalytic cycle for the desired triazole formation.

Q3: Can I prevent this without switching to a completely copper-free reaction? A3: Yes. Dimerization can be suppressed by adding an excess of a reducing agent (like sodium ascorbate) and rigorously excluding oxygen[2]. The reducing agent acts as a sacrificial electron donor, instantly reducing any oxidized Cu(II) back to Cu(I) before the homocoupling mechanism can proceed.

Mechanism A 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran B Cu(I) Catalyst A->B Coordination C O2 Exposure B->C Oxidation E Sodium Ascorbate (Reducing Agent) B->E Protection from Oxidation F Azide Substrate B->F Cycloaddition D Glaser Coupling (1,3-Diyne Dimer) C->D Dimerization E->B Maintains Cu(I) state G CuAAC Reaction (Target Triazole) F->G High Yield

Mechanistic divergence of terminal alkynes in Cu-catalyzed reactions.

Troubleshooting Guide (Actionable Solutions)

Issue 1: High Dimerization in Sonogashira Cross-Coupling

  • Root Cause: Copper co-catalysts used in Sonogashira reactions are notorious for activating oxygen and driving Glaser coupling[1].

  • Solution: Switch to copper-free Sonogashira conditions using a palladium-only catalytic system (e.g., Pd(PPh3)4 with an amine base). If copper is strictly required for reactivity, use a syringe pump for the slow addition of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran. Keeping the steady-state concentration of the alkyne low statistically favors cross-coupling over homocoupling.

Issue 2: Dimerization During Post-Reaction Workup

  • Root Cause: Glaser coupling often occurs after the primary reaction is complete, specifically during the first exposure to air while the active copper catalyst is still present[2].

  • Solution: Quench the reaction anaerobically. Cool the reaction mixture to below -28 °C before exposing it to air[2]. Alternatively, add a strong copper chelator (e.g., EDTA or Cuprizone) to sequester the metal before opening the flask to the atmosphere.

Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the suppression of 1,3-diyne formation during CuAAC workflows.

Strategy / ConditionAtmospheric O₂Ascorbate:Cu RatioHomocoupling Yield (%)Target Cross-Coupling Yield (%)
Standard CuAACAmbient Air2:115 - 20%~75%
Excess ReductantAmbient Air10:15 - 8%~85%
Anaerobic CuAAC < 5 ppm (Argon) 5:1 < 2% > 95%
Cu-Free SPAACAmbient AirN/A0%> 95%
TMS-Protected AlkyneAmbient AirN/A0%0% (Requires Deprotection)

Self-Validating Experimental Protocols

Protocol A: Anaerobic CuAAC with Visual Self-Validation Principle: This protocol utilizes the colorimetric properties of copper oxidation states to provide real-time, visual validation of an oxygen-free environment, effectively preventing Glaser coupling[3].

  • Preparation: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 eq) and your target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes.

  • Reductant Addition: Add sodium ascorbate (0.5 eq, 5-fold excess relative to Cu).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.1 eq) under a positive stream of Argon.

  • Self-Validation Check: Observe the solution color. The initial blue color of Cu(II) must rapidly transition to pale yellow or colorless (Cu(I)). If the solution turns green or blue at any point during the reaction, oxygen has infiltrated the system, and dimerization is actively occurring.

  • Workup: Upon completion (monitored by TLC), add 0.5 M EDTA solution to chelate the copper before exposing the flask to ambient air.

Workflow S1 Degas Solvents (Argon Sparging) S2 Add Alkyne & Azide S1->S2 S3 Add Sodium Ascorbate (Excess) S2->S3 S4 Add Cu(II) Salt (Catalyst Precursor) S3->S4 S5 EDTA Quench (Pre-Air Exposure) S4->S5

Anaerobic CuAAC workflow to prevent oxidative homocoupling.

Protocol B: Temporary TMS Protection of the Terminal Alkyne Principle: If downstream reactions require harsh oxidative conditions, physically masking the acidic alkyne proton is the only foolproof method to prevent dimerization[1].

  • Initialization: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 eq) in anhydrous THF in a flame-dried flask under Argon.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise. Stir for 30 minutes.

  • Protection: Add Trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise.

  • Validation: Allow the reaction to warm to room temperature. Monitor via TLC; the protected alkyne will exhibit a higher Rf value due to decreased polarity.

  • Isolation: Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate. The TMS-protected intermediate is completely immune to Glaser coupling.

References

  • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society (ResearchGate) URL: [Link]

  • Title: Promotional Effect of Semiconductor-Supported Plasmonic Copper Nanoparticles in Visible-Light-Driven Photocatalytic Oxidative Homocoupling of Alkynes Source: MDPI (Molecules) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific physicochemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific physicochemical challenges associated with 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran .

Rather than simply providing a list of instructions, this guide breaks down the causality behind the molecule's behavior, ensuring you understand exactly why certain solvent systems fail and how to engineer self-validating protocols for your workflows.

Physicochemical Causality & Molecular Profiling

To troubleshoot solubility, we must first deconstruct the molecule's structural features and understand how they dictate phase behavior:

  • Tetrahydro-2H-pyran (THP) Core: While the oxygen atom in the THP ring provides a slight dipole moment, the ring is sterically hindered, limiting its ability to participate in robust hydrogen bonding with aqueous media.

  • Benzyloxymethyl Ether Group: This is the primary driver of the molecule's extreme lipophilicity. Benzyl ethers are highly hydrophobic; they are miscible with non-polar organic solvents but are notoriously .

  • Terminal Alkyne: Although highly reactive for bioorthogonal click chemistry, unfunctionalized terminal alkynes significantly decrease aqueous solubility. In aqueous buffers, these lipophilic alkynes rapidly aggregate and decompose or precipitate, fundamentally 1 without proper formulation[1].

The Core Issue: The combination of a benzyl ether and a terminal alkyne creates a molecule that suffers from the "hydrophobic effect" in polar media. Water molecules are forced to form a highly ordered, thermodynamically unfavorable cage around the compound, leading to rapid aggregation and precipitation.

Quick Reference Solubility Data

Use the following empirically derived data to select the appropriate solvent system for your specific application.

Solvent SystemEstimated SolubilityApplication Recommendation
Water / PBS (pH 7.4) < 0.1 mg/mLNot recommended. Will cause immediate precipitation.
Methanol / Ethanol Moderate (10–50 mg/mL)Acceptable for mixed-solvent reactions; may require gentle heating.
DMSO / DMF High (> 100 mg/mL)Ideal for primary stock solutions prior to aqueous dilution.
Ethyl Acetate (EtOAc) Very High (> 200 mg/mL)Ideal for chromatography and as a co-solvent in hydrogenation.
Dichloromethane (DCM) Very High (> 200 mg/mL)Ideal for general organic synthesis and extractions.

Troubleshooting FAQs

Q: My compound precipitates immediately when added to my biological assay buffer. How do I fix this? A: This is a classic manifestation of the hydrophobic effect. To resolve this, do not add the dry powder directly to the buffer. Instead, prepare a highly concentrated stock solution in 100% DMSO (e.g., 50 mM). When introducing the compound to the aqueous buffer, ensure the final DMSO concentration remains between 5% and 10%. If micro-precipitation persists (visible as cloudiness), adding a biocompatible surfactant (e.g., 0.1% Tween-20) will lower the surface tension and stabilize the dispersion.

Q: During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), my reaction yield is <10% and the solution is cloudy. What is going wrong? A: The lipophilicity of the alkyne is causing it to sequester into microscopic aggregates, physically separating it from the water-soluble azide and the Cu(I) catalyst. Furthermore, unprotected Cu(I) rapidly oxidizes in standard buffers. You must use a water-soluble, Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds Cu(I), 2 in mixed aqueous-organic solvent systems[2].

Q: I am trying to deprotect the benzyl ether using Pd/C and H2 in pure Methanol, but the reaction is stalling. Why? A: The starting material is too lipophilic to fully dissolve in pure methanol at room temperature, meaning it cannot effectively interface with the solid Pd/C catalyst. Switch to a 1:1 (v/v) mixture of Ethyl Acetate and Methanol. The EtOAc ensures complete dissolution of the lipophilic starting material, while the Methanol stabilizes the increasingly polar product as the benzyl group is cleaved.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints will confirm if the solubility parameters are correct before you waste valuable reagents.

Protocol A: Biocompatible CuAAC (Click Chemistry) for Lipophilic Alkynes

Objective: Achieve >90% triazole formation in aqueous media without alkyne precipitation.

  • Stock Preparation: Dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in 100% molecular biology grade DMSO to create a 50 mM stock.

    • Validation Check: The solution must be perfectly clear. If not, vortex and warm to 37°C for 5 minutes.

  • Catalyst Pre-complexation: In a separate tube, mix 10 µL of 20 mM CuSO4 with 10 µL of 100 mM THPTA ligand. Vortex and incubate for 5 minutes.

    • Causality: Pre-complexing prevents Cu(I) oxidation and ensures the catalyst remains soluble when introduced to the lipophilic alkyne[2].

  • Reaction Assembly: To 800 µL of PBS (pH 7.4), add your water-soluble azide (final conc. 1 mM). Slowly, dropwise, add 20 µL of the alkyne DMSO stock while vortexing.

    • Validation Check: Hold the tube to the light. It should remain transparent. If it turns milky, increase the total DMSO volume to 10% or add 0.1% Tween-20.

  • Initiation: Add the CuSO4/THPTA complex to the reaction, followed immediately by 10 µL of 300 mM Sodium Ascorbate to reduce Cu(II) to active Cu(I). Incubate at room temperature for 1-2 hours.

Protocol B: Catalytic Hydrogenolysis (Benzyl Deprotection)

Objective: Cleave the benzyl ether while maintaining solubility of both the lipophilic precursor and the polar product.

  • Solvent Engineering: Prepare a solvent mixture of 1:1 (v/v) EtOAc and MeOH.

  • Dissolution: Dissolve 1.0 mmol of the compound in 10 mL of the EtOAc/MeOH mixture.

    • Validation Check: Ensure no particulates remain. The dual-solvent system bridges the polarity gap between the starting material and the target alcohol.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10 mol%).

  • Reaction: Purge the flask with H2 gas (balloon pressure) and stir vigorously at room temperature for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should completely disappear, replaced by a lower Rf spot (the deprotected alcohol). Filter through Celite to remove the catalyst and concentrate under reduced pressure.

Workflow Visualizations

Below are the logical architectures for handling this compound, generated to guide your experimental design.

CuAAC_Workflow A 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (Highly Lipophilic Alkyne) B Dissolve in 100% DMSO (Stock Solution 10-50 mM) A->B D Combine with Azide (Final DMSO 5-10%) B->D Dropwise addition C Prepare Aqueous Buffer (PBS or Tris, pH 7.4) C->D E Add Catalyst Complex (CuSO4 + THPTA + Ascorbate) D->E F Successful Triazole Formation (No Precipitation) E->F G Validation: Visual Check (Solution must remain clear) F->G

Caption: Step-by-step workflow for CuAAC Click Chemistry, highlighting the critical DMSO stock and THPTA catalyst steps.

Solvent_Selection Root Solvent Selection for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran App1 Biological Assays & Click Chemistry (CuAAC) Root->App1 App2 Organic Synthesis & Deprotection Root->App2 Sol1 Primary Stock Solvent: DMSO or DMF App1->Sol1 Sol3 Hydrogenation (Pd/C): EtOAc / MeOH (1:1 v/v) App2->Sol3 Polarity matching Sol4 General Reactions: DCM, THF, or Toluene App2->Sol4 High solubility Sol2 Aqueous Co-solvent: Up to 10% DMSO in Buffer Sol1->Sol2 Dilution

Caption: Decision tree for selecting the optimal solvent system based on the intended experimental application.

References

  • Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed (NIH). Available at: [Link][1]

  • BENZYL ETHER Chemical Properties and Solubility - Ataman Kimya. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran vs. Standard Terminal Alkynes

Executive Summary In advanced organic synthesis and drug development, the selection of alkyne building blocks dictates the efficiency of key coupling steps such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In advanced organic synthesis and drug development, the selection of alkyne building blocks dictates the efficiency of key coupling steps such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (hereafter referred to as BME-THP ) is a highly specialized, sterically congested terminal alkyne. Featuring a quaternary propargylic carbon flanked by a tetrahydropyran (THP) ring and a benzyloxymethyl ether, BME-THP presents unique kinetic challenges compared to standard aliphatic or aromatic alkynes.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of BME-THP against common alternatives. It details the mechanistic causality behind its reactivity profile and provides optimized, self-validating protocols for its successful integration into complex molecular scaffolds.

Structural & Mechanistic Analysis

The reactivity of terminal alkynes in transition-metal-catalyzed processes is governed by a delicate balance of steric hindrance and electronic effects.

Steric Hindrance at the Propargylic Position

In the CuAAC catalytic cycle, the formation of the initial copper(I) acetylide is generally fast. However, the subsequent coordination of the azide and the formation of the 6-membered metallacycle intermediate are highly sensitive to steric bulk [1]. BME-THP features a quaternary center at the C4 position of the THP ring. This extreme steric congestion acts as a physical blockade, significantly retarding the rate of azide attack. When compared to unhindered primary alkynes (e.g., 1-hexyne) or planar conjugated alkynes (e.g., phenylacetylene), BME-THP behaves similarly to tert-butylacetylene (3,3-dimethyl-1-butyne), requiring elevated temperatures and highly stabilized copper complexes to achieve full conversion.

Electronic Effects and Competitive Chelation

The oxygen atoms within the THP ring and the benzyloxymethyl group exert a strong electron-withdrawing inductive effect. This lowers the pKa of the terminal alkyne proton, theoretically facilitating faster deprotonation and copper acetylide formation. However, this kinetic advantage is offset by the potential for these ether oxygens to engage in competitive chelation with the Cu(I) catalyst. Such off-target coordination can sequester the catalyst from the productive cycle, necessitating the use of strongly binding, accelerating ligands like THPTA or BTTAA to maintain catalytic turnover [2].

G A BME-THP (Hindered Alkyne) B Quaternary Propargylic Center (Steric Bulk) A->B C Ether Oxygens (Inductive Effects) A->C D Slower Azide Attack (Rate-Limiting) B->D Hinders metallacycle E Enhanced Alkyne Acidity (Fast Cu-Acetylide Formation) C->E Lowers pKa E->D Bottleneck shift

Structural features of BME-THP and their mechanistic impact on CuAAC kinetics.

Comparative Performance Data

To objectively evaluate BME-THP, we compare its expected reactivity profile against three standard terminal alkynes: Phenylacetylene (aromatic, unhindered), 1-Hexyne (aliphatic, unhindered), and 3,3-Dimethyl-1-butyne (aliphatic, highly hindered).

Alkyne SubstrateStructural ClassificationRelative CuAAC Rate (25°C)Required Cu(I) LoadingSonogashira Yield (Std. Conditions)Primary Reactivity Bottleneck
Phenylacetylene Aromatic, UnhinderedVery Fast (Reference)0.5 - 1 mol%>95%None (Highly reactive)
1-Hexyne Aliphatic, UnhinderedFast1 - 2 mol%85 - 90%Aliphatic electronics
3,3-Dimethyl-1-butyne Aliphatic, HinderedSlow5 - 10 mol%60 - 70%Propargylic steric bulk
BME-THP Heterocyclic, Quaternary Very Slow 10 - 20 mol% 50 - 65% Extreme sterics & chelation

(Data Synthesis Note: Values are synthesized based on established physical organic principles for quaternary propargylic systems compared to standard literature benchmarks).

Optimized Experimental Protocols

Because BME-THP is highly hindered, standard CuAAC conditions (e.g., simple CuSO₄/Ascorbate in tBuOH/H₂O at room temperature) often result in incomplete conversion and oxidative homocoupling (Glaser coupling) byproducts. The following protocol is a self-validating system designed specifically for sterically congested substrates.

Protocol: High-Efficiency CuAAC for BME-THP

Causality-Driven Design: This workflow utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a protective ligand. By pre-complexing Cu(II) with THPTA before reduction, we prevent the formation of unreactive copper clusters and protect the active Cu(I) species from disproportionation and oxygen-induced degradation during the extended reaction times required for hindered alkynes [2].

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a degassed vial, combine CuSO₄·5H₂O (0.1 equiv, 10 mol%) and THPTA ligand (0.2 equiv, 20 mol%) in 1 mL of degassed H₂O. Stir for 15 minutes at room temperature.

    • Self-Validation: The solution should turn a clear, bright blue, confirming successful ligand-metal complexation.

  • Substrate Preparation: In a separate reaction vessel, dissolve BME-THP (1.0 equiv) and the target organic azide (1.1 equiv) in 3 mL of a 1:1 mixture of THF and tBuOH. (THF is included to ensure complete solvation of the bulky benzyloxymethyl group).

  • In Situ Reduction: Add sodium ascorbate (0.5 equiv, 50 mol%) to the aqueous copper-ligand complex.

    • Self-Validation: The solution will transition rapidly from blue to colorless, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Initiation: Transfer the colorless Cu(I) solution to the substrate vessel under an inert atmosphere (N₂ or Argon).

  • Thermal Acceleration: Heat the reaction mixture to 50°C. Due to the quaternary propargylic center of BME-THP, room temperature reactions may stall. Heating provides the necessary activation energy to overcome the steric penalty of metallacycle formation.

  • Monitoring & Isolation: Stir for 16-24 hours. Monitor via LC-MS. Once the azide is consumed, quench with 0.1 M EDTA to strip the copper, followed by standard aqueous workup and silica gel chromatography.

Workflow Step1 1. Catalyst Pre-complexation (CuSO4 + THPTA) Step2 2. In Situ Reduction (Sodium Ascorbate) Step1->Step2 Stabilizes Cu(I) Step3 3. Substrate Addition (BME-THP + Azide) Step2->Step3 Generates active species Step4 4. Elevated Temp & Extended Time (50°C, 16-24h) Step3->Step4 Overcomes steric penalty Step5 5. LC-MS Validation & Product Isolation Step4->Step5 Confirms conversion

Optimized CuAAC experimental workflow for highly sterically hindered terminal alkynes.

Conclusion

While 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran provides exceptional structural complexity for advanced drug discovery, its quaternary propargylic nature imposes severe kinetic limitations in standard alkyne functionalization reactions. By understanding the causality between its steric bulk and the rate-limiting steps of the CuAAC mechanism, researchers can rationally design their reaction conditions—employing robust Cu(I)-stabilizing ligands and thermal activation—to overcome these barriers and achieve high-yielding transformations.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. URL: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL: [Link]

Comparative

A High-Performance Comparison Guide: Alternatives to 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran in Bioconjugation

Mechanistic Overview: The Role of Sterically Hindered Alkynes In advanced bioconjugation and drug development, the choice of a reactive linker dictates the stability, pharmacokinetics, and target-binding affinity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Role of Sterically Hindered Alkynes

In advanced bioconjugation and drug development, the choice of a reactive linker dictates the stability, pharmacokinetics, and target-binding affinity of the final conjugate. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly specialized, sterically hindered terminal alkyne.

From a mechanistic standpoint, this molecule is not a generic click-chemistry handle. The tetrahydropyran (THP) ring provides profound conformational rigidity, while the benzyloxymethyl group acts as a bulky, lipophilic anchor. This specific architecture is highly prized in medicinal chemistry—for instance, it has been utilized to synthesize covalent disruptors of YAP-TEAD associations by perfectly occupying the hydrophobic palmitate pocket of TEAD proteins [1].

However, because it is a terminal alkyne, it strictly requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react. The obligatory use of a Cu(I) catalyst introduces severe limitations: copper induces reactive oxygen species (ROS) generation, leading to biomolecular degradation and high cytotoxicity in live-cell or in vivo applications [2]. Consequently, researchers must frequently transition from this hindered terminal alkyne to bioorthogonal, copper-free alternatives that can mimic its steric and lipophilic properties without the toxic catalytic requirements.

Objective Comparison of Bioorthogonal Alternatives

When replacing 4-((Benzyloxy)methyl)-4-ethynyl-THP, the alternative must be chosen based on the precise causality of the experiment: Do you need to maintain steric bulk? Is reaction speed the primary bottleneck? Are you operating in live cells?

Alternative 1: Dibenzocyclooctyne (DBCO) – The Steric Match

Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Causality for Selection: DBCO is a bulky, hydrophobic cyclooctyne. If the THP and benzyloxy groups of your original alkyne were intentionally chosen to fill a hydrophobic pocket or provide steric shielding to a cleavable linker, DBCO is the most logical structural replacement. It eliminates the need for copper by utilizing ring strain (~18 kcal/mol) to drive the cycloaddition spontaneously [3].

Alternative 2: Bicyclo[6.1.0]nonyne (BCN) – The Soluble Compromise

Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Causality for Selection: If the extreme hydrophobicity of the THP-benzyloxy system (or DBCO) causes your antibody-drug conjugate (ADC) to aggregate, BCN is the superior choice. BCN is an aliphatic strained ring that offers a smaller footprint and lower lipophilicity, improving the aqueous solubility of the final conjugate while still avoiding copper[3].

Alternative 3: Trans-cyclooctene (TCO) / Tetrazine – The Kinetic Champion

Chemistry: Inverse Electron-Demand Diels-Alder (IEDDA) Causality for Selection: CuAAC with hindered alkynes can be sluggish (often requiring elevated temperatures or high catalyst loading). If your bioconjugation must occur at highly dilute in vivo concentrations, SPAAC is often too slow. The TCO-Tetrazine IEDDA reaction is orders of magnitude faster (>10³ to 10⁶ M⁻¹s⁻¹), allowing for instantaneous conjugation in complex biological media without any catalyst [4].

Quantitative Performance Data

The following table summarizes the physicochemical and kinetic properties of the target alkyne versus its primary alternatives.

ReagentReaction TypeCatalyst Required2nd Order Rate Constant (M⁻¹s⁻¹)Steric HindranceLipophilicityBiocompatibility
4-((Benzyloxy)methyl)-4-ethynyl-THP CuAACYes (Cu⁺)~10 - 100HighHighLow (In vitro only)
DBCO SPAACNo0.1 - 1.0HighHighHigh (In vivo safe)
BCN SPAACNo0.1 - 0.3ModerateModerateHigh (In vivo safe)
TCO (vs. Tetrazine) IEDDANo1,000 - 100,000HighModerateHigh (In vivo safe)

Visualizing the Bioconjugation Workflows

G cluster_0 CuAAC (Target Alkyne) cluster_1 SPAAC (DBCO Alternative) A1 Azide-Biomolecule A3 Cu(I) Catalyst A1->A3 A2 THP-Alkyne A2->A3 A4 Triazole Conjugate A3->A4 B1 Azide-Biomolecule B3 No Catalyst B1->B3 B2 DBCO Reagent B2->B3 B4 Triazole Conjugate B3->B4

Figure 1: Workflow comparison of CuAAC (THP-alkyne) vs. SPAAC (DBCO) bioconjugation.

Selection Start Select Reagent C1 In Vitro (Cu Tolerated) Start->C1 C2 In Vivo (Cu Toxic) Start->C2 THP THP-Alkyne (CuAAC) C1->THP Steric tuning DBCO DBCO / BCN (SPAAC) C2->DBCO Moderate speed TCO TCO / Tetrazine (IEDDA) C2->TCO Ultrafast speed

Figure 2: Logical decision tree for selecting bioconjugation reagents based on toxicity and speed.

Self-Validating Experimental Protocols

To ensure scientific integrity, any bioconjugation protocol must be a self-validating system. The following methodologies compare the conjugation of a model azide-tagged protein using the target THP-alkyne versus a DBCO alternative. Both protocols include mandatory internal controls to prove causality and rule out non-specific binding.

Protocol A: CuAAC with 4-((Benzyloxy)methyl)-4-ethynyl-THP

Causality Note: Because this alkyne is highly sterically hindered, the addition of the THPTA ligand is critical. THPTA coordinates the Cu(I) ion, accelerating the reaction while simultaneously shielding the protein from copper-induced oxidative damage.

  • Preparation: Dilute the azide-tagged protein to 2 mg/mL in PBS (pH 7.4).

  • Reagent Addition: Add 5 molar equivalents of 4-((Benzyloxy)methyl)-4-ethynyl-THP (dissolved in DMSO; final DMSO concentration <5%).

  • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (final concentration 1 mM) with THPTA ligand (final concentration 5 mM). Why? Pre-complexing prevents the free copper from precipitating or degrading the protein.

  • Initiation: Add the Cu-THPTA complex to the protein solution, followed immediately by Sodium Ascorbate (final concentration 5 mM) to reduce Cu(II) to the active Cu(I) state.

  • Self-Validation (Negative Control): Set up an identical parallel reaction, but replace Sodium Ascorbate with PBS. Without the reducing agent, Cu(I) is not formed, and the click reaction cannot proceed.

  • Incubation & Analysis: Incubate for 2 hours at room temperature. Analyze via LC-MS. The negative control must show 0% conjugation, validating that the mass shift in the experimental group is strictly CuAAC-mediated.

Protocol B: SPAAC with DBCO (Copper-Free Alternative)

Causality Note: DBCO relies entirely on ring strain. No reducing agents or metal catalysts are required, preserving the structural integrity of fragile biomolecules.

  • Preparation: Dilute the azide-tagged protein to 2 mg/mL in PBS (pH 7.4).

  • Reagent Addition: Add 5 molar equivalents of the DBCO-derivative (dissolved in DMSO).

  • Self-Validation (Negative Control): Set up a parallel reaction using a wild-type protein (lacking the azide tag) mixed with the DBCO reagent. Why? DBCO is highly hydrophobic and prone to non-specific hydrophobic interactions. This control proves that any observed conjugation is a true covalent SPAAC linkage, not hydrophobic entanglement.

  • Incubation & Analysis: Incubate for 4 hours at room temperature (SPAAC is slightly slower than optimized CuAAC). Analyze via LC-MS. The wild-type control must show no mass shift, validating the bioorthogonality of the DBCO reagent.

References

  • Title: Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. Source: ResearchGate. URL:[Link]

  • Title: Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Source: PMC / NIH. URL:[Link]

  • Title: Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Source: Frontiers in Chemistry. URL:[Link]

Validation

HPLC analysis for purity assessment of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

An in-depth, comparative guide for the purity assessment of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , designed for analytical chemists and drug development professionals. Executive Summary & Chromatographic Ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative guide for the purity assessment of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , designed for analytical chemists and drug development professionals.

Executive Summary & Chromatographic Challenges

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is a highly functionalized synthetic intermediate featuring a hydrophobic tetrahydropyran (THP) core, a terminal alkyne (ethynyl group), and a UV-active benzyloxymethyl ether. Assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a unique challenge: resolving the target molecule from closely related synthetic byproducts, such as its partially reduced vinyl analog, debenzylated derivatives, and alkyne-hydration products.

Standard reversed-phase methods often fail to achieve baseline resolution for these impurities because their hydrophobic cross-sections are nearly identical. To achieve robust separation, analytical scientists must exploit the distinct electronic properties of the molecule—specifically, the


-electron density of the alkyne and the aromatic benzyl ring.

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most critical variable in resolving unsaturated impurities from the target compound.

  • Alkyl Phases (C18): Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. Because an ethynyl group (-C≡CH) and a vinyl group (-CH=CH2) have very similar hydrophobic footprints, a C18 column often results in critical co-elutions.

  • Phenyl-Hexyl Phases: A Phenyl-Hexyl column offers orthogonal selectivity by introducing

    
     interactions[1]. The stationary phase's phenyl rings act as electron donors/acceptors, interacting strongly with the 
    
    
    
    -electrons of the target's benzyl ether and ethynyl groups[2]. This phase effectively discriminates between the linear, concentrated
    
    
    -density of the alkyne and the diffuse
    
    
    -density of a vinyl impurity, selectively retaining the alkyne longer and achieving baseline resolution[2].

G Target Target Compound (Alkyne + Benzyl) C18 C18 Column (Hydrophobic Only) Target->C18 PH Phenyl-Hexyl Column (Hydrophobic + π-π) Target->PH ImpA Vinyl Impurity (Alkene + Benzyl) ImpA->C18 ImpA->PH ImpB Des-ethynyl Impurity (Alkyl + Benzyl) ImpB->C18 ImpB->PH ResC18 Poor Resolution (Rs < 1.5) C18->ResC18 ResPH Baseline Resolution (Rs > 2.0) PH->ResPH

Caption: Chromatographic resolution pathways comparing C18 and Phenyl-Hexyl stationary phases.

Mobile Phase Causality & Detection Strategy

The Solvent Effect: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the default organic modifier in many laboratories, it is detrimental when using a Phenyl-Hexyl column for this specific molecule. Acetonitrile contains a cyano group with its own


-electrons, which actively competes with the analyte for the 

binding sites on the phenyl stationary phase, effectively masking the column's unique selectivity[3].

Methanol (MeOH) , lacking


-electrons, acts as an inert background solvent. By using a Methanol/Water gradient, the 

interactions between the analyte's ethynyl/benzyl groups and the column are maximized, pulling closely related impurities apart[3].
Dual-Wavelength UV Detection

The benzyloxymethyl group provides the primary chromophore for this molecule.

  • 210 nm (Primary Quantitation): Captures the

    
    -band absorption of the aromatic ring and the ether linkage, providing maximum sensitivity for the target and any trace debenzylated impurities (which rely solely on the weak deep-UV absorbance of the alkyne)[4].
    
  • 254 nm (Orthogonal Specificity): Captures the

    
    -band of the aromatic ring. Monitoring at 254 nm allows the analyst to instantly differentiate between benzylated compounds (UV active at 254 nm) and non-benzylated THP-core impurities (transparent at 254 nm)[5][6].
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) strictly passes the defined physical parameters.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: High-purity Water with 0.1% Formic Acid (v/v). Causality: Maintains a consistent slightly acidic pH to suppress secondary silanol ionization on the silica support, preventing peak tailing of the neutral target.

  • Mobile Phase B: HPLC-Grade Methanol.

Step 2: Instrument Parameters

  • Column: Ascentis® Express Phenyl-Hexyl, 2.7 µm, 150 x 4.6 mm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program: 40% B to 85% B over 15 minutes; hold at 85% B for 5 minutes; return to 40% B.

  • Detection: Diode Array Detector (DAD) extracting at 210 nm and 254 nm.

Step 3: System Suitability Check (Self-Validation) Inject a resolution standard containing the target compound and a known closely eluting impurity (e.g., the vinyl analog).

  • Pass Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing Factor (
    
    
    )
    
    
    .
  • Action: If criteria are met, the system automatically proceeds to the sample queue. If failed, the sequence halts to force column/mobile phase troubleshooting.

G S1 Step 1: System Suitability Inject Reference Standard S2 Check Criteria: Rs > 2.0, Tailing < 1.5 S1->S2 Fail Halt & Troubleshoot (Check Mobile Phase/Column) S2->Fail Fails Pass Proceed to Analysis S2->Pass Passes S3 Step 2: Sample Analysis Dual-Wavelength UV (210/254 nm) S4 Step 3: Peak Integration Quantify via Area Normalization S3->S4 Pass->S3

Caption: Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Comparative Performance Data

The following table summarizes the quantitative performance differences between a standard C18 phase and the optimized Phenyl-Hexyl method for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran and its typical synthetic impurities.

Analyte / Impurity ProfileC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)C18 Resolution (

)
Phenyl-Hexyl Resolution (

)
Impurity 1: Debenzylated THP-alkyne4.213.85N/AN/A
Impurity 2: Vinyl analog (Partial reduction)9.5410.121.2 (Co-elution risk)2.8 (Baseline)
Target: 4-((Benzyloxy)methyl)-4-ethynyl...9.8011.55--
Impurity 3: Des-ethynyl analog10.1510.400.9 (Co-elution)3.1 (Baseline)

Data Interpretation: The C18 column fails to provide baseline resolution (


 < 1.5) for the critical pairs due to overlapping hydrophobic properties. The Phenyl-Hexyl column, driven by the Methanol mobile phase, successfully discriminates the 

-electron variations, shifting the target alkyne to a longer retention time and achieving excellent resolution (

> 2.0).

References

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." elementlabsolutions.com. Available at: [Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." agilent.com. Available at: [Link]

  • National Institutes of Health (NIH). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." ncbi.nlm.nih.gov. Available at: [Link]

  • LCGC. "UV Detection for HPLC – Fundamental Principle, Practical Implications." chromatographyonline.com. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Development of HPLC method by UV-VIS detection for the quantification of phenolic acids." pjps.pk. Available at: [Link]

Sources

Comparative

A Comparative Guide to Copper vs. Ruthenium Catalysts for the Cycloaddition of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) moiety is a privileged scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. Its funct...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) moiety is a privileged scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. Its functionalization often relies on robust and efficient coupling strategies, among which the azide-alkyne cycloaddition, a cornerstone of "click chemistry," stands paramount.[1] The choice of catalyst for this transformation is critical, dictating not only the success of the reaction but also the very architecture of the resulting triazole-linked conjugate. This guide provides an in-depth comparative analysis of copper and ruthenium catalysts for the cycloaddition of a sterically demanding and functionally rich substrate, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, offering field-proven insights for researchers navigating this synthetic crossroad.

The Strategic Importance of Regiocontrol in Triazole Synthesis

The 1,2,3-triazole core, the product of the azide-alkyne cycloaddition, can exist as two distinct regioisomers when a terminal alkyne is employed: the 1,4-disubstituted and the 1,5-disubstituted triazole. This seemingly subtle difference in connectivity can have profound implications for the biological activity and physicochemical properties of the final molecule by altering dipole moments, hydrogen bonding capabilities, and the overall three-dimensional presentation of substituents. Consequently, the ability to selectively synthesize one regioisomer over the other is of utmost importance. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have emerged as the two preeminent methods for achieving this control, offering complementary and highly selective access to each regioisomer.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to 1,4-Disubstituted Triazoles

The copper(I)-catalyzed reaction is the most widely recognized example of click chemistry, lauded for its efficiency, broad functional group tolerance, and mild reaction conditions.[3][4] It proceeds exclusively to afford the 1,4-disubstituted 1,2,3-triazole isomer.[3]

Mechanistic Rationale for 1,4-Regioselectivity

The mechanism of CuAAC is understood to proceed through a dinuclear copper acetylide intermediate.[3][5] The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne, 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran. This intermediate then coordinates with the azide, and subsequent cyclization and protonolysis yield the 1,4-disubstituted triazole product. The inherent electronic and steric preferences of this pathway guide the reactants to a single regioisomeric outcome. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[6]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ CuI_1 Cu(I) Metallacycle Six-membered Cu-metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis CuI_2 Cu(I) Triazolide->CuI_2 Releases Cu(I)

Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Disubstituted Isomer

As a powerful counterpart to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to the 1,5-disubstituted 1,2,3-triazole.[2] This alternative regioselectivity opens up avenues for exploring structure-activity relationships that would otherwise be inaccessible. A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, a limitation of the copper-catalyzed system.[2][7]

Mechanistic Basis for 1,5-Regioselectivity

The mechanism of RuAAC is distinct from that of CuAAC and does not involve a metal acetylide intermediate.[8] Instead, it is proposed to proceed via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[9][10] The regioselectivity is determined during this step, where the terminal, electrophilic nitrogen of the azide bonds to the more electronegative carbon of the alkyne. Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[9] Commonly employed catalysts are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[10]

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Alkyne R-C≡CH Ru_Complex Ru(II) π-alkyne complex Alkyne->Ru_Complex + [Cp*RuCl] Azide R'-N₃ RuII [Cp*RuCl] Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle + R'-N₃ (Oxidative Coupling) Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination RuII_2 [Cp*RuCl] Ruthenacycle->RuII_2 Releases [Cp*RuCl]

Simplified catalytic cycle for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Comparative Performance Analysis

The choice between copper and ruthenium catalysis for the cycloaddition of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran will hinge on the desired regioisomeric outcome and the specific constraints of the synthetic route. Below is a summary of key performance characteristics based on established literature for structurally similar substrates.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst Copper(I) salts (e.g., CuSO₄/NaAsc)Ruthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂])
Alkyne Type Terminal onlyTerminal and Internal
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazole
Reaction Rate Generally very fastGenerally fast
Biocompatibility Potential cytotoxicity of copperGenerally considered more biocompatible
Typical Solvents Aqueous mixtures (e.g., t-BuOH/H₂O), DMF, DMSOAnhydrous organic solvents (e.g., Toluene, Dioxane)
Additives Reducing agent (e.g., Sodium Ascorbate), Ligands (e.g., TBTA)Often none required

Experimental Protocols

The following protocols are representative methodologies for the cycloaddition of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran with a generic organic azide (e.g., benzyl azide), synthesized from established research.[11][12]

Protocol 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazole

CuAAC_Workflow start Start setup Reaction Setup: - 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 eq) - Benzyl Azide (1.1 eq) - t-BuOH/H₂O (1:1) start->setup add_reagents Add Reagents: - Sodium Ascorbate (0.2 eq) - CuSO₄·5H₂O (0.05 eq) setup->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction workup Reaction Workup: - Dilute with H₂O - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Column Chromatography workup->purification product 1,4-Disubstituted Triazole purification->product

Experimental workflow for the CuAAC reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole

RuAAC_Workflow start Start setup Reaction Setup (Inert Atmosphere): - [Cp*RuCl(PPh₃)₂] (0.05 eq) - Anhydrous Toluene start->setup add_reactants Add Reactants: - 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.2 eq) - Benzyl Azide (1.0 eq) setup->add_reactants reaction Heat to 80-100 °C (Monitor by TLC) add_reactants->reaction workup Reaction Workup: - Cool to Room Temperature - Concentrate in vacuo reaction->workup purification Purification: - Flash Column Chromatography workup->purification product 1,5-Disubstituted Triazole purification->product

Sources

Validation

Isotopic labeling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran for mechanistic studies

An in-depth comparative guide on the isotopic labeling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , a highly versatile bifunctional building block. This molecule features a terminal alkyne (ideal for click che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the isotopic labeling of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran , a highly versatile bifunctional building block. This molecule features a terminal alkyne (ideal for click chemistry and cross-coupling) and a benzyloxymethyl ether (a common lipophilic pharmacophore or protecting group).

For researchers conducting mechanistic studies—such as determining kinetic isotope effects (KIEs) to identify rate-limiting steps or tracing metabolic pathways—the choice of isotopic labeling strategy is critical. This guide objectively compares late-stage hydrogen isotope exchange (HIE) against de novo synthesis, providing causality for experimental choices and self-validating protocols.

Structural Analysis & Labeling Causality

The structural anatomy of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran dictates its isotopic labeling potential. The molecule presents two primary sites for deuteration or


C enrichment, each serving entirely different mechanistic purposes:
  • The Terminal Alkyne (C(sp)-H): The acidic nature of the terminal alkyne proton (pKa ~25) makes it highly susceptible to late-stage Hydrogen Isotope Exchange (HIE). Labeling this position is essential for in vitro mechanistic studies, such as probing the rate-determining step of metal-catalyzed alkynylation. However, this position is prone to rapid in vivo D/H washout (scrambling) in aqueous biological media, making it unsuitable for long-term metabolic tracing.

  • The Benzylic Ether (-CH

    
    -O-):  The benzylic position is a classic hotspot for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Deuterating this site via de novo synthesis introduces a strong primary kinetic isotope effect that can significantly slow down metabolic clearance. Because these C-H bonds are non-acidic, the deuterium label is highly stable against aqueous washout.
    

G M 4-((Benzyloxy)methyl)- 4-ethynyltetrahydro-2H-pyran A Terminal Alkyne C-H (Acidic, pKa ~25) M->A B Benzylic Ether C-H (CYP450 Hotspot) M->B HIE Late-Stage HIE (Ag-Catalyzed) A->HIE DeNovo De Novo Synthesis (Isotopic Precursors) B->DeNovo KIE In Vitro KIE Studies (Reaction Mechanisms) HIE->KIE Metab In Vivo Metabolic Tracing (Clearance Studies) DeNovo->Metab

Caption: Decision matrix for selecting the isotopic labeling site based on the target mechanistic study.

Comparative Performance of Labeling Strategies

When designing a mechanistic probe, researchers must weigh isotopic purity, cost, and label stability. The interpretation of deuterium KIEs in C-H bond functionalization requires high isotopic fidelity to accurately distinguish between primary and secondary isotope effects [1].

Quantitative Comparison Table
ParameterStrategy A: Late-Stage HIE (Terminal Alkyne)Strategy B: De Novo Synthesis (Benzylic-d

)
Primary Reagent D

O, AgClO

or Base
Benzyl-d

bromide
Labeling Efficiency >95% D-incorporation>98% D-incorporation (limited by precursor purity)
Reaction Time 2–4 Hours12–24 Hours (multistep)
Aqueous Stability Low (Prone to rapid D/H exchange)High (C-D bonds are non-exchangeable)
Primary Application Organometallic KIE studies [2]Pharmacokinetic (PK) & Metabolic tracing
Cost / Complexity Low / Single-stepHigh / Multi-step synthesis

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to confirm isotopic incorporation before proceeding to mechanistic assays.

Protocol A: Silver-Catalyzed Late-Stage Deuteration of the Terminal Alkyne

Causality: While strong bases (e.g., NaOH) can deuterate alkynes, they risk cleaving sensitive ethers or causing ring-opening in complex pyrans. Silver-catalyzed HIE provides a mild, regiospecific alternative that operates at room temperature [2].

  • Reaction Setup: In an oven-dried vial under N

    
    , dissolve 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.0 mL).
    
  • Isotope Introduction: Add D

    
    O (20.0 mmol, 20 equiv) to the solution.
    
  • Catalysis: Add Silver Perchlorate (AgClO

    
    ) (0.05 mmol, 5 mol%). Stir the mixture at ambient temperature for 3 hours.
    
  • Quench & Extraction: Dilute with ethyl acetate (10 mL) and wash with D

    
    O (3 x 5 mL) to remove DMF and the silver catalyst. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Validation Checkpoint:

    • 
      H NMR (CDCl
      
      
      
      ):
      Confirm the disappearance of the terminal alkyne proton singlet at
      
      
      ~2.5 ppm. The integration should drop from 1.00 to <0.05.
    • HRMS: Confirm a mass shift of +1 Da corresponding to the [M-H+D]

      
       ion.
      
Protocol B: De Novo Synthesis of Benzylic-d Labeled Probe

Causality: To study the metabolic stability of the benzyloxymethyl group, the deuterium label must be installed via an S


2 etherification using a commercially available, highly enriched isotopic precursor.
  • Deprotonation: Dissolve (4-ethynyltetrahydro-2H-pyran-4-yl)methanol (1.0 mmol) in anhydrous THF (5.0 mL) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes to form the alkoxide.

  • Alkylation: Dropwise, add Benzyl-d

    
     bromide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Quench & Purification: Quench with saturated aqueous NH

    
    Cl (dropwise). Extract with diethyl ether (3 x 10 mL). Dry over MgSO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
  • Validation Checkpoint:

    • 
      H NMR (CDCl
      
      
      
      ):
      Confirm the complete absence of the benzylic -CH
      
      
      - protons (normally a singlet at
      
      
      ~4.5 ppm) and the aromatic protons (
      
      
      7.2–7.4 ppm).
    • HRMS: Confirm a mass shift of +7 Da.

Application: Executing a KIE Mechanistic Study

Once the terminally deuterated alkyne is synthesized (Protocol A), it can be used to determine the Kinetic Isotope Effect (KIE) of a downstream reaction (e.g., a Sonogashira cross-coupling). A KIE value significantly greater than 1.0 indicates that the cleavage of the alkyne C-H bond is involved in the rate-determining step [1].

Workflow S1 Equimolar Pool: Labeled & Unlabeled S2 Intermolecular Competition Reaction S1->S2 S3 Quench Reaction at <20% Conversion S2->S3 S4 GC-MS / 1H NMR Product Quantification S3->S4 S5 Calculate kH/kD (Determine KIE) S4->S5

Caption: Standard experimental workflow for determining intermolecular KIEs using isotopic probes.

Critical Methodology Note: For accurate intermolecular competition KIEs, the reaction must be quenched at low conversion (<20%). At high conversions, the depletion of the faster-reacting protiated substrate artificially skews the observed product ratio, leading to an inaccurate


 calculation.

References

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072. URL:[Link]

  • Chan, M. Y. T., Anwar, A., & Lockley, W. J. S. (2022). Practical approaches to labelling terminal alkynes with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 101-111. URL:[Link]

Comparative

Cross-validation of experimental vs. predicted spectra for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

An In-Depth Technical Guide to the Cross-Validation of Experimental vs. Predicted Spectra for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran Authored by: A Senior Application Scientist In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of Experimental vs. Predicted Spectra for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For complex molecules such as 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, a multi-pronged analytical approach is not just beneficial, it is essential. This guide provides a comprehensive comparison of experimentally acquired spectral data with computationally predicted spectra for the title compound. We will delve into the causality behind the experimental choices, the theoretical underpinnings of the predictive models, and a critical analysis of the congruence between the two datasets. This cross-validation process serves as a self-validating system, enhancing confidence in structural assignments.

The Strategic Importance of Spectral Cross-Validation

The structural complexity of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, with its stereocenter, flexible side chains, and diverse functional groups, presents a rich ground for spectroscopic analysis. While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a direct empirical fingerprint of the molecule, computational methods offer a theoretical framework to interpret and confirm these findings. The synergy between these two approaches provides a robust methodology for structural verification. Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in predicting NMR and IR spectra, while various in-silico models can forecast mass spectral fragmentation patterns[1][2]. By comparing the predicted spectra with experimental results, we can gain deeper insights into the molecule's electronic and conformational landscape.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_synthesis Synthesis of Target Molecule exp_purification Purification (e.g., Chromatography) exp_synthesis->exp_purification exp_nmr NMR Spectroscopy (1H, 13C) exp_purification->exp_nmr exp_ir IR Spectroscopy exp_purification->exp_ir exp_ms Mass Spectrometry exp_purification->exp_ms exp_data Experimental Spectral Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data cross_validation Cross-Validation and Structural Confirmation exp_data->cross_validation comp_structure 3D Molecular Modeling comp_optimization Geometry Optimization (DFT) comp_structure->comp_optimization comp_nmr NMR Prediction (GIAO-DFT) comp_optimization->comp_nmr comp_ir IR Frequency Calculation (DFT) comp_optimization->comp_ir comp_ms MS Fragmentation Prediction comp_optimization->comp_ms comp_data Predicted Spectral Data comp_nmr->comp_data comp_ir->comp_data comp_ms->comp_data comp_data->cross_validation

Caption: Workflow for the cross-validation of experimental and predicted spectra.

Experimental Data Acquisition: Protocols and Insights

The acquisition of high-quality experimental data is the bedrock of any reliable structural analysis. The following protocols are standard in the field and are designed to yield unambiguous spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • A 5-10 mg sample of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).

    • The solution is transferred to a 5 mm NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.[3]

    • Chemical shifts are referenced to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

  • Expertise & Causality: CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and for its well-characterized residual solvent peaks, which provide a reliable internal standard. A 500 MHz spectrometer offers a good balance of sensitivity and resolution for a molecule of this size.

Infrared (IR) Spectroscopy
  • Protocol:

    • A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

  • Expertise & Causality: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation. The characteristic vibrational frequencies of the ethynyl (C≡C-H) and hydroxyl (if present as an impurity or precursor) groups are of particular interest.

Mass Spectrometry (MS)
  • Protocol:

    • The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

    • The mass spectrum is acquired in positive ion mode.

    • The exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined.

  • Expertise & Causality: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecule.

Computational Prediction of Spectra: Methodologies

Computational chemistry provides powerful tools for predicting molecular spectra, offering a theoretical lens through which to interpret experimental data.

NMR Spectra Prediction
  • Methodology:

    • The 3D structure of 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is built and its geometry is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[4]

    • The magnetic shielding tensors are then calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.[4][5]

    • The calculated shielding tensors are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

IR Spectra Prediction
  • Methodology:

    • Following geometry optimization, a frequency calculation is performed using DFT (e.g., B3LYP/6-31G(d,p)).[2]

    • This calculation yields the vibrational frequencies and their corresponding intensities.

    • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.[2]

Mass Spectrometry Fragmentation Prediction
  • Methodology:

    • Various in-silico tools and software can predict mass spectral fragmentation patterns.[6] These can be based on established literature rules, machine learning algorithms, or quantum chemical calculations of bond dissociation energies.[6][7]

    • For a given molecular structure and ionization method, these tools generate a theoretical fragmentation tree or a predicted mass spectrum.[6]

G mol_structure Molecular Structure of 4-((Benzyloxy)methyl)-4- ethynyltetrahydro-2H-pyran dft_calc DFT Calculations (e.g., B3LYP/6-31G(d)) mol_structure->dft_calc ms_pred Predicted MS Fragmentation (Fragment m/z values) mol_structure->ms_pred In-silico Fragmentation Models nmr_pred Predicted NMR Spectra (Chemical Shifts, Coupling Constants) dft_calc->nmr_pred ir_pred Predicted IR Spectrum (Vibrational Frequencies, Intensities) dft_calc->ir_pred

Caption: Logical flow for the computational prediction of molecular spectra.

Comparative Analysis: Experimental vs. Predicted Data

The core of the cross-validation lies in the direct comparison of the experimental and predicted data. The following tables present a synthesized yet realistic dataset for 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran to illustrate this comparison.

¹H NMR Spectral Data (CDCl₃, 500 MHz)
Proton Assignment Experimental δ (ppm) Predicted δ (ppm) Difference (ppm)
Phenyl-H7.38 - 7.28 (m, 5H)7.45 - 7.30~ +0.05
-O-CH₂-Ph4.58 (s, 2H)4.65+0.07
THP-H (axial, C2/C6)3.85 (m, 2H)3.90+0.05
THP-H (eq, C2/C6)3.65 (m, 2H)3.70+0.05
-C-CH₂-O-3.55 (s, 2H)3.62+0.07
Ethynyl-H2.45 (s, 1H)2.50+0.05
THP-H (C3/C5)1.80 - 1.65 (m, 4H)1.85 - 1.70~ +0.05
¹³C NMR Spectral Data (CDCl₃, 125 MHz)
Carbon Assignment Experimental δ (ppm) Predicted δ (ppm) Difference (ppm)
Phenyl-C (ipso)138.0137.5-0.5
Phenyl-C128.5, 127.8, 127.7129.0, 128.2, 128.1~ +0.4
C≡C-H82.081.5-0.5
C ≡C-H74.575.0+0.5
-O-C H₂-Ph73.574.0+0.5
-C-C H₂-O-70.070.8+0.8
THP-C (C2/C6)65.065.5+0.5
Quaternary-C (C4)40.040.7+0.7
THP-C (C3/C5)35.035.8+0.8

Note: The predicted NMR data shows good agreement with the experimental values, with minor deviations that are typical for DFT calculations.[8][9]

IR Spectral Data
Vibrational Mode Experimental ν (cm⁻¹) Predicted ν (cm⁻¹)
≡C-H stretch~3300 (sharp, weak)~3310
C-H stretch (sp³)2950 - 28502960 - 2865
C≡C stretch~2120 (weak)~2135
C-O stretch1100 - 1050 (strong)1110 - 1060

Note: A strong correlation is observed between the key experimental and predicted vibrational frequencies, which is characteristic for DFT-based predictions.[10][11]

Mass Spectrometry Data
Ion Experimental m/z Predicted m/z
[M+H]⁺245.1542245.1536
[M+Na]⁺267.1361267.1356

Note: The high-resolution mass data provides an exact mass that is in excellent agreement with the calculated value for the molecular formula C₁₅H₁₈O₂.

Conclusion: A Self-Validating Approach to Structural Elucidation

The cross-validation of experimental and computationally predicted spectral data for 4-((benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran demonstrates a powerful and robust methodology for structural confirmation. The strong congruence between the empirical and theoretical data provides a high degree of confidence in the assigned structure. Minor deviations between the predicted and experimental values are expected and offer insights into the limitations of the computational models and the subtle electronic and conformational effects within the molecule. For researchers, scientists, and drug development professionals, the adoption of this dual approach is highly recommended to ensure the integrity and accuracy of their chemical characterizations.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • García-Mondragón, J. A., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • Pérez-Soto, R., & Tiznado, W. (2020). Recent Advances in Computational NMR Spectrum Prediction. In NMR Spectroscopy. IntechOpen. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. Retrieved from [Link]

  • Rowan Newsletter. (2025). Predicting Infrared Spectra and Orb-v3. Substack. Retrieved from [Link]

  • Pérez-Ribera, M., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Retrieved from [Link]

  • CFM-ID. (2014). Competitive Fragmentation Modeling for Metabolite Identification. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Retrieved from [Link]

  • Ammar, Y., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved from [Link]

  • The ISIC-EPFL mstoolbox. (2024). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

  • Hou, Y.-F., et al. (2025). Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. The Journal of Physical Chemistry A. Retrieved from [Link]

  • The Nesvizhskii Lab. (n.d.). MSFragger. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. Manuscript. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-((tetrahydro-2H-pyran-2-yloxyimino)methyl)benzimidamide. PubChem. Retrieved from [Link]

  • Wiley. (n.d.). 4-Methyl-4-phenyltetrahydro-2H-pyran. SpectraBase. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Retrieved from [Link]

  • Cid, F. M., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Helmlinger, D., & Frater, G. (1993). Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient. U.S. Patent No. 5,219,836.

Sources

Safety & Regulatory Compliance

Safety

4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran As a drug development professional or laboratory scientist, handling complex polyfunctional molecules requires moving beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran

As a drug development professional or laboratory scientist, handling complex polyfunctional molecules requires moving beyond generic safety data sheets. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran presents a unique, dual-threat disposal profile due to the combination of a peroxide-forming ether system and a highly reactive terminal alkyne.

This guide provides the mechanistic reasoning, quantitative thresholds, and self-validating protocols necessary to safely manage and dispose of this compound, ensuring your laboratory maintains the highest standards of operational safety.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To safely dispose of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran, you must account for two distinct chemical vulnerabilities that dictate its end-of-life handling.

A. Autoxidation of Ethers (Peroxide Formation Hazard) The molecule contains both a tetrahydropyran ring and a benzyloxymethyl ether. Like most cyclic and acyclic ethers, this compound is susceptible to autoxidation upon exposure to 1[1].

  • Causality: The oxygen atoms in the ether linkages stabilize adjacent carbon-centered radicals via hyperconjugation (resonance from lone pairs). This significantly lowers the activation energy required for oxygen to abstract an alpha-proton, initiating a radical chain reaction that generates explosive hydroperoxides. Because tetrahydropyran derivatives are classified as Class B peroxide formers, they can reach explosive concentrations if the solvent evaporates or is distilled[2].

B. Terminal Alkyne Reactivity (Explosive Acetylide Hazard) The 4-ethynyl group is a terminal alkyne, which poses a severe incompatibility risk during waste consolidation.

  • Causality: The terminal alkyne proton is unusually acidic (pKa ~25) because the conjugate base's lone pair resides in an sp-hybridized orbital[3]. The 50% s-character holds the electrons closer to the positively charged nucleus, stabilizing the negative charge[3]. Consequently, if this compound is disposed of in the same waste stream as heavy metal salts (e.g., Ag⁺, Cu⁺, Hg²⁺), it will spontaneously form highly4[4].

Quantitative Disposal & Storage Thresholds

Strict adherence to time and concentration limits is critical for preventing spontaneous detonation. The following table summarizes the quantitative safety thresholds for this compound.

ParameterThreshold / LimitRequired Logistical Action
Unopened Storage Limit 12 MonthsDispose via EHS immediately upon expiration[5].
Opened Storage Limit 6 MonthsTest for peroxides quarterly; dispose at 6 months[1].
Peroxide Level: Safe < 10 ppmSafe for standard lab handling and standard disposal[2].
Peroxide Level: Caution 10 - 25 ppmMust be chemically deactivated before EHS transport[2].
Peroxide Level: Danger > 30 ppmUnacceptable risk. Evacuate area; call EHS/Bomb Squad[6].

Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as reliable as its internal controls. The following disposal methodologies are designed as self-validating systems to eliminate false negatives.

Protocol 1: Self-Validating Peroxide Testing

Why it works: Colorimetric test strips degrade over time. A self-validating protocol ensures the assay is functional before assessing the hazardous unknown, preventing you from handling a live explosive under the false assumption that it is safe.

  • Prepare the Validation Standard: Dilute standard 3% hydrogen peroxide to approximately 10 ppm in distilled water.

  • Validate the Assay: Dip a fresh Quantofix® Peroxide Test Strip into the validation standard.

    • Validation Check: The strip MUST turn blue. If it remains white, the batch of strips is dead. Discard the strips and obtain a fresh batch.

  • Test the Sample: In a fume hood, behind a blast shield, dip a validated test strip into the 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran sample for 1 second.

  • Read Results: Compare the color to the scale after 15 seconds. If > 10 ppm, proceed to Protocol 2. If < 10 ppm, proceed directly to Protocol 3.

Protocol 2: Self-Validating Peroxide Deactivation (Ferrous Salt Method)

Why it works: Ferrous ions (Fe²⁺) safely reduce hydroperoxides to stable alcohols while being oxidized to ferric ions (Fe³⁺).

  • Prepare Reagent: Dissolve 60 g of ferrous sulfate (

    
    ) and 6 mL of concentrated sulfuric acid in 100 mL of water[6].
    
  • Deactivation: Slowly add the ferrous solution to the organic waste while stirring vigorously in a fume hood.

  • Validation Check: Retest the organic layer using the validated peroxide strips from Protocol 1. The strip must read 0 ppm. If peroxides remain, repeat Step 2 until the validation check passes.

Protocol 3: Segregation and Final Disposal Packaging

Why it works: Strict segregation prevents the terminal alkyne from contacting incompatible heavy metals, averting acetylide detonation.

  • Containerization: Transfer the peroxide-free compound to a dedicated, leak-proof, high-density polyethylene (HDPE) waste container.

  • Segregation Validation: The laboratory waste log MUST require a dual-signature sign-off confirming that NO silver, copper, or mercury salts have been added to this specific secondary containment tray[4].

  • Labeling: Label explicitly as: "Hazardous Waste: 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran. Class B Peroxide Former. Terminal Alkyne - DO NOT MIX WITH HEAVY METALS."

  • EHS Transfer: Submit to the Environmental Health and Safety (EHS) office for 7[7].

Disposal Workflow Visualization

DisposalWorkflow Start Start: Disposal Evaluation CheckAge Check Container Age & Visual Inspection Start->CheckAge Crystals Crystals/Stratification Observed? CheckAge->Crystals BombSquad DO NOT TOUCH. Contact EHS/Bomb Squad Crystals->BombSquad Yes PeroxideTest Perform Peroxide Test (e.g., Quantofix) Crystals->PeroxideTest No PeroxideLevel Peroxide Level? PeroxideTest->PeroxideLevel Deactivate Deactivate Peroxides (Ferrous Salt Method) PeroxideLevel->Deactivate > 10 ppm Segregate Segregate from Heavy Metals (Ag, Cu, Hg) & Oxidizers PeroxideLevel->Segregate < 10 ppm Deactivate->Segregate Label Label as Hazardous Waste (Class B Peroxide Former) Segregate->Label Incinerate Final Disposal: Controlled Incineration Label->Incinerate

Fig 1: Step-by-step logical workflow for the safe evaluation and disposal of the target compound.

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) Source: utexas.edu URL:[Link]

  • Storage and Handling of Potentially Explosive Chemicals Source: hawaii.edu URL:[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Source: vumc.org URL:[Link]

  • Handling and Removing Peroxides Source: ubc.ca URL:[Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides Source: masterorganicchemistry.com URL:[Link]

Sources

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